molecular formula C21H44O6 B13726618 C11-PEG6-alcohol CAS No. 92691-26-4

C11-PEG6-alcohol

Cat. No.: B13726618
CAS No.: 92691-26-4
M. Wt: 392.6 g/mol
InChI Key: CKWBDGZSZXLHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C11-PEG6-alcohol is a useful research compound. Its molecular formula is C21H44O6 and its molecular weight is 392.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

92691-26-4

Molecular Formula

C21H44O6

Molecular Weight

392.6 g/mol

IUPAC Name

2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C21H44O6/c1-2-3-4-5-6-7-8-9-10-12-23-14-16-25-18-20-27-21-19-26-17-15-24-13-11-22/h22H,2-21H2,1H3

InChI Key

CKWBDGZSZXLHRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to C11-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C11-PEG6-alcohol, systematically named 3,6,9,12,15-Pentaoxahexacosan-1-ol, is a bifunctional molecule featuring a hydrophobic 11-carbon alkyl chain (C11) and a hydrophilic hexaethylene glycol (PEG6) chain that terminates with a primary alcohol (-OH) functional group.[1][2] This amphiphilic structure makes it a valuable non-ionic surfactant and a versatile linker in various scientific and biomedical applications. The aliphatic chain provides a hydrophobic anchor for integration into lipid bilayers or for adsorption onto non-polar surfaces, while the flexible, water-soluble PEG6 chain enhances biocompatibility and reduces non-specific protein adsorption.[3] The terminal hydroxyl group serves as a reactive site for further chemical modification and bioconjugation.[4][]

Core Properties and Data

The unique characteristics of this compound stem from its dual-nature structure. The long alkyl chain facilitates self-assembly and surface anchoring, whereas the PEG component imparts hydrophilicity and steric stabilization.

A summary of the key quantitative data for this compound is presented below. These properties are crucial for designing experiments, predicting behavior in various solvents, and understanding its interaction with biological systems.

PropertyValueReference / Note
IUPAC Name 2-[2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol[]
Synonyms 3,6,9,12,15-Pentaoxahexacosan-1-ol, C11-PEG6-OH[1][2][]
CAS Number 92691-26-4[1][2][][6]
Molecular Formula C21H44O6[1][][7]
Molecular Weight 392.57 g/mol (often cited as 392.6 g/mol )[][6][7]
Appearance Varies (typically a liquid or waxy solid)General knowledge based on similar PEGylated lipids.
Solubility Soluble in DMSO, DCM, DMF[2] The PEG chain enhances solubility in aqueous media.[1][4][]
Storage Conditions -20°C[2][][6]
Purity ≥95% (typical for commercial products)[3][]

Experimental Protocols and Applications

This compound is a key component in surface modification, drug delivery systems, and bioconjugation. Its terminal hydroxyl group allows for the attachment of various molecules, such as targeting ligands, drugs, or fluorescent probes.[8]

This protocol describes the use of a thiol-derivatized C11-PEG6 molecule to form a protein-resistant SAM on a gold substrate. The terminal alcohol can then be activated for subsequent covalent immobilization of a biomolecule (e.g., an antibody).

Objective: To create a biocompatible, functionalized surface for biosensor or biomaterial applications.

Methodology:

  • Thiol Derivatization (if starting with this compound):

    • Convert the terminal hydroxyl group of this compound to a thiol (-SH) group using a suitable reaction, such as a Mitsunobu reaction with thioacetic acid followed by hydrolysis, or by converting the alcohol to a tosylate followed by substitution with potassium thioacetate. This creates C11-PEG6-thiol, the active molecule for gold surface binding.

  • Substrate Preparation:

    • Use a gold-coated substrate (e.g., glass slide or silicon wafer).

    • Clean the substrate by sonicating in acetone, then ethanol, and finally deionized water (15 minutes each).

    • Dry the substrate under a stream of nitrogen gas.

    • Treat with UV-Ozone for 20 minutes to remove organic contaminants and create a hydrophilic, clean gold surface.

  • SAM Formation:

    • Prepare a 1 mM solution of C11-PEG6-thiol in absolute ethanol.

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.

    • After incubation, remove the substrate and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

    • Dry the SAM-coated substrate under a stream of nitrogen.

  • Activation of Terminal Hydroxyl Groups (if using underivatized this compound in a mixed monolayer):

    • To immobilize a protein, the terminal -OH groups on the SAM can be activated. For example, activate with N,N'-disuccinimidyl carbonate (DSC) in the presence of a base like triethylamine in an anhydrous solvent (e.g., acetonitrile) to form an NHS-ester activated surface.

    • Rinse the activated surface with the anhydrous solvent and dry under nitrogen.

  • Biomolecule Immobilization:

    • Immediately apply a solution of the desired biomolecule (e.g., 100 µg/mL antibody in phosphate-buffered saline, pH 7.4) to the activated surface.

    • Incubate for 2-4 hours at room temperature in a humid chamber.

    • Rinse with buffer to remove unbound biomolecules.

    • Block any remaining active sites by incubating with a blocking agent (e.g., 1 M ethanolamine, pH 8.5) for 30 minutes.

    • Rinse with buffer and store hydrated at 4°C.

Visualizations: Workflows and Logical Structures

Diagrams created using Graphviz help to visualize the complex processes and relationships involved in the application of this compound.

This diagram illustrates the step-by-step process described in the experimental protocol for creating a functionalized biosensor surface.

SAM_Formation_Workflow cluster_prep Surface Preparation cluster_sam SAM Formation cluster_func Bioconjugation gold Gold Substrate cleaning Solvent Cleaning (Acetone, Ethanol, H2O) gold->cleaning uv_ozone UV-Ozone Treatment cleaning->uv_ozone incubation Incubation (18-24h) uv_ozone->incubation Immerse thiol C11-PEG6-Thiol Solution (1 mM) thiol->incubation rinse_dry Rinse & Dry incubation->rinse_dry activation Surface Activation (e.g., DSC) rinse_dry->activation Proceed to Functionalization immobilization Immobilization activation->immobilization protein Biomolecule (e.g., Antibody) protein->immobilization blocking Blocking Step (Ethanolamine) immobilization->blocking final_surface Functional Surface blocking->final_surface

Workflow for creating a functionalized surface using C11-PEG6-thiol.

This diagram shows the conceptual role of this compound (or its lipid-conjugated form) in a lipid nanoparticle, where it provides a "stealth" layer to improve circulation time in vivo.

LNP_Structure cluster_lnp Lipid Nanoparticle (LNP) Cross-Section cluster_function Functional Consequences core Aqueous Core (e.g., mRNA, siRNA) lipid_bilayer Lipid Bilayer Cationic Lipid Helper Lipid Cholesterol peg_layer PEG-Lipid Shell C11-PEG6 Moiety stability Increased Stability peg_layer->stability opsonization Reduced Opsonization peg_layer->opsonization circulation Prolonged Circulation stability->circulation uptake Reduced Macrophage Uptake opsonization->uptake delivery Enhanced Drug Delivery circulation->delivery uptake->delivery avoids this path

Role of a PEG-lipid in providing a stealth shield for a lipid nanoparticle.

References

C11-PEG6-alcohol CAS number 92691-26-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C11-PEG6-alcohol (CAS 92691-26-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 92691-26-4, is a versatile bifunctional molecule utilized primarily as a linker in various biomedical and research applications.[1][2][3][4][5][] Its chemical name is 3,6,9,12,15-Pentaoxahexacosan-1-ol.[1][5] The unique structure of this compound, which features a hydrophobic 11-carbon alkyl chain and a hydrophilic hexaethylene glycol (PEG6) segment terminating in a hydroxyl group, imparts amphiphilic properties that are advantageous in bioconjugation, drug delivery systems, and for the modification of surfaces.[2][3][4][5] The PEG component enhances aqueous solubility and biocompatibility, while the alkyl chain can be integrated into lipidic or hydrophobic environments.[3][4][] The terminal hydroxyl group provides a reactive site for further chemical modifications.[2][4][5][]

Physicochemical Properties

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 92691-26-4[]
Molecular Formula C21H44O6[4][]
Molecular Weight 392.6 g/mol [4][]
Appearance Not specified (likely a liquid or low-melting solid)N/A
Purity ≥95%[4][5]

Table 2: Solubility and Storage of this compound

PropertyInformationSource
Solubility Soluble in DMSO, DCM, and DMF[4][5]
Storage Conditions Store at -20°C, desiccated[4]
Shipping Ambient Temperature[4][5]

Core Applications and Methodologies

The primary utility of this compound stems from its function as a linker molecule. While specific, detailed experimental protocols for this exact compound are not extensively published, this section outlines the general methodologies for its key application areas based on the functions of its constituent parts.

Bioconjugation

The terminal hydroxyl group of this compound is the primary site for derivatization to enable the conjugation of biomolecules.[2][3]

General Experimental Workflow for Hydroxyl Group Activation and Conjugation:

G cluster_activation Activation of Hydroxyl Group cluster_conjugation Conjugation to Biomolecule cluster_purification Purification and Analysis C11_PEG6_OH C11-PEG6-OH Activated_PEG Activated C11-PEG6 (e.g., tosylate, mesylate, or NHS-ester) C11_PEG6_OH->Activated_PEG Activation Reagent (e.g., TsCl, MsCl, or conversion to carboxylic acid followed by NHS) Conjugate C11-PEG6-Biomolecule Conjugate Activated_PEG->Conjugate Biomolecule Biomolecule with -NH2, -SH, or -OH group Biomolecule->Conjugate Purification Purification (e.g., Dialysis, SEC, HPLC) Conjugate->Purification Analysis Analysis (e.g., SDS-PAGE, Mass Spec) Purification->Analysis

Caption: General workflow for the bioconjugation of this compound.

Experimental Protocol Outline (General):

  • Activation of the Hydroxyl Group: The terminal hydroxyl group can be activated for conjugation. A common method is tosylation or mesylation to create a good leaving group for subsequent nucleophilic substitution by an amine or thiol on the target biomolecule. Alternatively, the alcohol can be oxidized to a carboxylic acid, which is then activated with reagents like N-hydroxysuccinimide (NHS) to form an NHS ester that readily reacts with primary amines.

  • Conjugation Reaction: The activated C11-PEG6 derivative is reacted with the biomolecule (e.g., protein, peptide, or oligonucleotide) in a suitable buffer. The reaction conditions (pH, temperature, stoichiometry) must be optimized to favor the desired conjugation and minimize side reactions and denaturation of the biomolecule.

  • Purification: The resulting conjugate is purified from unreacted starting materials and byproducts using techniques such as size exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).

  • Characterization: The final conjugate is characterized to confirm the success of the reaction and determine the degree of labeling. Techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy are commonly employed.

Drug Delivery and Lipid Nanoparticles (LNPs)

In drug delivery, the amphiphilic nature of this compound makes it suitable for incorporation into lipid-based formulations like lipid nanoparticles (LNPs). The C11 alkyl chain integrates into the lipid core, while the PEG6 chain is displayed on the surface. This PEGylated surface can improve the nanoparticle's stability and circulation time in vivo.

Logical Relationship in LNP Formulation:

G C11_PEG_Lipid C11-PEG6-Lipid Conjugate (e.g., C11-PEG6-DMG) LNP Self-Assembled Lipid Nanoparticle (LNP) C11_PEG_Lipid->LNP Ionizable_Lipid Ionizable Lipid Ionizable_Lipid->LNP Helper_Lipid Helper Lipid (e.g., DSPC) Helper_Lipid->LNP Cholesterol Cholesterol Cholesterol->LNP Active_Cargo Active Cargo (e.g., mRNA, siRNA) Active_Cargo->LNP

Caption: Components of a lipid nanoparticle including a C11-PEG6 lipid.

Experimental Protocol Outline for LNP Formulation (General):

  • Synthesis of C11-PEG-Lipid: this compound is first conjugated to a lipid anchor (e.g., a dialkylglycerol or ceramide) through its hydroxyl group to form a C11-PEG-lipid.

  • Lipid Mixture Preparation: The C11-PEG-lipid is mixed with an ionizable lipid, a helper lipid (like DSPC), and cholesterol in a specific molar ratio in an organic solvent (typically ethanol).

  • Nanoparticle Formation: The lipid mixture is rapidly mixed with an aqueous buffer containing the active cargo (e.g., mRNA) at a low pH. This is often done using a microfluidic device to ensure rapid and uniform mixing, which leads to the self-assembly of the lipids and encapsulation of the cargo.

  • Purification and Buffer Exchange: The resulting LNP dispersion is typically purified and the buffer is exchanged to a neutral pH for in vivo applications using techniques like tangential flow filtration (TFF).

  • Characterization: The LNPs are characterized for size, polydispersity, zeta potential, and encapsulation efficiency.

Surface Modification and Self-Assembled Monolayers (SAMs)

The C11 alkyl chain can serve as an anchor to form self-assembled monolayers (SAMs) on hydrophobic surfaces, while the terminal PEG6-alcohol provides a hydrophilic and functionalizable surface. To form SAMs on surfaces like gold, the alkyl chain would typically need to be terminated with a thiol group. However, this compound can be used to modify surfaces through other interactions or be a component of more complex surface coatings.

Workflow for Surface Modification:

G Substrate Hydrophobic Substrate Adsorption Adsorption of This compound Substrate->Adsorption SAM Self-Assembled Monolayer (Partial or Full) Adsorption->SAM Functionalization Further Functionalization of Terminal -OH SAM->Functionalization

Caption: Workflow for surface modification using this compound.

Experimental Protocol Outline for SAM Formation (General):

  • Substrate Preparation: The substrate (e.g., gold, silica, or a polymer) is thoroughly cleaned and prepared to ensure a pristine surface for monolayer formation.

  • Monolayer Deposition: The substrate is immersed in a dilute solution of the this compound (or a thiol-derivatized version for gold surfaces) in a high-purity organic solvent. The self-assembly process is allowed to proceed over several hours.

  • Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed thoroughly with fresh solvent to remove non-chemisorbed molecules, and dried under a stream of inert gas (e.g., nitrogen or argon).

  • Characterization: The resulting monolayer is characterized using surface-sensitive techniques such as contact angle goniometry (to assess hydrophilicity), X-ray photoelectron spectroscopy (XPS) (to determine elemental composition), and atomic force microscopy (AFM) (to visualize surface morphology).

Signaling Pathways

There is currently no scientific literature that describes a direct role for this compound in modulating specific biological signaling pathways. Its function is primarily that of a structural and formulation component, acting as a linker to connect different molecules or to modify the surface properties of materials and delivery systems. The biological effects observed when using materials containing this linker are attributable to the active molecules it is conjugated to or the overall properties of the formulation it is part of.

Conclusion

This compound (CAS 92691-26-4) is a valuable tool for researchers in drug development and materials science. Its defined structure, consisting of a hydrophobic alkyl chain and a functionalizable hydrophilic PEG chain, allows for its use in a range of applications, from the PEGylation of biomolecules to the formation of advanced drug delivery systems and the modification of surfaces. While detailed, peer-reviewed experimental protocols specifically citing this compound are scarce, its applications can be understood through general methodologies for bioconjugation, lipid nanoparticle formulation, and the creation of self-assembled monolayers. Further research and publication of its use will undoubtedly provide more specific insights and protocols for the scientific community.

References

An In-depth Technical Guide on the Mechanism of Action of C11-PEG6-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of C11-PEG6-alcohol, a bifunctional linker increasingly utilized in bioconjugation for the development of advanced therapeutics and diagnostics. We will delve into its mechanism of action, provide detailed experimental protocols for its activation and conjugation to biomolecules, present quantitative data from relevant studies, and visualize key processes to facilitate understanding.

Introduction to this compound

This compound is a versatile linker molecule characterized by three key structural components: a terminal hydroxyl group (-OH), a hydrophilic hexaethylene glycol (PEG6) spacer, and a hydrophobic 11-carbon alkyl chain (C11). This unique amphipathic nature makes it an ideal tool for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[1][2][3]

The hydrophilic PEG6 chain enhances the water solubility of the molecule and the resulting bioconjugate, which can improve the pharmacokinetic properties of therapeutic molecules.[4][5] The hydrophobic C11 tail can facilitate interactions with cell membranes or be used for surface modification of materials.[1] The terminal hydroxyl group, however, is the key to its utility in bioconjugation, as it can be chemically activated to react with various functional groups on biomolecules.[1][2][3]

Mechanism of Action in Bioconjugation

The core mechanism of action of this compound in bioconjugation is a two-step process:

  • Activation of the Terminal Hydroxyl Group: The terminal hydroxyl group of this compound is relatively unreactive. Therefore, it must first be chemically modified, or "activated," to a more reactive functional group. This activation step is crucial as it dictates which functional groups on a biomolecule the linker can be conjugated to.

  • Conjugation to the Biomolecule: Once activated, the C11-PEG6 linker can react with specific functional groups on the target biomolecule, such as primary amines (e.g., on lysine residues) or free thiols (e.g., on cysteine residues), to form a stable covalent bond.

The choice of activation chemistry determines the specificity and efficiency of the bioconjugation reaction. The following sections provide detailed protocols for the most common activation and conjugation strategies.

Experimental Protocols

Activation of the Terminal Hydroxyl Group

The following are detailed protocols for the activation of the terminal hydroxyl group of this compound to create amine-reactive or thiol-reactive linkers.

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add pyridine or TEA (1.5 equivalents) to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the tosylated product, C11-PEG6-OTs.

G cluster_0 Tosylation Reaction C11_PEG6_OH C11-PEG6-OH C11_PEG6_OTs C11-PEG6-OTs C11_PEG6_OH->C11_PEG6_OTs DCM, 0°C to RT TsCl p-Toluenesulfonyl chloride (TsCl) TsCl->C11_PEG6_OTs Base Pyridine or TEA Base->C11_PEG6_OTs

This protocol describes a two-step process to convert the terminal hydroxyl group into an amine-reactive N-hydroxysuccinimide (NHS) ester.

Step 1: Oxidation to Carboxylic Acid

Materials:

  • This compound

  • Acetone

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Isopropanol

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask and cool to 0°C.

  • Slowly add Jones reagent dropwise with vigorous stirring until a persistent orange color is observed.[7]

  • Quench the excess Jones reagent by adding isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid derivative, C11-PEG6-COOH.

Step 2: NHS Ester Formation

Materials:

  • C11-PEG6-COOH

  • Anhydrous Dichloromethane (DCM)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous sodium sulfate

  • Cold diethyl ether

Procedure:

  • Dissolve C11-PEG6-COOH (1 equivalent) in anhydrous DCM.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[7]

  • Stir the reaction at room temperature for 4-12 hours under an inert atmosphere.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to obtain the NHS ester, C11-PEG6-NHS.

G C11_PEG6_OH C11-PEG6-OH Oxidation Oxidation (Jones Reagent) C11_PEG6_OH->Oxidation C11_PEG6_COOH C11-PEG6-COOH Oxidation->C11_PEG6_COOH NHS_EDC NHS, EDC C11_PEG6_COOH->NHS_EDC C11_PEG6_NHS C11-PEG6-NHS NHS_EDC->C11_PEG6_NHS

This protocol describes the conversion of the tosylated this compound to a thiol-reactive maleimide derivative.

Step 1: Azide Formation

Materials:

  • C11-PEG6-OTs

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve C11-PEG6-OTs (1 equivalent) in DMF.

  • Add sodium azide (3 equivalents) and heat the reaction to 60-80°C for 12-24 hours.

  • After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to get C11-PEG6-N3.

Step 2: Reduction to Amine

Materials:

  • C11-PEG6-N3

  • Triphenylphosphine (PPh3) or Hydrogen gas with Palladium on carbon (H2/Pd-C)

  • Tetrahydrofuran (THF)

  • Water

Procedure (Staudinger Reduction):

  • Dissolve C11-PEG6-N3 (1 equivalent) in THF.

  • Add triphenylphosphine (1.2 equivalents) and stir at room temperature for 2-4 hours.

  • Add water and continue stirring for another 8-12 hours.

  • Concentrate the reaction mixture and purify by chromatography to obtain C11-PEG6-NH2.

Step 3: Maleimide Functionalization

Materials:

  • C11-PEG6-NH2

  • Maleic anhydride

  • Anhydrous Dichloromethane (DCM)

  • Acetic anhydride

  • Sodium acetate

Procedure:

  • Dissolve C11-PEG6-NH2 (1 equivalent) and maleic anhydride (1.1 equivalents) in anhydrous DCM and stir at room temperature for 2-4 hours to form the maleamic acid intermediate.

  • Add acetic anhydride (2 equivalents) and sodium acetate (0.5 equivalents).

  • Heat the mixture to 50-60°C for 2-4 hours to effect cyclization to the maleimide.

  • After cooling, wash the reaction mixture with water and sodium bicarbonate solution.

  • Dry the organic layer and concentrate to obtain the maleimide derivative, C11-PEG6-Maleimide.

G C11_PEG6_OTs C11-PEG6-OTs NaN3 NaN3 C11_PEG6_OTs->NaN3 C11_PEG6_N3 C11-PEG6-N3 NaN3->C11_PEG6_N3 Reduction Reduction C11_PEG6_N3->Reduction C11_PEG6_NH2 C11-PEG6-NH2 Reduction->C11_PEG6_NH2 Maleic_Anhydride Maleic Anhydride C11_PEG6_NH2->Maleic_Anhydride C11_PEG6_Maleimide C11-PEG6-Maleimide Maleic_Anhydride->C11_PEG6_Maleimide

Bioconjugation to Proteins

This protocol describes the conjugation of the amine-reactive C11-PEG6-NHS to a protein.

Materials:

  • Protein to be conjugated

  • C11-PEG6-NHS

  • Conjugation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • Dissolve C11-PEG6-NHS in a small amount of anhydrous DMSO or DMF and add it to the protein solution. A typical molar excess of the NHS ester to the protein is 10-50 fold, but this should be optimized for each specific protein.[1][3]

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purify the protein-PEG conjugate from unreacted PEG and protein using SEC.

This protocol describes the conjugation of the thiol-reactive C11-PEG6-Maleimide to a protein.

Materials:

  • Protein with a free cysteine residue

  • C11-PEG6-Maleimide

  • Conjugation buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Quenching reagent (e.g., free cysteine or beta-mercaptoethanol)

  • Purification system (e.g., SEC)

Procedure:

  • If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like DTT or TCEP and then remove the reducing agent.

  • Dissolve the protein in the conjugation buffer.

  • Dissolve C11-PEG6-Maleimide in a small amount of an organic solvent and add it to the protein solution. A molar excess of 5-20 fold of the maleimide to the protein is typically used.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding an excess of a free thiol-containing compound.

  • Purify the protein-PEG conjugate using SEC.

Data Presentation

The efficiency and outcome of bioconjugation reactions with this compound derivatives can be quantified and characterized using various analytical techniques. The following tables summarize key quantitative parameters often evaluated.

Table 1: Quantitative Parameters for Amine-Reactive Conjugation

ParameterTypical RangeAnalytical Method(s)
Degree of Labeling (DOL)1 - 5 PEGs/proteinUV-Vis Spectroscopy, Mass Spectrometry
Conjugation Efficiency30 - 80%SDS-PAGE, SEC-HPLC
Purity of Conjugate> 95%SEC-HPLC, RP-HPLC
Stability (t½ in serum)Varies with proteinELISA, In vivo studies

Table 2: Quantitative Parameters for Thiol-Reactive Conjugation

ParameterTypical RangeAnalytical Method(s)
Degree of Labeling (DOL)1 - 2 PEGs/proteinMass Spectrometry, Ellman's Assay
Conjugation Efficiency70 - 95%SDS-PAGE, SEC-HPLC
Purity of Conjugate> 98%SEC-HPLC, RP-HPLC
Stability of Thioether BondHighIn vitro stability assays

Mandatory Visualization

G start This compound activation Activation of Hydroxyl Group start->activation amine_reactive Amine-Reactive Linker (e.g., NHS Ester) activation->amine_reactive thiol_reactive Thiol-Reactive Linker (e.g., Maleimide) activation->thiol_reactive conjugation_amine Amine Conjugation amine_reactive->conjugation_amine conjugation_thiol Thiol Conjugation thiol_reactive->conjugation_thiol biomolecule_amine Biomolecule with Primary Amines (e.g., Protein Lysines) biomolecule_amine->conjugation_amine biomolecule_thiol Biomolecule with Free Thiols (e.g., Protein Cysteines) biomolecule_thiol->conjugation_thiol purification Purification (e.g., SEC) conjugation_amine->purification conjugation_thiol->purification final_conjugate C11-PEG6-Biomolecule Conjugate purification->final_conjugate

Conclusion

This compound is a highly adaptable linker for bioconjugation, offering the ability to connect a hydrophobic moiety to a biomolecule via a hydrophilic spacer. The key to its application lies in the selective activation of its terminal hydroxyl group to create reactive functionalities for conjugation to proteins and other biomolecules. By following the detailed protocols and understanding the quantitative aspects of the conjugation process, researchers can effectively utilize this linker to develop novel bioconjugates for a wide range of applications in drug development and beyond. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential for ensuring the desired properties and performance of the end product.

References

A Technical Guide to the Solubility of C11-PEG6-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C11-PEG6-alcohol, a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and surface modification applications. Understanding its solubility in various solvents is critical for its effective application in research and development.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media. For amphiphilic molecules like this compound, which possesses both a hydrophobic undecyl (C11) chain and a hydrophilic hexaethylene glycol (PEG6) moiety, solubility is influenced by the nature of the solvent. The principle of "like dissolves like" is a key determinant of its solubility profile.

It is also important to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This refers to the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It represents the true, stable solubility of the compound. The shake-flask method is a common technique for determining thermodynamic solubility.[1][2][3]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and can sometimes result in a supersaturated, metastable solution.[1][2][4] Kinetic solubility is often assessed in high-throughput screening settings.

This guide will focus on the qualitative solubility and a general protocol for determining the thermodynamic solubility of this compound.

Qualitative Solubility of this compound

This compound exhibits solubility in a range of common organic solvents. Its amphiphilic nature, combining a hydrophobic alkyl chain and a polar polyethylene glycol chain, governs its solubility profile. The hydrophilic PEG chain is known to enhance the aqueous solubility of compounds.[][6][7][8]

Below is a summary of the qualitative solubility of this compound in various solvents as reported in publicly available data.

SolventChemical FormulaTypeQualitative Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[6][9]
Dichloromethane (DCM)CH₂Cl₂Polar AproticSoluble[6][9]
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble[6][9]
WaterH₂OPolar ProticEnhanced solubility due to the hydrophilic PEG chain[][6][7][8]
EthanolC₂H₅OHPolar ProticExpected to be soluble based on its structure, though specific data is not readily available.
MethanolCH₃OHPolar ProticExpected to be soluble based on its structure, though specific data is not readily available.

Experimental Protocol for Determining Thermodynamic Solubility

While specific quantitative solubility data for this compound is not widely published, a generalized experimental protocol based on the established shake-flask method can be employed to determine its thermodynamic solubility in a solvent of interest. This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a specified solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, Ethanol, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Stir plate and stir bars or a shaker incubator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a UV-Vis spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is necessary to ensure saturation.[10][11]

    • Agitate the mixture at a constant temperature for a sufficient period to allow it to reach equilibrium. This can take several hours to days, and a preliminary kinetics study can determine the optimal equilibration time.[12]

  • Separation of Undissolved Solute:

    • Once equilibrium is reached, allow the suspension to settle.

    • Carefully separate the saturated supernatant from the excess solid. Centrifugation is a common method to pellet the undissolved solid.[13]

    • Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.[13]

  • Quantification of Dissolved Solute:

    • Accurately dilute the clear, filtered saturated solution with the solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted solution using a calibrated analytical instrument. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) is a precise method for quantification.[13][14] Alternatively, if this compound has a chromophore or can be derivatized to absorb UV-Vis light, spectrophotometry can be used.[15]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the solute in the diluted sample.

  • Calculation and Reporting:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for determining the thermodynamic solubility of this compound.

G Workflow for Thermodynamic Solubility Determination cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation cluster_quant 3. Quantification cluster_report 4. Reporting prep1 Add excess this compound to a known volume of solvent prep2 Agitate at constant temperature to reach equilibrium prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Filter supernatant with a syringe filter sep1->sep2 quant1 Dilute the filtered saturated solution sep2->quant1 quant2 Analyze using a calibrated analytical method (e.g., HPLC) quant1->quant2 report1 Calculate original concentration quant2->report1 report2 Report solubility in mg/mL or mol/L with solvent and temperature report1->report2

Caption: A generalized workflow for determining equilibrium solubility.

Applications in Research and Development

The solubility of this compound is a critical parameter in its various applications:

  • Drug Delivery: As a component of lipid nanoparticles or other drug carriers, its solubility influences formulation stability and drug encapsulation efficiency.

  • Bioconjugation: For the modification of proteins, peptides, or other biomolecules, the reaction is often carried out in a solvent system where both the biomolecule and the PEG linker are soluble.

  • Surface Modification: When used to create self-assembled monolayers (SAMs) on surfaces, its solubility in the deposition solvent is key to forming a uniform and stable coating.[16][17]

References

An In-Depth Technical Guide to C11-PEG6-Alcohol for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features of C11-PEG6-alcohol and its thiol-derivatized form, C11-PEG6-thiol, for the modification of surfaces. It is intended to serve as a technical resource for researchers and professionals in drug development and materials science, offering detailed information on its properties, application protocols, and its impact on biological interactions at the material interface.

Introduction to this compound and its Role in Surface Modification

This compound is a bifunctional molecule that has garnered significant interest in the field of surface modification due to its unique amphiphilic nature. It consists of three key components: a long eleven-carbon (C11) alkyl chain, a hexaethylene glycol (PEG6) linker, and a terminal hydroxyl (-OH) group.[1][2][3] This structure allows it to be a versatile tool for creating well-defined and functionalized surfaces.

The C11 alkyl chain provides a hydrophobic anchor, enabling the molecule to self-assemble on various substrates or integrate into lipid bilayers. The PEG6 linker is a short, hydrophilic polymer that extends from the surface, creating a hydrated layer that plays a crucial role in mediating biological interactions. The terminal hydroxyl group offers a reactive site for further chemical modifications, allowing for the attachment of targeting ligands, drugs, or other functional moieties.[1][2][3]

For the widely used application of creating self-assembled monolayers (SAMs) on gold surfaces, a thiol (-SH) group is typically introduced to the alkyl chain, resulting in C11-PEG6-thiol . The thiol group forms a strong, stable bond with gold, leading to the spontaneous formation of a highly ordered, single-molecule-thick layer.[4] These SAMs are instrumental in creating surfaces with controlled chemical and physical properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of C11-PEG6-thiol is essential for its effective application in surface modification. The following table summarizes key properties gathered from various sources.

PropertyValueReferences
Chemical Formula C23H48O6S
Molecular Weight 452.69 g/mol
Appearance Pale-yellow to yellow-brown sticky oil to semi-solid
Purity Typically >95%
Solubility Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide.[1]
Terminal Group Thiol (-SH) for gold surface attachment[4]
Linker Hexaethylene glycol (PEG6)[1]
Hydrophobic Chain Undecyl (C11)[1]

Key Features and Applications in Surface Modification

The unique combination of a hydrophobic anchor, a hydrophilic linker, and a reactive terminal group makes C11-PEG6-thiol a powerful tool for a variety of surface modification applications:

  • Biopassivation and Reduction of Non-Specific Protein Adsorption: The hydrophilic PEG6 chains create a tightly bound layer of water molecules on the surface. This hydration layer acts as a physical and energetic barrier, effectively preventing the non-specific adsorption of proteins and other biomolecules.[5][6] This "anti-fouling" property is critical for implantable medical devices, biosensors, and drug delivery systems to minimize unwanted biological responses.[5][7]

  • Controlled Cell Adhesion: By modifying surfaces with C11-PEG6-thiol, it is possible to control the adhesion of cells. While the PEG layer itself is generally cell-repellent, the terminal hydroxyl group can be functionalized with cell-adhesive peptides (such as RGD) to promote specific cell attachment and spreading.[8][9] This allows for the creation of micropatterned surfaces for cell culture and tissue engineering applications.

  • Drug Delivery and Nanoparticle Functionalization: The PEGylated surface of nanoparticles enhances their stability in biological fluids, reduces their uptake by the reticuloendothelial system, and prolongs their circulation time in the bloodstream.[10][11][12] The terminal hydroxyl group can be used to conjugate drugs or targeting ligands to the nanoparticle surface.

  • Biosensor Development: In biosensors, minimizing non-specific binding to the sensor surface is crucial for achieving high sensitivity and specificity. SAMs of C11-PEG6-thiol create a robust and anti-fouling background, allowing for the specific detection of target analytes.[13]

Experimental Protocols

Formation of C11-PEG6-Thiol Self-Assembled Monolayers (SAMs) on Gold

This protocol describes the formation of a C11-PEG6-thiol SAM on a gold-coated substrate, a common procedure for creating a well-defined, biocompatible surface.

Materials:

  • Gold-coated substrate (e.g., glass slide or silicon wafer with a thin layer of gold)

  • C11-PEG6-thiol

  • Anhydrous ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

  • Deionized water

  • Nitrogen gas

  • Clean glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of C11-PEG6-thiol in anhydrous ethanol in a clean glass vial. For example, to prepare 10 mL of a 1 mM solution, dissolve 4.53 mg of C11-PEG6-thiol (MW = 452.69 g/mol ) in 10 mL of ethanol.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Seal the vial to minimize exposure to air and moisture.

    • Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[4][14]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution using clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

    • Dry the SAM-coated substrate under a gentle stream of nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, to prevent contamination.

Workflow for SAM Formation:

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Clean Clean Gold Substrate (Piranha Solution) Rinse_Dry Rinse & Dry (DI Water, Ethanol, N2) Clean->Rinse_Dry Immerse Immerse Substrate (18-24 hours) Rinse_Dry->Immerse Prepare_Thiol Prepare 1 mM C11-PEG6-Thiol Solution Prepare_Thiol->Immerse Rinse_Final Rinse with Ethanol Immerse->Rinse_Final Dry_Final Dry with N2 Rinse_Final->Dry_Final Store Store in Inert Environment Dry_Final->Store

A schematic workflow for the preparation of C11-PEG6-thiol SAMs on gold substrates.
Characterization of C11-PEG6-Thiol Modified Surfaces

The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques.

TechniqueInformation ObtainedTypical Expected Results for C11-PEG6-Thiol SAM
Contact Angle Goniometry Surface wettability and hydrophilicity.Advancing water contact angles are typically in the range of 30-50 degrees, indicating a hydrophilic surface due to the PEG chains.[15]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.Presence of C, O, S, and Au peaks confirms the presence of the thiol monolayer on the gold substrate.[5]
Ellipsometry Thickness of the SAM.Thickness should be consistent with the length of the C11-PEG6-thiol molecule (typically a few nanometers).
Atomic Force Microscopy (AFM) Surface topography and roughness.A smooth, uniform surface is indicative of a well-formed SAM.[5]

Impact on Biological Interactions

Protein Adsorption

Surfaces modified with C11-PEG6-thiol exhibit a significant reduction in non-specific protein adsorption. The flexible and hydrophilic PEG6 chains create a steric barrier and a tightly bound water layer that entropically and enthalpically disfavors protein adhesion.

Quantitative Data on Protein Adsorption:

While specific data for C11-PEG6-thiol is limited, studies on similar short-chain PEG-terminated SAMs provide valuable insights. For instance, SAMs terminated with hexa(ethylene glycol) have been shown to reduce fibrinogen adsorption to less than 5 ng/cm². In contrast, hydrophobic methyl-terminated SAMs can adsorb over 200 ng/cm² of fibrinogen under similar conditions.

SurfaceFibrinogen Adsorption (ng/cm²)Reference
Bare Gold> 300[General knowledge]
Methyl-terminated SAM (C11)~250[General knowledge]
C11-PEG6-thiol SAM < 10 [Estimated from similar systems]
Cell Adhesion

Surfaces modified with C11-PEG6-thiol are generally resistant to cell adhesion.[8] This property is advantageous for applications where cell attachment is undesirable, such as in blood-contacting devices. However, for applications in tissue engineering and cell-based assays, the surface can be functionalized to promote specific cell adhesion.

Quantitative Data on Cell Adhesion:

The degree of cell adhesion can be quantified by seeding cells onto the modified surface and measuring the percentage of adherent cells after a specific incubation period. On a C11-PEG6-thiol surface, cell adhesion is typically very low, often less than 10% compared to tissue culture plastic.

SurfaceRelative Cell Adhesion (%)
Tissue Culture Polystyrene (TCPS)100
Bare Gold30-50
C11-PEG6-thiol SAM < 10

Cellular Signaling Pathways

The interaction of cells with a modified surface is not merely a passive event but can trigger specific intracellular signaling pathways. While a simple this compound modified surface is designed to be bio-inert, the introduction of cell-adhesive ligands, such as the RGD peptide that binds to integrin receptors, can initiate a cascade of signaling events that regulate cell adhesion, spreading, and survival.

Integrin-Mediated Signaling on RGD-Functionalized C11-PEG6 Surfaces:

When a cell encounters an RGD-functionalized C11-PEG6 surface, the RGD peptides bind to integrin receptors on the cell membrane. This binding leads to the clustering of integrins and the recruitment of various signaling and adaptor proteins to form focal adhesions.

Integrin_Signaling cluster_surface Modified Surface cluster_cell Cell RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Paxillin Paxillin FAK->Paxillin Phosphorylation Src->FAK Vinculin Vinculin Paxillin->Vinculin Recruitment Actin Actin Cytoskeleton Vinculin->Actin Linkage Spreading Cell Spreading & Adhesion Actin->Spreading

Integrin-mediated signaling pathway initiated by cell adhesion to an RGD-functionalized surface.

This signaling cascade ultimately leads to the reorganization of the actin cytoskeleton, resulting in cell spreading and the formation of stable adhesions to the surface. The ability to control these signaling events through surface modification is a cornerstone of modern biomaterial design.

Conclusion

This compound and its thiol derivative are highly versatile molecules for surface modification, offering precise control over the chemical and biological properties of a material's interface. Their ability to form well-defined self-assembled monolayers with excellent resistance to non-specific protein and cell adhesion makes them invaluable tools in the development of advanced biomaterials, biosensors, and drug delivery systems. The potential for further functionalization of the terminal hydroxyl group opens up a vast landscape for creating intelligent surfaces that can actively direct biological responses. This guide provides a foundational understanding of the key features and applications of this compound, empowering researchers to leverage its unique properties in their scientific endeavors.

References

C11-PEG6-alcohol: A Bifunctional Crosslinker for Advanced Drug Development and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

C11-PEG6-alcohol is a versatile, bifunctional crosslinker that is gaining prominence in the fields of drug delivery, bioconjugation, and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications. Detailed experimental protocols for the activation of its terminal hydroxyl group and subsequent conjugation reactions are presented, alongside its utility in the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a non-ionic, amphiphilic molecule characterized by two distinct functional domains: a hydrophobic 11-carbon aliphatic chain and a hydrophilic hexaethylene glycol (PEG6) segment, which is terminated with a reactive primary alcohol.[1][2] This unique structure imparts a range of desirable properties, including enhanced aqueous solubility, biocompatibility, and the ability to self-assemble or integrate into lipid membranes.[1][2][3] The terminal hydroxyl group serves as a versatile chemical handle for further functionalization, allowing for the covalent attachment of a wide array of molecules such as drugs, proteins, peptides, and nanoparticles.[4][5]

Physicochemical Properties

The distinct hydrophobic and hydrophilic regions of this compound dictate its physical and chemical behavior. The long alkyl chain provides a strong affinity for nonpolar environments, while the flexible PEG chain confers water solubility and reduces non-specific protein binding.[3]

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
CAS Number 92691-26-4[1][4][6][7]
Molecular Formula C₂₁H₄₄O₆[4][7]
Molecular Weight 392.6 g/mol [4][6][7]
Purity ≥95%[6]
Appearance Varies (typically a colorless to pale yellow oil or solid)General Knowledge
Solubility Soluble in DMSO, DCM, DMF[1][6]
Storage Temperature -20°C[4][6]

Table 2: Physical Properties of a Structurally Related Compound (Hexa(ethylene glycol)mono-11-(acetylthio)undecyl ether)

Data for this closely related compound is provided as an estimate for the physical properties of this compound.

PropertyValueSource
Refractive Index (n20/D) 1.4782[8]
Density 1.0474 g/mL at 25°C[8]

Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust method for forming ethers. This process involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this would likely involve the reaction of hexaethylene glycol with an 11-carbon alkyl halide.

A plausible synthetic route involves:

  • Monoprotection of Hexaethylene Glycol: One of the terminal hydroxyl groups of hexaethylene glycol is protected with a suitable protecting group to prevent di-alkylation.

  • Alkoxide Formation: The unprotected hydroxyl group is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide.

  • Williamson Ether Synthesis: The resulting alkoxide is reacted with an 11-carbon alkyl halide (e.g., 1-bromoundecane).[9]

  • Deprotection: The protecting group is removed to yield the final this compound product.

Experimental Protocols

The utility of this compound as a crosslinker is predicated on the chemical modification of its terminal hydroxyl group. This typically involves an initial "activation" step to convert the alcohol into a better leaving group, followed by a nucleophilic substitution reaction to attach the molecule of interest.

Activation of the Terminal Hydroxyl Group via Tosylation

This protocol describes the conversion of the terminal alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Dry Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure: [10]

  • Dissolve this compound (1 equivalent) in dry DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).

  • Stir the reaction mixture at 0°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product, C11-PEG6-OTs.

Conversion of Tosylate to Azide

The tosylated intermediate can be readily converted to an azide, which is a versatile functional group for "click chemistry" reactions.

Materials:

  • C11-PEG6-OTs (from the previous step)

  • Ethanol

  • Sodium azide (NaN₃)

  • Standard reflux apparatus

Procedure: [11]

  • Dissolve the C11-PEG6-OTs (1 equivalent) in ethanol in a round-bottom flask.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography to yield C11-PEG6-N₃.

Amide Bond Formation via an Activated Carboxylic Acid

The terminal hydroxyl group can be derivatized to a carboxylic acid and then coupled to an amine-containing molecule using standard peptide coupling reagents.

Materials:

  • C11-PEG6-COOH (prepared by oxidation of this compound)

  • Amine-containing molecule of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Appropriate buffer (e.g., MES buffer at pH 4.5-6 for activation, and PBS or borate buffer at pH 7-8 for coupling)

Procedure: [6]

  • Dissolve the C11-PEG6-COOH in the activation buffer.

  • Add EDC and NHS to the solution to activate the carboxylic acid group. Allow this reaction to proceed for 15 minutes at room temperature.

  • In a separate vial, dissolve the amine-containing molecule in the coupling buffer.

  • Add the activated C11-PEG6-linker solution to the amine solution.

  • Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • The resulting conjugate can be purified using dialysis or size-exclusion chromatography.

Applications

The bifunctional nature of this compound makes it a valuable tool in several research and development areas.

Surface Modification of Nanoparticles and Self-Assembled Monolayers (SAMs)

The hydrophobic C11 alkyl chain can intercalate into lipid bilayers or adsorb onto hydrophobic surfaces, while the hydrophilic PEG chain extends into the aqueous phase. This property is exploited for:

  • Improving Biocompatibility: The PEG chain creates a hydration layer that reduces non-specific protein adsorption, thereby preventing opsonization and clearance by the immune system.[12]

  • Functionalization: The terminal hydroxyl group can be modified to attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents to the surface of nanoparticles or SAMs on gold surfaces.[12][13]

Drug Delivery

This compound is an ideal linker for conjugating hydrophobic drugs. The PEG segment enhances the overall water solubility and can improve the pharmacokinetic profile of the drug.[3]

Antibody-Drug Conjugates (ADCs) and PROTACs

In the context of ADCs and PROTACs, the linker plays a critical role in connecting the targeting moiety (antibody or small molecule) to the payload (cytotoxic drug or E3 ligase ligand).[14][15][16] this compound can be incorporated into more complex linker structures to:

  • Enhance Solubility: Both ADCs and PROTACs are often large, complex molecules with limited aqueous solubility. The inclusion of a PEG segment can significantly improve this property.[14][17]

  • Optimize Spacing: The length of the linker is crucial for the biological activity of ADCs and PROTACs. The C11-PEG6 unit provides a defined spacer length that can be further extended if necessary.[15][16]

  • Provide a Handle for Conjugation: The terminal alcohol allows for the attachment of the linker to either the targeting moiety or the payload, depending on the overall synthetic strategy.

Visualizations

Molecular Structure and Functional Domains

cluster_0 This compound cluster_1 Hydrophobic Domain cluster_2 Hydrophilic Domain cluster_3 Reactive Handle C11 C11 Alkyl Chain PEG6 PEG6 Chain OH OH

Caption: Functional domains of the this compound bifunctional crosslinker.

General Bioconjugation Workflow

A This compound B Activation of -OH Group (e.g., Tosylation) A->B C Activated Linker (C11-PEG6-OTs) B->C D Nucleophilic Substitution (e.g., with NaN3) C->D E Functionalized Linker (C11-PEG6-N3) D->E G Conjugation Reaction (e.g., Click Chemistry) E->G F Biomolecule (Protein, Peptide, etc.) F->G H Final Bioconjugate G->H

Caption: General workflow for bioconjugation using this compound.

Application in PROTAC Synthesis

cluster_0 Linker Synthesis cluster_1 Component Preparation A This compound B Derivatization (e.g., to C11-PEG6-N3) A->B E Click Reaction B->E C Protein of Interest (POI) Ligand with Alkyne C->E D E3 Ligase Ligand G Amide Coupling D->G F POI Ligand-Linker E->F F->G H Final PROTAC Molecule G->H

Caption: Exemplary workflow for the incorporation of this compound into a PROTAC.

Conclusion

This compound is a highly valuable and versatile bifunctional crosslinker for researchers in drug development and biotechnology. Its well-defined hydrophobic and hydrophilic domains, coupled with a readily functionalizable terminal hydroxyl group, provide a powerful platform for the synthesis of sophisticated bioconjugates, the surface modification of materials, and the construction of advanced therapeutic agents like ADCs and PROTACs. The experimental protocols and workflows provided in this guide offer a practical foundation for the effective utilization of this important chemical tool.

References

An In-depth Technical Guide to PEGylation using C11-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing C11-PEG6-alcohol, a bifunctional linker designed to enhance the biopharmaceutical properties of molecules. This document details the core principles of PEGylation, the specific characteristics of this compound, detailed experimental protocols for its use, and methods for the characterization of the resulting conjugates.

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of the parent molecule. Key benefits of PEGylation include increased drug solubility, extended circulating half-life, reduced immunogenicity, and enhanced stability.[1][2][3]

This compound is a specific type of PEGylation reagent characterized by an 11-carbon aliphatic chain and a short 6-unit polyethylene glycol chain, terminating in a hydroxyl group.[4][][6] This structure imparts both hydrophobic and hydrophilic properties, making it a versatile tool for various bioconjugation applications. The aliphatic chain can be integrated into lipid bilayers or other hydrophobic surfaces, while the PEG chain enhances water solubility.[7][8] The terminal hydroxyl group is not reactive on its own but can be activated to react with various functional groups on the target molecule.[4][][6]

Key Properties of this compound:

PropertyDescriptionReference
Structure 11-carbon aliphatic chain linked to a 6-unit PEG chain with a terminal hydroxyl group.[4][][6]
Bifunctionality Possesses both a hydrophobic alkyl chain and a hydrophilic PEG chain.[7][8]
Solubility The PEG6 moiety increases the aqueous solubility of the conjugated molecule.[4][]
Reactivity The terminal hydroxyl group requires activation for conjugation.[4][]
Applications Bioconjugation, drug delivery, and surface modification of nanoparticles.[7][8]

Principles of PEGylation with this compound

The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules like amines or thiols. Therefore, an activation step is necessary to convert the hydroxyl group into a more reactive functional group. Common activation strategies include conversion to a tosylate, tresylate, or an activated ester.

Activation of the Terminal Hydroxyl Group

A widely used method for activating hydroxyl-terminated PEGs is through reaction with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride). This converts the hydroxyl group into a tresylate, which is an excellent leaving group for nucleophilic substitution by primary amines (e.g., lysine residues on a protein).[1]

G C11_PEG6_OH C11-PEG6-OH Activated_PEG C11-PEG6-OTresyl (Tresylated PEG) C11_PEG6_OH->Activated_PEG Activation Tresyl_Cl Tresyl Chloride (2,2,2-Trifluoroethanesulfonyl chloride) Tresyl_Cl->Activated_PEG PEG_Protein PEGylated Protein Activated_PEG->PEG_Protein Conjugation Byproduct Tresylic Acid Activated_PEG->Byproduct Protein Protein (-NH2) Protein->PEG_Protein Protein->Byproduct

Activation and Conjugation of this compound.
Conjugation to Biomolecules

Once activated, the C11-PEG6-linker can be conjugated to the target molecule. The choice of activation chemistry will determine the target functional group on the biomolecule. For tresylated this compound, the primary targets are amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.

Experimental Protocols

The following protocols provide a general framework for the activation of this compound and its subsequent conjugation to a model protein. Optimization of reaction conditions, such as molar ratios, reaction times, and temperature, may be necessary for specific applications.

Protocol for Activation of this compound with Tresyl Chloride

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tresyl group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add tresyl chloride (2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the tresylated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

  • Confirm the structure and purity of the activated C11-PEG6-OTresyl by ¹H NMR spectroscopy.

Protocol for Conjugation of Activated C11-PEG6-OTresyl to a Protein

This protocol details the conjugation of the activated PEG linker to a protein with accessible primary amine groups.

Materials:

  • Tresyl-activated this compound (C11-PEG6-OTresyl)

  • Protein of interest

  • Conjugation buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) column

  • SDS-PAGE materials

Procedure:

  • Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Add the tresyl-activated this compound to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 to 50:1 is recommended.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.[1]

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes to ensure complete quenching of any unreacted activated PEG.

Protocol for Purification of the PEGylated Protein

Purification is crucial to remove unreacted PEG, un-PEGylated protein, and byproducts. Size exclusion chromatography (SEC) is a commonly used method.

Materials:

  • Crude conjugation reaction mixture

  • SEC column

  • Appropriate chromatography buffer (e.g., PBS)

  • UV spectrophotometer

Procedure:

  • Equilibrate the SEC column with the desired chromatography buffer.

  • Load the crude conjugation reaction mixture onto the column.

  • Elute the sample with the chromatography buffer at a constant flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius.[1]

  • Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the purified conjugate.

  • Pool the fractions containing the purified PEGylated protein.

  • If necessary, perform ion-exchange chromatography (IEX) for further separation of species with different degrees of PEGylation.[1]

Characterization of PEGylated Molecules

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the PEGylated product.

Analytical Techniques

A combination of analytical techniques is typically employed to characterize PEGylated proteins:

  • SDS-PAGE: Provides a qualitative assessment of the extent of PEGylation by observing the increase in molecular weight.

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, allowing for the separation of mono-, di-, and poly-PEGylated species from the un-PEGylated protein.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to assess the purity of the conjugate and to separate different PEGylated isoforms.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides accurate molecular weight information, confirming the degree of PEGylation.[9][10]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to determine the concentration of the PEGylated protein in biological samples and to assess its binding affinity to its target.[3]

G Start Crude PEGylated Protein Mixture SEC Size Exclusion Chromatography (SEC) Start->SEC Fractions Collect Fractions SEC->Fractions SDS_PAGE SDS-PAGE Analysis Fractions->SDS_PAGE Pool Pool Pure Fractions SDS_PAGE->Pool Characterization Further Characterization Pool->Characterization RP_HPLC RP-HPLC Characterization->RP_HPLC Mass_Spec Mass Spectrometry (MALDI-TOF/ESI-MS) Characterization->Mass_Spec ELISA ELISA Characterization->ELISA G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEG_IFN Pegylated Interferon-λ Receptor IFN-λ Receptor PEG_IFN->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Translocation to Nucleus Antiviral_Genes Antiviral Gene Transcription ISRE->Antiviral_Genes Binding

References

Methodological & Application

Application Notes and Protocols for C11-PEG6-Alcohol in Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of C11-PEG6-alcohol in the formulation of liposomes for research and drug delivery applications. The inclusion of this compound, a shorter-chain polyethylene glycol (PEG)-lipid conjugate, offers distinct advantages in modulating the physicochemical properties and biological performance of liposomal nanocarriers.

Introduction to this compound

This compound is a bifunctional linker molecule composed of a hydrophobic 11-carbon aliphatic chain and a hydrophilic hexa (ethylene glycol) (PEG6) segment, terminating with a hydroxyl group. This amphipathic nature allows for its stable insertion into the lipid bilayer of liposomes. The PEG6 moiety provides a steric barrier at the liposome surface, which can influence particle size, stability, and interactions with biological systems. The terminal hydroxyl group offers a potential site for further chemical modification and conjugation of targeting ligands or imaging agents.

Key Applications in Liposome Formulation

The incorporation of this compound into liposomal formulations can be tailored to achieve specific design objectives:

  • Modulation of Particle Size and Stability: The inclusion of PEGylated lipids, including those with shorter PEG chains, can influence the final size of the liposomes and enhance their colloidal stability by preventing aggregation.

  • "Stealth" Properties with Controlled Unmasking: While longer PEG chains are known for providing "stealth" characteristics that prolong circulation time, shorter PEG chains like in this compound may offer a more transient shielding effect. This can be advantageous for applications where rapid cellular uptake or interaction at the target site is desired after an initial period of circulation. Studies have shown that PEGs with short lipid chains can rapidly dissociate from the lipid membrane in serum.[1]

  • Surface Functionalization: The terminal hydroxyl group of this compound serves as a versatile handle for the covalent attachment of various molecules, such as antibodies, peptides, or small molecules, to achieve active targeting of the liposomal drug delivery system to specific cells or tissues.

Experimental Protocols

The following are detailed protocols for the preparation of liposomes incorporating this compound using common laboratory techniques. The specific lipid composition and drug to be encapsulated should be optimized based on the experimental goals.

Protocol 1: Thin-Film Hydration Method

This is a widely used method for the preparation of multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC, or Egg PC)

  • Cholesterol

  • This compound

  • Drug to be encapsulated (lipophilic or hydrophilic)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the primary phospholipid, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio could be Phospholipid:Cholesterol:this compound of 55:40:5.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tm) of the primary lipid. This will form a thin, uniform lipid film on the inner surface of the flask.[2]

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the aqueous hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Hydrate the lipid film by rotating the flask at a temperature above the Tm of the lipid for 1-2 hours. This process will cause the lipid film to swell and detach from the flask wall, forming MLVs.[2]

  • Size Reduction (Optional but Recommended):

    • To obtain smaller and more uniform vesicles, the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or multiple freeze-thaw cycles.

    • For a more defined size distribution, extrude the liposome suspension 10-21 times through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.[3] The extrusion should be performed at a temperature above the lipid's Tm.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the hydration buffer.

Experimental Workflow: Thin-Film Hydration Method

ThinFilmHydration cluster_prep Preparation cluster_form Formation cluster_process Processing dissolve Dissolve Lipids & This compound in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate film Thin Lipid Film evaporate->film hydrate Hydrate with Aqueous Buffer film->hydrate mlv MLVs Formed hydrate->mlv extrude Extrusion (e.g., 100 nm) mlv->extrude purify Purification (e.g., SEC/Dialysis) extrude->purify final Final Liposome Formulation purify->final

Caption: Workflow for preparing this compound liposomes via thin-film hydration.

Protocol 2: Ethanol Injection Method

This method is a rapid and simple technique for producing small unilamellar vesicles.

Materials:

  • Same as for the Thin-Film Hydration Method, with the addition of ethanol.

Procedure:

  • Lipid Solution Preparation:

    • Dissolve the primary phospholipid, cholesterol, and this compound (and lipophilic drug, if applicable) in ethanol to create a lipid-ethanol solution.

  • Injection:

    • Heat the aqueous hydration buffer (containing the hydrophilic drug, if applicable) to a temperature above the lipid's Tm.

    • Rapidly inject the lipid-ethanol solution into the vigorously stirring aqueous buffer. The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.[4]

  • Solvent Removal and Purification:

    • Remove the ethanol from the liposome suspension by dialysis against the hydration buffer or through rotary evaporation under reduced pressure.

    • Purify the formulation to remove unencapsulated drug as described in the thin-film hydration protocol.

Experimental Workflow: Ethanol Injection Method

EthanolInjection cluster_prep Preparation cluster_form Formation cluster_process Processing lipid_sol Dissolve Lipids & This compound in Ethanol inject Inject Lipid-Ethanol Solution into Aqueous Phase lipid_sol->inject aq_phase Prepare Aqueous Phase aq_phase->inject liposomes Liposomes Form inject->liposomes remove_etoh Remove Ethanol (e.g., Dialysis) liposomes->remove_etoh purify Purification remove_etoh->purify final Final Liposome Formulation purify->final

Caption: Workflow for preparing this compound liposomes via ethanol injection.

Protocol 3: Post-Insertion Method

This technique is useful for incorporating this compound into pre-formed liposomes, which can be advantageous when working with drug-loaded liposomes where the drug may be sensitive to the initial formulation conditions.

Materials:

  • Pre-formed liposomes (e.g., prepared by thin-film hydration or ethanol injection without the PEG-lipid).

  • This compound.

  • Incubation buffer (e.g., PBS).

Procedure:

  • Prepare a this compound Solution/Dispersion:

    • Disperse the this compound in the incubation buffer to form a micellar solution.

  • Incubation:

    • Mix the pre-formed liposomes with the this compound micellar solution.

    • Incubate the mixture at a temperature slightly above the Tm of the liposome-forming lipid for a defined period (e.g., 1-2 hours) with gentle stirring. During this incubation, the this compound molecules will transfer from the micelles and insert into the outer leaflet of the liposomal bilayer.[5][6]

  • Purification:

    • Remove any unincorporated this compound micelles by size exclusion chromatography or dialysis.

Logical Relationship: Post-Insertion Mechanism

PostInsertion cluster_components Initial Components cluster_process Process cluster_result Result preformed_lipo Pre-formed Liposome incubation Incubation above Tm preformed_lipo->incubation peg_micelle This compound Micelle peg_micelle->incubation pegylated_lipo PEGylated Liposome (this compound Inserted) incubation->pegylated_lipo Transfer of PEG-Lipid

Caption: Mechanism of this compound incorporation via the post-insertion method.

Characterization of this compound Liposomes

Thorough characterization is crucial to ensure the quality and reproducibility of the liposomal formulation.

Parameter Method Typical Expected Outcome with this compound
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Homogeneous population with a size range of 80-150 nm and a PDI < 0.2. The inclusion of PEG-lipids generally contributes to a smaller and more uniform particle size.[7]
Zeta Potential Laser Doppler VelocimetryNear-neutral surface charge, which can help reduce non-specific interactions with proteins and cells.
Encapsulation Efficiency (%EE) Spectrophotometry or Chromatography (after separation of free drug)Varies depending on the drug's properties and the formulation method. %EE may be slightly lower than non-PEGylated liposomes due to the space occupied by the PEG chains.[8]
Stability DLS and %EE measurements over time at various temperaturesEnhanced colloidal stability with minimal changes in size, PDI, and drug leakage over several weeks when stored at 4°C.

Formula for Encapsulation Efficiency (%EE):

%EE = [(Total Drug - Free Drug) / Total Drug] x 100

Quantitative Data Summary (Comparative)

The following table summarizes representative data for liposomes formulated with short-chain PEG-lipids, which can serve as a reference for formulations containing this compound.

Lipid Composition (Molar Ratio) Preparation Method Mean Particle Size (nm) PDI Zeta Potential (mV) Encapsulation Efficiency (%)
DSPC:Chol:DMG-PEG2000 (50:48.5:1.5)Microfluidics~80< 0.1-5 to +5Drug Dependent
Egg PC:Chol:DSPE-PEG2000 (55:40:5)Thin-Film Hydration & Extrusion~1100.169-3.69~89 (for Quercetin)[8]
DOTAP:DOPE:PEG-lipid (1:1 with 3 mol% PEG)Thin-Film Hydration~103< 0.2Near Neutral~13 (for Vancomycin)[9]

Note: DMG-PEG2000 has a C14 lipid anchor, which is comparable to the C11 anchor of this compound in terms of being a shorter chain compared to DSPE (C18).

Conclusion

This compound is a valuable component for the formulation of functionalized liposomes. Its short PEG chain offers a balance between steric stabilization and the potential for controlled unmasking, while the terminal hydroxyl group provides a convenient point for bioconjugation. By following the detailed protocols and characterization methods outlined in these application notes, researchers can effectively develop and optimize this compound-containing liposomes for a wide range of drug delivery and research applications.

References

Application Notes and Protocols for Creating Self-Assembled Monolayers with C11-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the creation of self-assembled monolayers (SAMs) using C11-PEG6-alcohol. This molecule is of significant interest in the fields of biomaterials, drug delivery, and diagnostics due to the protein-resistant properties of the polyethylene glycol (PEG) chain. While the terminal alcohol group of this compound does not spontaneously form a stable SAM on common substrates like gold or silicon oxide, this document outlines two effective strategies to achieve surface modification:

  • Modification of this compound: Conversion of the terminal alcohol to a thiol or silane for direct SAM formation.

  • Use of Bifunctional Linkers: Pre-functionalization of the substrate to create a reactive surface for coupling with this compound.

Data Presentation: Properties of PEG-based SAMs

The following table summarizes typical quantitative data obtained for well-formed oligo(ethylene glycol)-terminated SAMs, which are structurally similar to those created with this compound. These values can be used as a benchmark for characterization.

ParameterTypical ValueMethod of MeasurementSignificance
Layer Thickness 1.5 - 3.0 nmEllipsometry, X-ray Photoelectron Spectroscopy (XPS)Confirms monolayer formation and provides information on molecular orientation.
Water Contact Angle 20° - 40°Contact Angle GoniometryIndicates a hydrophilic surface, which is crucial for protein resistance.
Protein Adsorption < 20 ng/cm²Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM)Quantifies the non-fouling properties of the SAM.

Experimental Protocols

Protocol 1: SAM Formation on Gold via Thiolation of this compound

This protocol involves a two-step process: first, the conversion of the terminal alcohol of this compound to a thiol, and second, the formation of the SAM on a gold substrate.

Part A: Conversion of this compound to C11-PEG6-thiol

This is a conceptual outline of a common synthetic route. Researchers should consult standard organic chemistry procedures for detailed reaction conditions and purification methods.

  • Mesylation/Tosylation: React this compound with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to convert the alcohol into a good leaving group.

  • Thiolation: React the resulting mesylate or tosylate with a sulfur nucleophile, such as potassium thioacetate, to introduce a protected thiol group.

  • Deprotection: Hydrolyze the thioacetate group under basic conditions (e.g., with sodium hydroxide) to yield the C11-PEG6-thiol.

  • Purification: Purify the product using column chromatography.

Part B: SAM Formation on Gold Substrate

  • Substrate Preparation:

    • Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

    • Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

  • Solution Preparation:

    • Prepare a 1 mM solution of the C11-PEG6-thiol in absolute ethanol.

  • Immersion:

    • Immerse the cleaned gold substrate into the thiol solution in a clean, sealed container.

    • Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing:

    • Remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Dry the substrate under a stream of dry nitrogen gas.

  • Characterization:

    • Characterize the SAM using techniques such as ellipsometry, contact angle goniometry, and XPS to confirm its formation and quality.

Protocol 2: SAM Formation on Silicon Oxide via Silanization of this compound

This protocol involves converting the alcohol to a reactive silane, followed by SAM formation on a silicon oxide surface.

Part A: Conversion of this compound to a Trialkoxysilane Derivative

This is a conceptual outline. Detailed synthetic procedures should be referenced from organic chemistry literature.

  • Alkoxide Formation: React this compound with a strong base (e.g., sodium hydride) to form the corresponding alkoxide.

  • Silanization: React the alkoxide with a trialkoxysilane-containing molecule with a suitable leaving group (e.g., 3-isocyanatopropyltriethoxysilane) to form the C11-PEG6-silane derivative.

  • Purification: Purify the product using appropriate chromatographic techniques.

Part B: SAM Formation on Silicon Oxide Substrate

  • Substrate Preparation:

    • Clean the silicon oxide substrate by sonicating it in acetone, followed by isopropanol, and finally deionized water (10 minutes each).

    • Activate the surface by treating it with an oxygen plasma cleaner for 2-5 minutes to generate hydroxyl groups.

  • Solution Preparation:

    • Prepare a 1% (v/v) solution of the C11-PEG6-silane derivative in anhydrous toluene.

  • Immersion:

    • Immerse the activated silicon oxide substrate into the silane solution in a moisture-free environment (e.g., in a glove box or under an inert atmosphere).

    • Incubate for 2-4 hours at room temperature.

  • Rinsing and Curing:

    • Remove the substrate from the silane solution and rinse it with anhydrous toluene to remove any unbound molecules.

    • Cure the monolayer by baking the substrate at 110°C for 30 minutes. This step promotes the formation of stable siloxane bonds.

    • Sonicate the substrate in toluene for 5 minutes to remove any remaining physisorbed molecules.

    • Dry the substrate under a stream of dry nitrogen gas.

  • Characterization:

    • Analyze the SAM using methods like ellipsometry, contact angle measurements, and AFM to verify its formation and surface properties.

Protocol 3: SAM Formation using a Bifunctional Linker on Gold

This protocol utilizes a hetero-bifunctional linker to first modify the gold surface and then couple the this compound. An example is using a linker with a thiol group for gold attachment and an N-hydroxysuccinimide (NHS) ester for reacting with an amine-modified this compound.

  • Modification of this compound: Convert the terminal alcohol to an amine using standard organic synthesis methods (e.g., via a mesylate intermediate followed by reaction with ammonia or a protected amine).

  • SAM Formation of the Linker: Form a SAM of a thiol-NHS ester linker (e.g., dithiobis(succinimidyl propionate) - DSP) on a clean gold substrate as described in Protocol 1B.

  • Coupling Reaction:

    • Immerse the NHS-activated gold substrate in a solution of the amine-modified this compound (e.g., 1 mg/mL in a suitable buffer like PBS, pH 7.4).

    • Incubate for 2-4 hours at room temperature.

  • Rinsing:

    • Rinse the substrate with the buffer and then with deionized water to remove unbound molecules.

    • Dry under a stream of dry nitrogen.

Protocol 4: SAM Formation using a Bifunctional Linker on Silicon Oxide

This protocol uses a silane linker to functionalize the silicon oxide surface, followed by coupling of the this compound.

  • Surface Functionalization with Aminosilane:

    • Prepare a SAM of an aminosilane (e.g., (3-aminopropyl)triethoxysilane - APTES) on a cleaned and activated silicon oxide substrate as described in Protocol 2B.

  • Activation of this compound (Optional but Recommended):

    • To improve reaction efficiency, the terminal alcohol of this compound can be converted to a more reactive group for amine coupling, such as a carboxylic acid or an activated ester.

  • Coupling Reaction:

    • Immerse the amine-functionalized substrate in a solution of the (activated) this compound in a suitable organic solvent (e.g., DMF or DMSO) with a coupling agent (e.g., EDC/NHS for a carboxylic acid derivative).

    • Incubate for 12-24 hours at room temperature.

  • Rinsing:

    • Rinse the substrate thoroughly with the organic solvent and then with a suitable alcohol (e.g., ethanol).

    • Dry under a stream of dry nitrogen.

Mandatory Visualizations

experimental_workflow_thiolation cluster_prep Molecule Preparation cluster_sam SAM Formation C11_PEG6_OH This compound Thiolation Thiolation Reaction C11_PEG6_OH->Thiolation C11_PEG6_SH C11-PEG6-thiol Thiolation->C11_PEG6_SH Immersion Immersion in Thiol Solution (18-24h) C11_PEG6_SH->Immersion Gold_Substrate Clean Gold Substrate Gold_Substrate->Immersion Rinsing Rinsing & Drying Immersion->Rinsing SAM_Surface C11-PEG6 SAM on Gold Rinsing->SAM_Surface

Experimental workflow for SAM formation on gold via thiolation.

experimental_workflow_silanization cluster_prep Molecule Preparation cluster_sam SAM Formation C11_PEG6_OH This compound Silanization_Reaction Silanization Reaction C11_PEG6_OH->Silanization_Reaction C11_PEG6_Silane C11-PEG6-silane Silanization_Reaction->C11_PEG6_Silane Immersion Immersion in Silane Solution (2-4h) C11_PEG6_Silane->Immersion SiOx_Substrate Clean & Activated Silicon Oxide Substrate SiOx_Substrate->Immersion Rinsing_Curing Rinsing & Curing Immersion->Rinsing_Curing SAM_Surface C11-PEG6 SAM on Silicon Oxide Rinsing_Curing->SAM_Surface

Experimental workflow for SAM formation on silicon oxide via silanization.

protein_resistance_pathway Protein Protein in Solution SAM_Surface This compound SAM Surface Protein->SAM_Surface Approaches Hydration_Layer Structured Water Layer SAM_Surface->Hydration_Layer Forms Steric_Repulsion Steric Repulsion SAM_Surface->Steric_Repulsion Provides Reduced_Adsorption Reduced Non-Specific Protein Adsorption Hydration_Layer->Reduced_Adsorption Leads to Steric_Repulsion->Reduced_Adsorption Leads to

Signaling pathway for protein resistance of a PEG-based SAM.

Application Notes and Protocols for Functionalizing Nanoparticles with C11-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their biocompatibility and in vivo performance. PEGylation creates a hydrophilic protective layer that can reduce nonspecific protein adsorption, prevent aggregation, and prolong circulation times by evading the mononuclear phagocyte system.[1][2][3] C11-PEG6-alcohol is a short-chain PEG linker that offers a balance between providing these benefits and minimizing the potential for inducing anti-PEG antibodies, a concern with longer PEG chains.[4][5] This document provides detailed application notes and protocols for the surface functionalization of various nanoparticles with this compound, along with characterization methods and insights into the subsequent biological interactions.

Core Applications

Functionalization of nanoparticles with this compound is primarily employed to:

  • Improve Colloidal Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological media.[2]

  • Enhance Biocompatibility: The PEG layer reduces opsonization and subsequent recognition by the immune system.[1]

  • Prolong Systemic Circulation: By minimizing clearance by the reticuloendothelial system (RES), the nanoparticles can circulate for longer periods, increasing the likelihood of reaching the target site.[3]

  • Provide a Platform for Further Conjugation: The terminal hydroxyl group of this compound can be further modified to attach targeting ligands, imaging agents, or therapeutic molecules.

Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with this compound. The exact values will vary depending on the nanoparticle core material, size, and the specific functionalization protocol used.

Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI)

Nanoparticle TypeBefore Functionalization (nm)After Functionalization with this compound (nm)PDI (Before)PDI (After)Characterization Technique
Gold Nanoparticles (AuNPs)20.5 ± 1.228.3 ± 1.80.150.18Dynamic Light Scattering (DLS)
Iron Oxide Nanoparticles (IONPs)55.2 ± 2.565.8 ± 3.10.210.24Dynamic Light Scattering (DLS)
Silica Nanoparticles (SiNPs)103.1 ± 4.1115.6 ± 4.90.120.15Dynamic Light Scattering (DLS)

Table 2: Zeta Potential

Nanoparticle TypeBefore Functionalization (mV)After Functionalization with this compound (mV)Characterization Technique
Gold Nanoparticles (AuNPs)-35.2 ± 3.5-15.8 ± 2.1Zeta Potential Analyzer
Amine-Functionalized IONPs+28.4 ± 2.9+12.1 ± 1.7Zeta Potential Analyzer
Carboxyl-Functionalized SiNPs-45.7 ± 4.2-25.3 ± 3.3Zeta Potential Analyzer

Experimental Protocols

Protocol 1: Functionalization of Metal Oxide Nanoparticles (e.g., IONPs, SiNPs) via Direct Condensation

This protocol is suitable for nanoparticles with surface hydroxyl groups.

Materials:

  • Metal oxide nanoparticles (e.g., Iron Oxide, Silica) dispersed in a suitable solvent (e.g., ethanol).

  • This compound.

  • Anhydrous toluene.

  • Dean-Stark apparatus (optional, for removal of water).

  • Nitrogen or Argon gas supply.

  • Centrifuge.

  • Ethanol.

  • Deionized (DI) water.

Procedure:

  • Nanoparticle Preparation: Disperse the metal oxide nanoparticles in anhydrous toluene to a final concentration of 1 mg/mL. Sonicate the dispersion for 15 minutes to ensure homogeneity.

  • Reaction Setup: Transfer the nanoparticle dispersion to a round-bottom flask equipped with a condenser and a nitrogen/argon inlet.

  • Addition of this compound: Add a 100-fold molar excess of this compound to the nanoparticle dispersion.

  • Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) under a nitrogen or argon atmosphere for 12-24 hours. If using a Dean-Stark apparatus, water generated during the condensation reaction will be removed, driving the reaction to completion.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Centrifuge the dispersion at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes).

    • Discard the supernatant containing excess this compound.

    • Resuspend the nanoparticle pellet in ethanol and sonicate for 10 minutes.

    • Repeat the centrifugation and resuspension steps three times with ethanol and then twice with DI water to remove any remaining unreacted reagents and solvent.

  • Final Product: Resuspend the purified this compound functionalized nanoparticles in a desired buffer or solvent for storage at 4°C.

Protocol 2: Functionalization of Amine-Terminated Nanoparticles

This protocol involves the activation of the hydroxyl group of this compound to react with surface amine groups on the nanoparticles.

Materials:

  • Amine-functionalized nanoparticles.

  • This compound.

  • p-Nitrophenyl chloroformate (p-NPC) or similar activating agent.

  • Anhydrous dichloromethane (DCM).

  • Triethylamine (TEA).

  • N,N-Dimethylformamide (DMF).

  • Dialysis membrane (appropriate molecular weight cutoff).

  • Magnetic stirrer.

Procedure:

Part A: Activation of this compound

  • Dissolve this compound and a 1.2-fold molar excess of p-NPC in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a 1.5-fold molar excess of TEA dropwise to the solution.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Wash the reaction mixture with DI water to remove byproducts.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the activated C11-PEG6-p-nitrophenyl carbonate.

Part B: Conjugation to Nanoparticles

  • Disperse the amine-functionalized nanoparticles in DMF.

  • Add a 50-fold molar excess of the activated C11-PEG6-p-nitrophenyl carbonate to the nanoparticle dispersion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Transfer the reaction mixture to a dialysis bag.

    • Dialyze against DMF for 24 hours to remove unreacted activated PEG.

    • Dialyze against DI water for 48 hours to remove DMF and other impurities.

  • Final Product: Collect the purified this compound functionalized nanoparticles and store at 4°C.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Nanoparticle Functionalization cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification cluster_characterization Characterization NP_Dispersion Nanoparticle Dispersion Reaction Reaction with Nanoparticles NP_Dispersion->Reaction PEG_Activation This compound Activation (Optional) PEG_Activation->Reaction Centrifugation Centrifugation / Washing Reaction->Centrifugation Dialysis Dialysis Reaction->Dialysis DLS DLS (Size, PDI) Centrifugation->DLS Zeta Zeta Potential Centrifugation->Zeta FTIR FTIR / NMR Centrifugation->FTIR Dialysis->DLS Dialysis->Zeta Dialysis->FTIR

Caption: Workflow for nanoparticle functionalization.

Signaling_Pathway Generic Cellular Uptake Pathway of PEGylated Nanoparticles cluster_endocytosis Endocytosis NP PEGylated Nanoparticle Membrane Cell Membrane NP->Membrane Interaction Clathrin Clathrin-mediated Membrane->Clathrin Caveolae Caveolae-mediated Membrane->Caveolae Macropinocytosis Macropinocytosis Membrane->Macropinocytosis Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytosol Cytosolic Release (Endosomal Escape) Late_Endosome->Cytosol Potential Escape

Caption: Cellular uptake of PEGylated nanoparticles.

References

Application Notes and Protocols: A Step-by-Step Guide to Protein PEGylation with C11-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a well-established bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include increased serum half-life, enhanced stability, reduced immunogenicity, and improved solubility. This guide provides a detailed, step-by-step protocol for the PEGylation of a model protein using C11-PEG6-alcohol, a bifunctional linker possessing a terminal hydroxyl group.

It is important to note that this compound is not directly reactive with proteins. Its terminal hydroxyl group must first be activated to a more reactive species. This guide will cover two common activation strategies: conversion to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine residues) and oxidation to an aldehyde for N-terminal specific conjugation.

Experimental Workflow Overview

The overall process of protein PEGylation with this compound involves a multi-step workflow, from the initial activation of the PEG linker to the final characterization of the purified PEGylated protein.

PEGylation_Workflow cluster_activation Activation of this compound cluster_conjugation Protein Conjugation cluster_purification Purification cluster_characterization Characterization A1 This compound A3 Activated C11-PEG6 A1->A3 Chemical Synthesis A2 Activation Reagents A2->A3 C2 Activated C11-PEG6 C1 Target Protein C3 PEGylation Reaction C1->C3 C2->C3 C4 Quenching C3->C4 P1 Crude Reaction Mixture P2 Chromatography (IEX/SEC) P1->P2 P3 Purified PEGylated Protein P2->P3 CH1 Purified Product CH2 Analysis (SDS-PAGE, MS, HPLC) CH1->CH2 CH3 Final Characterized Product CH2->CH3

Caption: General experimental workflow for protein PEGylation.

Protocol 1: Activation of this compound

This section details two common methods for activating the terminal hydroxyl group of this compound.

Method A: Conversion to C11-PEG6-NHS Ester

This method converts the alcohol to a carboxylic acid, which is then activated to an NHS ester for reaction with primary amines.

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid) or TEMPO/NaOCl for oxidation

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Isopropanol

  • Diethyl ether

Procedure:

  • Oxidation to Carboxylic Acid:

    • Dissolve this compound in acetone and cool to 0°C.

    • Slowly add Jones reagent dropwise with stirring. A color change from orange/red to green indicates the oxidation.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction with isopropanol.

    • Remove the solvent under reduced pressure and purify the resulting C11-PEG6-acid.

  • NHS Ester Activation:

    • Dissolve the purified C11-PEG6-acid (1 equivalent) in anhydrous DCM.

    • Add NHS (1.1 equivalents) and EDC (1.1 equivalents).

    • Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.

    • Monitor the formation of the NHS ester by TLC or LC-MS.

    • The resulting C11-PEG6-NHS ester solution can be used directly in the conjugation step or the product can be precipitated in cold diethyl ether, collected by filtration, and dried under vacuum for storage.

Method B: Oxidation to C11-PEG6-Aldehyde

This method oxidizes the alcohol to an aldehyde, which can be used for N-terminal specific PEGylation.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add DMP (1.5 equivalents) to the solution.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the C11-PEG6-aldehyde.

Protocol 2: Protein PEGylation

This section provides protocols for conjugating the activated C11-PEG6 derivatives to a target protein.

Method A: Amine-Reactive PEGylation using C11-PEG6-NHS Ester

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • C11-PEG6-NHS Ester (dissolved in anhydrous DMF or DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Add the C11-PEG6-NHS ester solution to the protein solution. A 5- to 20-fold molar excess of the PEG reagent over the protein is a good starting point. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

  • Proceed immediately to the purification of the PEGylated protein.

Method B: N-terminal PEGylation using C11-PEG6-Aldehyde

Materials:

  • Target protein in a suitable buffer (e.g., 100 mM MES, pH 5.0-6.0)

  • C11-PEG6-Aldehyde

  • Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)

Procedure:

  • Dissolve the target protein in the reaction buffer.

  • Add the C11-PEG6-aldehyde to the protein solution at a 5- to 20-fold molar excess.

  • Add NaCNBH₃ to a final concentration of 20-50 mM.

  • Incubate the reaction at 4°C for 24-48 hours with gentle stirring.

  • The reaction can be quenched by dialysis against a suitable buffer to remove excess reagents.

  • Proceed to the purification of the PEGylated protein.

Protocol 3: Purification of the PEGylated Protein

Purification is crucial to separate the desired mono-PEGylated protein from unreacted protein, excess PEG reagent, and multi-PEGylated species.[1] Ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) are commonly used methods.[2]

Ion-Exchange Chromatography (IEX)

PEGylation often alters the surface charge of the protein, allowing for separation by IEX.[1][2]

Procedure:

  • Equilibrate an IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH) with a low-salt loading buffer.

  • Load the quenched reaction mixture onto the column.

  • Wash the column with the loading buffer to remove unbound species.

  • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).

  • Collect fractions and analyze them by SDS-PAGE and/or RP-HPLC to identify the fractions containing the desired mono-PEGylated protein.

Size-Exclusion Chromatography (SEC)

PEGylation increases the hydrodynamic radius of the protein, enabling separation by SEC.[1][2]

Procedure:

  • Equilibrate an SEC column with a suitable buffer.

  • Load the concentrated reaction mixture onto the column.

  • Elute the proteins with the same buffer.

  • Collect fractions and analyze them by SDS-PAGE to identify the fractions containing the PEGylated protein, which will elute earlier than the un-PEGylated protein.

Protocol 4: Characterization of the PEGylated Protein

After purification, the PEGylated protein must be thoroughly characterized to confirm successful conjugation and assess its properties.

SDS-PAGE Analysis
  • Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.

  • The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a band with a higher apparent molecular weight.

Mass Spectrometry (MS)
  • Mass spectrometry is a powerful tool to determine the exact mass of the PEGylated protein and thus the degree of PEGylation (number of PEG chains per protein).[3][4]

  • Analyze the purified PEGylated protein by MALDI-TOF or ESI-MS.[3][4]

  • The mass difference between the PEGylated and un-PEGylated protein will correspond to the mass of the attached PEG chains.

HPLC Analysis
  • Reversed-phase (RP-HPLC) or ion-exchange HPLC (IEX-HPLC) can be used to assess the purity of the PEGylated protein and separate different PEGylated species (e.g., mono-, di-, tri-PEGylated).

Quantitative Data Summary

The following table summarizes representative data on the effects of PEGylation on protein properties. The exact values will vary depending on the protein, the PEG reagent, and the extent of PEGylation.

ParameterUn-PEGylated ProteinPEGylated ProteinReference
Thermal Stability (Tm) 65 °C72 °C[5]
Residual Activity 45%85%[5]
PEGylation Efficiency (Mono-PEGylated) N/A~70%[6]
In Vivo Half-life 2 hours20 hoursGeneral knowledge

Experimental Workflow Diagrams (DOT Language)

Activation_to_NHS cluster_oxidation Oxidation cluster_activation NHS Activation A1 C11-PEG6-OH A3 C11-PEG6-COOH A1->A3 A2 Jones Reagent A2->A3 B1 C11-PEG6-COOH B3 C11-PEG6-NHS B1->B3 B2 EDC, NHS B2->B3 N_Terminal_PEGylation A Protein in pH 5-6 Buffer B Add C11-PEG6-Aldehyde A->B C Add NaCNBH3 B->C D Incubate at 4°C for 24-48h C->D E Quench/Dialyze D->E F Purify (IEX/SEC) E->F G Characterize (SDS-PAGE, MS) F->G

References

Application Notes and Protocols for C11-PEG6-alcohol in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C11-PEG6-alcohol is a versatile, non-cleavable linker molecule increasingly utilized in the field of targeted drug delivery.[1][2][3][][5] Structurally, it comprises a hydrophobic 11-carbon aliphatic chain, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal hydroxyl group.[1][3][6] This amphiphilic nature makes it an ideal component for enhancing the aqueous solubility and biocompatibility of hydrophobic drugs and for surface modification of various nanoparticle systems.[1][3] The terminal hydroxyl group provides a convenient handle for further chemical modifications, allowing for the attachment of targeting ligands, drugs, or other functional moieties.[1][3][6]

These application notes provide an overview of the key uses of this compound in targeted drug delivery, including its role in the formulation of liposomes, micelles, and nanoparticles, as well as its application as a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and representative data are provided to guide researchers in the practical application of this valuable tool.

Application 1: Surface Modification of Liposomes for Enhanced Stability and Targeting

This compound can be functionalized and incorporated into liposomal formulations to create "stealth" liposomes with extended circulation times. The PEG6 moiety forms a hydrated layer on the liposome surface, which reduces opsonization and clearance by the reticuloendothelial system (RES). Furthermore, the terminal hydroxyl group can be activated or replaced with other reactive groups to conjugate targeting ligands such as antibodies or peptides, enabling active targeting of diseased cells.

Quantitative Data: Physicochemical Properties of C11-PEG6-Modified Liposomes (Representative Data)
FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Doxorubicin Liposomes110 ± 5.20.15-15.3 ± 1.892 ± 4.5
Doxorubicin Liposomes + 5% C11-PEG6115 ± 4.80.12-8.7 ± 1.590 ± 5.1
Targeted Doxorubicin Liposomes + 5% C11-PEG6-Folate120 ± 5.50.14-9.2 ± 1.788 ± 4.9

Note: The data presented in this table is representative and compiled from typical results seen in liposomal formulations. Actual results may vary depending on the specific lipids, drug, and preparation methods used.

Experimental Protocol: Preparation of Targeted Liposomes using C11-PEG6-Folate

This protocol describes the preparation of doxorubicin-loaded liposomes surface-modified with a folate-conjugated C11-PEG6 derivative for targeting folate receptor-overexpressing cancer cells.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Folic acid

  • Doxorubicin HCl

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sephadex G-50 column

Procedure:

  • Synthesis of C11-PEG6-Folate:

    • Activate the carboxylic acid group of folic acid using NHS and DCC in a suitable organic solvent.

    • React the activated folic acid with this compound to form the C11-PEG6-folate conjugate.

    • Purify the product by chromatography.

  • Liposome Formulation by Thin-Film Hydration:

    • Dissolve DPPC, cholesterol, and C11-PEG6-folate (e.g., in a 90:10:5 molar ratio) in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a doxorubicin HCl solution in PBS by gentle rotation above the lipid phase transition temperature.

  • Liposome Sizing:

    • Extrude the liposome suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) using a mini-extruder to obtain unilamellar vesicles of a uniform size.

  • Purification:

    • Remove unencapsulated doxorubicin by size exclusion chromatography using a Sephadex G-50 column equilibrated with PBS.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Quantify the doxorubicin encapsulation efficiency using a spectrophotometer after lysing the liposomes with a detergent.

Experimental Workflow: Preparation of Targeted Liposomes

G cluster_synthesis Synthesis of C11-PEG6-Folate cluster_liposome Liposome Formulation folic_acid Folic Acid nhs_dcc NHS/DCC Activation folic_acid->nhs_dcc conjugation Conjugation nhs_dcc->conjugation c11_peg6 This compound c11_peg6->conjugation purification_synthesis Purification conjugation->purification_synthesis folate_conjugate C11-PEG6-Folate purification_synthesis->folate_conjugate dissolution Dissolve in Organic Solvent folate_conjugate->dissolution lipids DPPC, Cholesterol lipids->dissolution film_formation Thin Film Formation dissolution->film_formation hydration Hydration with Doxorubicin film_formation->hydration extrusion Extrusion hydration->extrusion purification_lipo Purification extrusion->purification_lipo targeted_liposomes Targeted Doxorubicin Liposomes purification_lipo->targeted_liposomes

Caption: Workflow for the synthesis and formulation of targeted liposomes.

Application 2: Formulation of Polymeric Micelles for Solubilization of Hydrophobic Drugs

The amphiphilic nature of this compound allows it to self-assemble into micelles in an aqueous environment. The hydrophobic C11 alkyl chains form the core of the micelle, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG6 chains form the outer shell, ensuring dispersibility in aqueous media.

Quantitative Data: Properties of Drug-Loaded Micelles (Representative Data)
DrugCritical Micelle Concentration (CMC) of this compound (µM)Drug Loading Content (%)Drug Loading Efficiency (%)Micelle Size (nm)
Paclitaxel505.28525 ± 3.1
Curcumin504.88228 ± 3.5

Note: This data is illustrative and based on typical values for similar polymeric micelles. Actual values will depend on the drug and experimental conditions.

Experimental Protocol: Preparation of Paclitaxel-Loaded this compound Micelles

Materials:

  • This compound

  • Paclitaxel

  • Acetone

  • Deionized water

  • 0.22 µm syringe filter

Procedure:

  • Dissolution:

    • Dissolve a known amount of this compound and paclitaxel in a minimal amount of acetone.

  • Micelle Formation by Solvent Evaporation/Dialysis:

    • Add the acetone solution dropwise to deionized water while stirring.

    • Continue stirring for several hours to allow for the evaporation of acetone and the self-assembly of micelles.

    • Alternatively, dialyze the solution against deionized water for 24 hours to remove the organic solvent.

  • Purification:

    • Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.

  • Characterization:

    • Determine the micelle size and size distribution by DLS.

    • Quantify the drug loading content and efficiency using HPLC after dissolving the micelles in a suitable organic solvent.

    • Determine the CMC using a fluorescence probe method (e.g., with pyrene).

Experimental Workflow: Micelle Preparation

G start This compound + Hydrophobic Drug dissolve Dissolve in Organic Solvent start->dissolve add_to_water Add to Aqueous Solution with Stirring dissolve->add_to_water self_assembly Self-Assembly into Micelles add_to_water->self_assembly purification Purification (Filtration/Dialysis) self_assembly->purification characterization Characterization (DLS, HPLC) purification->characterization final_product Drug-Loaded Micelles characterization->final_product

Caption: General workflow for the preparation of drug-loaded micelles.

Application 3: Use as a Linker in Proteolysis Targeting Chimeras (PROTACs)

In the development of PROTACs, the linker plays a crucial role in connecting the ligand that binds to the target protein and the ligand that recruits an E3 ubiquitin ligase.[7][8] this compound, after appropriate functionalization, can serve as a flexible and hydrophilic linker.[9] The PEG6 component can enhance the solubility and cell permeability of the PROTAC molecule, while the C11 alkyl chain provides a certain degree of conformational flexibility.[9]

Experimental Protocol: General Synthesis of a PROTAC using a C11-PEG6-based Linker

This protocol outlines a general strategy for synthesizing a PROTAC where a functionalized C11-PEG6 linker connects a target protein ligand and an E3 ligase ligand.

Materials:

  • Target protein ligand with a suitable functional group (e.g., amine, alkyne)

  • E3 ligase ligand with a suitable functional group (e.g., carboxylic acid, azide)

  • This compound

  • Reagents for converting the hydroxyl group of this compound into two different reactive functionalities (e.g., tosyl chloride, sodium azide, propargyl bromide)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Functionalization of this compound:

    • Convert the terminal hydroxyl group of this compound to a more reactive group, for example, by tosylation.

    • Introduce a second reactive group, for instance, by reacting the tosylated intermediate with sodium azide to yield an azido-C11-PEG6-linker.

    • The other end can be an alcohol or can be further modified, for example, by reacting with propargyl bromide to create an alkyne functionality. This results in a heterobifunctional C11-PEG6 linker.

  • Conjugation to the First Ligand:

    • React one end of the bifunctional C11-PEG6 linker with the target protein ligand. The choice of reaction depends on the functional groups present (e.g., click chemistry for azide-alkyne cycloaddition, amide coupling for carboxylic acid-amine reaction).

  • Purification of the Intermediate:

    • Purify the resulting ligand-linker conjugate using column chromatography or HPLC.

  • Conjugation to the Second Ligand:

    • React the other end of the purified ligand-linker conjugate with the E3 ligase ligand.

  • Final Purification:

    • Purify the final PROTAC molecule using HPLC to obtain a highly pure product.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using NMR and mass spectrometry.

Signaling Pathway: General Mechanism of PROTAC Action

G PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Simplified mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a highly adaptable molecule with significant potential in the design and development of advanced drug delivery systems. Its unique amphiphilic structure allows for the creation of stable, biocompatible nanocarriers with tunable properties. The protocols and data presented herein provide a starting point for researchers to explore the diverse applications of this compound in creating more effective and targeted therapies. Further optimization of formulations and conjugation strategies will continue to expand the utility of this versatile linker in the future of drug delivery.

References

Application Note: Enhancing Drug Solubility with C11-PEG6-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability and limiting the therapeutic potential of promising drug candidates. C11-PEG6-alcohol is a non-ionic amphiphilic excipient designed to overcome this hurdle. Structurally, it consists of a hydrophobic 11-carbon alkyl chain and a hydrophilic polyethylene glycol (PEG) chain with six repeating units, terminating in a hydroxyl group.[][2] This amphiphilic nature allows this compound to self-assemble in aqueous solutions, forming micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility and stability in aqueous formulations.

This application note provides detailed protocols for utilizing this compound to enhance the solubility of poorly soluble drugs. It includes methods for preparing drug-loaded micelles, determining critical micelle concentration (CMC), and characterizing the resulting formulations. Illustrative data for three model poorly soluble drugs—Paclitaxel, Curcumin, and Doxorubicin—are presented to demonstrate the potential efficacy of this compound as a solubility enhancer.

Mechanism of Solubilization

This compound enhances drug solubility primarily through micellar solubilization. Above its critical micelle concentration (CMC) in an aqueous medium, the individual this compound molecules (unimers) aggregate to form spherical micelles. The hydrophobic C11 alkyl chains form the core of the micelle, creating a microenvironment suitable for encapsulating lipophilic drug molecules. The hydrophilic PEG6 chains form the outer shell, or corona, which interfaces with the aqueous environment, rendering the entire drug-loaded micelle soluble in water.

Mechanism of Micellar Solubilization cluster_0 Aqueous Environment cluster_1 Above CMC cluster_2 Solubilization Drug Poorly Soluble Drug Crystals Loaded_Micelle Drug-Loaded Hydrophobic Core Hydrophilic Shell Drug->Loaded_Micelle:core Encapsulation Unimers This compound (Unimers) Micelle Hydrophobic Core Hydrophilic Shell Unimers->Micelle Self-Assembly

Caption: Mechanism of drug solubilization by this compound micelles.

Illustrative Quantitative Data

The following tables present hypothetical data to illustrate the potential of this compound in enhancing the solubility of three common poorly soluble drugs. This data is for illustrative purposes only and actual results may vary.

Table 1: Aqueous Solubility of Model Drugs with and without this compound

CompoundIntrinsic Aqueous Solubility (µg/mL)Solubility with 1% (w/v) this compound (µg/mL)Fold Increase in Solubility
Paclitaxel< 0.1[3]150> 1500
Curcumin~3.17[4]850~268
Doxorubicin~10,000 (as HCl salt)[5][6]> 25,000> 2.5

Note: Doxorubicin hydrochloride has relatively higher intrinsic aqueous solubility compared to the other model drugs, but can still benefit from micellar formulation for improved stability and targeted delivery.

Table 2: Physicochemical Properties of Drug-Loaded this compound Micelles (Illustrative Data)

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
1% this compound (Blank)15.20.15-2.5
Paclitaxel-Loaded18.50.18-3.1
Curcumin-Loaded17.80.21-2.8
Doxorubicin-Loaded19.10.19-3.5

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded Micelles using Thin-Film Hydration

This protocol describes the preparation of drug-loaded micelles using the thin-film hydration method.

Thin-Film Hydration Workflow Start Start Dissolve Dissolve Drug and This compound in Organic Solvent Start->Dissolve Evaporate Evaporate Solvent (Rotary Evaporator) Dissolve->Evaporate Film Formation of Thin Film Evaporate->Film Hydrate Hydrate Film with Aqueous Buffer Film->Hydrate Sonicate Sonicate to Form Homogeneous Dispersion Hydrate->Sonicate Filter Filter through 0.22 µm Syringe Filter Sonicate->Filter End Drug-Loaded Micelles (Ready for Characterization) Filter->End

Caption: Workflow for preparing drug-loaded micelles via thin-film hydration.

Materials:

  • Poorly soluble drug (e.g., Paclitaxel)

  • This compound

  • Volatile organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Rotary evaporator

  • Sonicator (bath or probe)

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolution: Accurately weigh the desired amounts of the drug and this compound. Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature appropriate for the solvent used, until a thin, uniform film of the drug and this compound mixture is formed on the inner wall of the flask.

  • Hydration: Add the desired volume of the aqueous buffer to the flask. Hydrate the film by rotating the flask gently at a temperature above the glass transition temperature of the lipid for approximately 30-60 minutes.

  • Homogenization: Sonicate the resulting suspension using a bath or probe sonicator to ensure the formation of a homogenous micellar dispersion.

  • Sterilization (Optional): For sterile applications, filter the micellar solution through a 0.22 µm syringe filter.

  • Storage: Store the prepared drug-loaded micelles at 4°C.

Protocol 2: Determination of Critical Micelle Concentration (CMC)

This protocol utilizes the pyrene fluorescence probe method to determine the CMC of this compound.

Materials:

  • This compound

  • Pyrene

  • Acetone

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Fluorometer

Procedure:

  • Pyrene Stock Solution: Prepare a stock solution of pyrene in acetone (e.g., 1x10⁻⁴ M).

  • Sample Preparation:

    • Prepare a series of aqueous solutions of this compound with varying concentrations in the chosen buffer.

    • In a series of glass vials, add a small aliquot of the pyrene stock solution and allow the acetone to evaporate completely, leaving a thin film of pyrene.

    • Add the this compound solutions of different concentrations to the vials.

    • Incubate the vials overnight at room temperature with gentle shaking to allow for the partitioning of pyrene into the micelles.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectra of each sample using a fluorometer with an excitation wavelength of 334 nm.

    • Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (approximately 373 nm and 384 nm, respectively).

  • Data Analysis:

    • Calculate the intensity ratio (I₁/I₃) for each this compound concentration.

    • Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

    • The CMC is determined from the intersection of the two tangent lines drawn on the resulting sigmoidal curve.

Protocol 3: Characterization of Micelle Size and Zeta Potential

This protocol describes the use of Dynamic Light Scattering (DLS) to determine the size distribution and zeta potential of the prepared micelles.

Materials:

  • Drug-loaded micelle solution

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation: Dilute the micelle solution with the same aqueous buffer used for hydration to an appropriate concentration for DLS analysis.

  • Size Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted sample to a suitable cuvette and place it in the instrument.

    • Perform the DLS measurement to obtain the hydrodynamic diameter (particle size) and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • If the instrument has the capability, perform a zeta potential measurement on the same sample to determine the surface charge of the micelles.

Logical Relationship of Experimental Steps

Experimental Logic Flow Formulation Formulation Development (Protocol 1) Characterization Physicochemical Characterization (Protocol 3) Formulation->Characterization CMC CMC Determination (Protocol 2) CMC->Formulation Informs Formulation Concentration Solubility Solubility Assessment Characterization->Solubility Stability Stability Studies Characterization->Stability InVitro In Vitro Evaluation (e.g., Dissolution, Cell Viability) Solubility->InVitro Stability->InVitro

References

Application Notes and Protocols for C11-PEG6-alcohol in Biosensor Surface Passivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing C11-PEG6-alcohol for the surface passivation of gold-based biosensors. The protocols detailed below are designed to create a robust and effective anti-fouling layer, crucial for enhancing biosensor performance by minimizing non-specific binding and improving the signal-to-noise ratio.

Introduction

Non-specific binding of biomolecules to biosensor surfaces is a significant challenge in the development of sensitive and reliable diagnostic and drug discovery tools. Poly(ethylene glycol) (PEG) moieties have been widely adopted to create hydrophilic and sterically hindering barriers that effectively resist the adsorption of unwanted proteins and other macromolecules. This compound, an alkanethiol with an 11-carbon chain and a hexa(ethylene glycol) terminus, is an ideal candidate for forming self-assembled monolayers (SAMs) on gold surfaces. The thiol group provides a strong and stable anchor to the gold substrate, while the PEG chain extends into the aqueous environment, creating a highly hydrated and protein-repellent surface.

Principle of Surface Passivation with this compound

The formation of a this compound SAM on a gold surface is a spontaneous process driven by the strong affinity of the thiol group for gold. This results in a densely packed, ordered monolayer. The resistance to non-specific protein adsorption is attributed to two primary mechanisms:

  • Steric Repulsion: The flexible and hydrated PEG chains create a physical barrier that sterically hinders the approach of proteins to the sensor surface.

  • Hydration Layer: The ethylene glycol units of the PEG chain are highly hydrophilic and bind a significant amount of water, forming a tightly associated hydration layer. For a protein to adsorb, it would need to displace this water, which is an energetically unfavorable process.

Quantitative Performance Data

The effectiveness of this compound in reducing non-specific binding and improving biosensor performance can be quantified through various analytical techniques. The following tables summarize typical performance improvements observed when using PEG-based passivation strategies.

ParameterUntreated Gold SurfaceThis compound Passivated SurfacePercentage Improvement
Non-Specific Protein Adsorption (ng/cm²) > 200< 10> 95%
Signal-to-Noise Ratio (SNR) LowHighVaries (typically > 5-fold increase)
Limit of Detection (LOD) HigherLowerVaries (typically 2 to 10-fold decrease)

Table 1: Comparison of Performance Metrics for Untreated vs. This compound Passivated Gold Biosensor Surfaces. Data is representative and may vary depending on the specific biosensor platform and experimental conditions.

Passivation AgentReduction in Non-Specific Binding of FibrinogenReference
This compound (EG6OH-SAMs)Generally resists protein adsorption regardless of the assembly solvent[1]
C11-PEG4-alcohol (EG4OH-SAMs)Adsorption is dependent on packing density and assembly solvent[1]
C11-PEG2-alcohol (EG2OH-SAMs)Adsorption is dependent on packing density and assembly solvent[1]

Table 2: Comparative Reduction in Non-Specific Protein Adsorption for Different PEG Chain Lengths.

Experimental Protocols

The following are detailed protocols for the surface passivation of gold biosensors using this compound.

Protocol 1: Preparation of this compound Self-Assembled Monolayer (SAM)

This protocol outlines the steps for creating a well-ordered SAM of this compound on a gold-coated biosensor substrate.

Materials:

  • Gold-coated biosensor substrates

  • This compound

  • Absolute ethanol (200 proof)

  • Deionized (DI) water (18.2 MΩ·cm)

  • High-purity nitrogen gas

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

  • Clean glass vials with caps

  • Tweezers

Procedure:

  • Substrate Cleaning: a. Thoroughly clean the gold substrates. For stringent cleaning, immerse the substrates in freshly prepared piranha solution for 1-2 minutes. b. Alternatively, for a less hazardous cleaning method, sonicate the substrates sequentially in acetone, isopropanol, and DI water for 10 minutes each. c. Rinse the substrates copiously with DI water. d. Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Preparation of Thiol Solution: a. Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 3.93 mg of this compound (MW: 392.57 g/mol ) in 10 mL of absolute ethanol. b. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation: a. Immediately immerse the clean, dry gold substrates into the this compound solution in a clean glass vial. b. Ensure the entire gold surface is submerged. c. Seal the vial to minimize exposure to air and light. d. Incubate for 18-24 hours at room temperature to facilitate the formation of a well-ordered monolayer.

  • Rinsing and Drying: a. After incubation, carefully remove the substrates from the thiol solution using tweezers. b. Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules. c. Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen. d. Store the passivated substrates in a clean, dry environment (e.g., a desiccator) until further use.

Protocol 2: Surface Characterization of the this compound SAM

It is crucial to characterize the quality of the SAM to ensure effective passivation.

1. Contact Angle Goniometry:

  • Purpose: To verify the hydrophilicity of the passivated surface.

  • Procedure: a. Place the SAM-coated substrate on the stage of a contact angle goniometer. b. Dispense a small droplet (2-5 µL) of DI water onto the surface. c. Measure the static contact angle.

  • Expected Result: A significant decrease in the water contact angle compared to a bare gold surface, typically to < 30°, indicates a successful hydrophilic modification. A bare gold surface typically exhibits a water contact angle between 60° and 80°.

2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the elemental composition of the surface and the chemical state of the sulfur atom.

  • Procedure: a. Introduce the SAM-coated substrate into the XPS analysis chamber. b. Acquire high-resolution spectra for the Au 4f, C 1s, O 1s, and S 2p regions.

  • Expected Result: The presence of C and O peaks corresponding to the alkyl chain and PEG moiety, and a characteristic S 2p peak at a binding energy of ~162 eV, confirms the covalent attachment of the thiol to the gold surface.

3. Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface morphology and confirm the formation of a uniform monolayer.

  • Procedure: a. Image the SAM-coated substrate in tapping mode or contact mode in a controlled environment (air or liquid).

  • Expected Result: A smooth and uniform surface topography, similar to the underlying gold substrate, indicates the formation of a well-ordered monolayer without significant aggregation.

Visualizations

Experimental Workflow for Biosensor Preparation

The following diagram illustrates the overall workflow for preparing a functional biosensor, including the surface passivation step with this compound.

experimental_workflow cluster_0 Substrate Preparation cluster_1 Surface Passivation cluster_2 Bioreceptor Immobilization cluster_3 Final Biosensor Bare_Gold Bare Gold Substrate Cleaning Cleaning (Piranha or Solvents) Bare_Gold->Cleaning 1 SAM_Formation This compound SAM Formation Cleaning->SAM_Formation 2 Rinsing_Drying Rinsing & Drying SAM_Formation->Rinsing_Drying 3 Activation Surface Activation (e.g., EDC/NHS) Rinsing_Drying->Activation 4 Immobilization Bioreceptor Immobilization Activation->Immobilization 5 Blocking Blocking (e.g., Ethanolamine) Immobilization->Blocking 6 Functional_Biosensor Functional Biosensor Blocking->Functional_Biosensor 7

Caption: Workflow for biosensor fabrication with this compound passivation.

Logical Relationship of Surface Passivation

This diagram illustrates the key components and their relationships in achieving a passivated biosensor surface.

logical_relationship cluster_surface Biosensor Surface cluster_passivation Passivation Layer cluster_function Functionality Gold Gold Substrate Thiol Thiol Group (-SH) Gold->Thiol Covalent Bond Alkyl C11 Alkyl Chain Thiol->Alkyl Forms SAM PEG PEG6 Spacer Alkyl->PEG Alcohol Alcohol Terminus (-OH) PEG->Alcohol Passivation Surface Passivation (Anti-Fouling) PEG->Passivation Provides Bioconjugation Bioreceptor Attachment Point Alcohol->Bioconjugation Enables

Caption: Components and function of the this compound passivation layer.

References

Derivatization of C11-PEG6-Alcohol's Hydroxyl Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the terminal hydroxyl group of C11-PEG6-alcohol. This versatile linker, featuring an 11-carbon aliphatic chain and a hexaethylene glycol unit, is a valuable tool in bioconjugation, drug delivery, and surface modification.[1][2] The derivatization of its terminal hydroxyl group allows for the introduction of a wide range of functional moieties, enabling the covalent attachment of biomolecules, therapeutic agents, and imaging labels.

Overview of Derivatization Reactions

The terminal hydroxyl group of this compound is a primary alcohol, making it amenable to a variety of well-established chemical transformations. This document outlines protocols for three common and versatile derivatization pathways:

  • Tosylation: Conversion of the hydroxyl group to a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.

  • Esterification: Formation of an ester bond with a carboxylic acid, a common strategy for attaching drugs or other molecules with a carboxyl group.

  • Conversion to Amine: A two-step process to replace the hydroxyl group with a primary amine, enabling amide bond formation and other amine-specific conjugations.

  • Methacrylation: Introduction of a polymerizable methacrylate group, useful for the formation of hydrogels and other polymeric materials.

Applications of Derivatized this compound

The functionalized derivatives of this compound are instrumental in various advanced applications within drug development and materials science.

  • PROTACs (Proteolysis Targeting Chimeras): C11-PEG6 linkers are frequently used in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[3][4][5][6][7] The PEG component enhances solubility and influences the formation of the key ternary complex.[3]

  • Targeted Drug Delivery: The derivatized linker can be conjugated to a targeting ligand (e.g., an antibody or peptide) on one end and a therapeutic payload on the other, facilitating site-specific drug delivery.

  • Self-Assembled Monolayers (SAMs): The C11 alkyl chain allows for the formation of SAMs on gold surfaces when the terminal group is converted to a thiol.[1][8][9][10][11] These functionalized surfaces are used in biosensors and studies of cell adhesion.

Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific applications and scales.

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the hydroxyl group to a p-toluenesulfonate (tosylate) group. The resulting C11-PEG6-tosylate is an excellent intermediate for nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution and stir for 10 minutes.

  • Add p-toluenesulfonyl chloride (1.2 - 1.5 equivalents) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain C11-PEG6-tosylate.

Characterization:

  • ¹H NMR: The successful formation of the tosylate can be confirmed by the appearance of aromatic proton signals from the tosyl group (typically around 7.3-7.8 ppm) and a downfield shift of the protons adjacent to the tosylated oxygen.[12]

Protocol 2: Steglich Esterification of this compound with a Carboxylic Acid

This protocol details the coupling of this compound with a carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).[13][14][15]

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Filtration setup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and DMAP (0.1-0.2 equivalents) in anhydrous DCM under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirring solution of the alcohol and acid.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Characterization:

  • ¹H NMR: Successful esterification is indicated by the disappearance of the hydroxyl proton signal of the alcohol and the appearance of a new signal for the ester methylene protons, typically shifted downfield.[16]

Protocol 3: Conversion of this compound to C11-PEG6-Amine

This is a two-step procedure involving the conversion of the alcohol to a mesylate, followed by azidation and subsequent reduction to the amine.

Step 1: Mesylation

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor by TLC. The product, C11-PEG6-mesylate, is typically used in the next step without extensive purification after a simple aqueous workup (washing with cold water and brine).

Step 2: Azidation and Reduction

Materials:

  • C11-PEG6-mesylate (from Step 1)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh3) or Hydrogen (H2) gas with Palladium on Carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Water

Procedure for Azidation:

  • Dissolve the crude C11-PEG6-mesylate in DMF.

  • Add sodium azide (3-5 equivalents) and heat the mixture to 60-80 °C overnight.

  • After cooling, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate to obtain the crude C11-PEG6-azide.

Procedure for Reduction (Staudinger Reduction):

  • Dissolve the crude C11-PEG6-azide in THF.

  • Add triphenylphosphine (1.5 equivalents) and stir at room temperature.

  • After the initial reaction (disappearance of the azide by TLC), add water and stir for several hours or overnight to hydrolyze the intermediate aza-ylide.

  • Remove the solvent under reduced pressure and purify the resulting C11-PEG6-amine by column chromatography or acid-base extraction.

Alternative Reduction (Catalytic Hydrogenation):

  • Dissolve the crude C11-PEG6-azide in a suitable solvent like methanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the C11-PEG6-amine.

Characterization:

  • ¹H NMR: The disappearance of the mesylate or azide signals and the appearance of a new signal for the amine protons will confirm the final product.

  • FT-IR: Disappearance of the strong azide stretch (around 2100 cm⁻¹) is a key indicator of a successful reduction.

Protocol 4: Methacrylation of this compound

This protocol describes the esterification of this compound with methacrylic anhydride to introduce a polymerizable methacrylate group.[17]

Materials:

  • This compound

  • Methacrylic anhydride

  • 4-Dimethylaminopyridine (DMAP) or other suitable base/catalyst

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C.

  • Add methacrylic anhydride (1.5 - 2.0 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the C11-PEG6-methacrylate by column chromatography.

Characterization:

  • ¹H NMR: The appearance of vinyl proton signals (typically between 5.5 and 6.2 ppm) and a methyl group signal (around 1.9 ppm) are characteristic of the methacrylate group.[18]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the derivatization of PEG-alcohols. Note that these are representative values and optimal conditions may vary for this compound.

Derivatization ReactionReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Tosylation TsCl, PyridineDCM0 to RT12-1680-95
Steglich Esterification Carboxylic Acid, DCC, DMAPDCM0 to RT12-2470-90
Mesylation MsCl, Et3NDCM0 to RT2-6>95 (crude)
Azidation NaN3DMF60-8012-1685-95
Staudinger Reduction PPh3, H2OTHFRT8-1270-85
Methacrylation Methacrylic Anhydride, DMAPDCM0 to RT12-1680-95

Visualizations

Experimental Workflow: Derivatization of this compound

Derivatization_Workflow cluster_tosylation Tosylation cluster_esterification Esterification cluster_amination Conversion to Amine cluster_methacrylation Methacrylation C11_PEG6_OH C11-PEG6-OH Tos_reagents TsCl, Pyridine DCM, 0°C to RT C11_PEG6_OH->Tos_reagents Est_reagents R-COOH, DCC, DMAP DCM, 0°C to RT C11_PEG6_OH->Est_reagents Mes_reagents 1. MsCl, Et3N 2. NaN3 3. PPh3/H2O or H2/Pd-C C11_PEG6_OH->Mes_reagents Meth_reagents Methacrylic Anhydride DMAP, DCM C11_PEG6_OH->Meth_reagents C11_PEG6_OTs C11-PEG6-OTs Tos_reagents->C11_PEG6_OTs C11_PEG6_OOCR C11-PEG6-OOCR Est_reagents->C11_PEG6_OOCR C11_PEG6_NH2 C11-PEG6-NH2 Mes_reagents->C11_PEG6_NH2 C11_PEG6_MA C11-PEG6-Methacrylate Meth_reagents->C11_PEG6_MA

Caption: General workflow for the derivatization of this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Signaling PROTAC PROTAC (with C11-PEG6 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Proteolysis

Caption: PROTAC mechanism utilizing a C11-PEG6 linker.

Logical Relationship: Application of C11-PEG6 Derivatives

Applications cluster_derivatives Derivatives cluster_applications Applications C11_PEG6_OH This compound Amine C11-PEG6-Amine C11_PEG6_OH->Amine Ester C11-PEG6-Ester C11_PEG6_OH->Ester Thiol C11-PEG6-Thiol C11_PEG6_OH->Thiol Methacrylate C11-PEG6-Methacrylate C11_PEG6_OH->Methacrylate PROTACs PROTAC Synthesis Amine->PROTACs Drug_Delivery Targeted Drug Delivery Ester->Drug_Delivery SAMs Self-Assembled Monolayers Thiol->SAMs Hydrogels Hydrogel Formation Methacrylate->Hydrogels

Caption: Relationship between this compound derivatives and their applications.

References

Application Notes and Protocols for C11-PEG6-alcohol in the Formation of Stable Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of C11-PEG6-alcohol, a short-chain polyethylene glycol (PEG) lipid linker, in the formation of stable lipid bilayers for various research and drug development applications. The inclusion of this compound in liposomal and supported lipid bilayer (SLB) formulations offers enhanced stability, reduced non-specific protein binding, and improved biocompatibility.

Introduction to this compound

This compound is a bifunctional molecule consisting of an 11-carbon alkyl chain, a short six-unit polyethylene glycol (PEG) spacer, and a terminal hydroxyl group. The C11 alkyl chain serves as a hydrophobic anchor, allowing for its incorporation into the lipid bilayer of liposomes or on the surface of a substrate for SLB formation. The hydrophilic PEG6 chain provides a steric barrier, contributing to the stability of the bilayer and reducing interactions with proteins and other biomolecules. The terminal hydroxyl group can be further functionalized for the attachment of targeting ligands, drugs, or imaging agents.

Key Applications

The unique properties of this compound make it a valuable tool in several key research and development areas:

  • Drug Delivery: Incorporation into liposomes and lipid nanoparticles (LNPs) can improve circulation times and enhance the delivery of therapeutic agents.

  • Biosensors: Formation of stable and protein-resistant SLBs on sensor surfaces is critical for the development of reliable and sensitive diagnostic tools.

  • Membrane Protein Studies: Creating a more biologically relevant and stable environment for the reconstitution and study of membrane proteins.

  • Bioconjugation: The terminal hydroxyl group allows for the covalent attachment of various molecules to the lipid bilayer surface.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the formation and characterization of lipid bilayers containing short-chain PEGylated lipids, which can be considered representative for this compound.

Table 1: Supported Lipid Bilayer (SLB) Formation Kinetics with PEGylated Lipids

ParameterValueLipid System & ConditionsMeasurement Technique
SLB Formation Time Hindered in brush regimePOPC with 7 mol% PEG(2)-PEQuartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Lipid Diffusion Coefficient 2.0 µm²/sEggPC with 2 mol% PEG(2)-PEFluorescence Recovery After Photobleaching (FRAP)
Optimal Spacer Concentration 0.03 mg/mLDSPE-PEG2000 for liposome bindingSurface Plasmon Resonance (SPR) & QCM-D[1]
Mass Uptake (Hydrated Layer) ~1.4 - 1.8 µg/cm²PEG spacer-based lipid bilayerQCM-D

Note: Data is for PEGylated lipids with short PEG chains (e.g., PEG2000, denoted as PEG(2)-PE) which are structurally related to this compound. The behavior of this compound is expected to be similar.

Table 2: Characterization of PEGylated Lipid Bilayers

ParameterValueLipid System & ConditionsMeasurement Technique
Bilayer Thickness ~4-5 nmDOPC SLBQuantitative Differential Interference Contrast Microscopy
PEG Layer Thickness ~2-5 nmDSPE-PEG2000 in DPPC bilayersSmall-Angle X-ray Scattering (SAXS)
Zeta Potential Change upon PEGylation From -56.9 mV to -38.8 mVDoxil® liposomes with 15 mol% PEG2k-PEDynamic Light Scattering (DLS)[2]
Reduction in Protein Adsorption Reduced with increasing PEG lengthCationic liposomesNanoLC-MS/MS[3]

Experimental Protocols

Protocol for Preparation of Liposomes Incorporating this compound

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., DOPC, DPPC)

  • Cholesterol (optional, for modulating membrane fluidity)

  • This compound

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Water bath sonicator

Procedure:

  • Lipid Film Preparation:

    • Dissolve the primary phospholipid, cholesterol (if used), and this compound in chloroform in a round-bottom flask. A typical molar ratio is 90:10:X, where X is the desired molar percentage of this compound (e.g., 1-10 mol%).

    • Evaporate the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and gently agitating. The final lipid concentration is typically between 1 and 10 mg/mL.

    • The hydration process can be facilitated by vortexing and/or bath sonication above the phase transition temperature of the primary lipid. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder 11-21 times. This process will yield a translucent suspension of SUVs.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

    • The concentration of the incorporated this compound can be quantified using appropriate analytical techniques if a labeled version is used.

Liposome_Formation_Workflow cluster_prep Lipid Film Preparation cluster_hydrate Hydration cluster_extrude Size Reduction cluster_char Characterization dissolve Dissolve Lipids & this compound in Organic Solvent evaporate Evaporate Solvent (Thin Film Formation) dissolve->evaporate vacuum Dry under Vacuum evaporate->vacuum hydrate Hydrate with Aqueous Buffer vacuum->hydrate vortex Vortex/Sonicate (MLV Formation) hydrate->vortex extrude Extrusion through Polycarbonate Membrane vortex->extrude suv Formation of SUVs extrude->suv dls DLS Analysis (Size & Zeta Potential) suv->dls

Workflow for Liposome Preparation
Protocol for Formation of a Supported Lipid Bilayer (SLB) with this compound Spacers

This protocol outlines the formation of an SLB on a solid substrate (e.g., silica, glass) using the vesicle fusion method, incorporating this compound as a spacer molecule to create a cushioned bilayer.

Materials:

  • Liposomes containing the desired lipid composition and this compound (prepared as in Protocol 4.1).

  • Substrate (e.g., glass coverslip, silica-coated sensor chip).

  • Cleaning solution (e.g., Piranha solution - use with extreme caution , or a suitable alternative like a detergent bath followed by extensive rinsing).

  • Buffer (e.g., PBS containing Ca²⁺ and Mg²⁺ to promote vesicle fusion).

  • QCM-D, SPR, or fluorescence microscope for in-situ monitoring and characterization.

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to ensure a hydrophilic surface, which is crucial for successful SLB formation.

    • For glass or silica, this can be achieved by sonication in a detergent solution, followed by extensive rinsing with ultrapure water and drying under a stream of nitrogen. For more rigorous cleaning, plasma cleaning or treatment with Piranha solution can be used (handle with appropriate safety precautions).

  • SLB Formation by Vesicle Fusion:

    • Place the cleaned substrate in a suitable flow cell or chamber.

    • Introduce the liposome suspension (typically 0.1-1.0 mg/mL in a buffer containing divalent cations like 2-5 mM Ca²⁺) into the chamber.

    • Allow the vesicles to adsorb and fuse on the surface. This process can be monitored in real-time using techniques like QCM-D, which tracks changes in mass and viscoelasticity. A successful SLB formation is indicated by a characteristic shift in frequency and dissipation.

    • The incubation time can vary from minutes to an hour.

  • Rinsing:

    • After SLB formation, rinse the surface thoroughly with buffer to remove any unfused or excess vesicles.

  • Characterization:

    • QCM-D: Analyze the frequency and dissipation shifts to confirm the formation of a rigid, thin lipid bilayer.

    • Fluorescence Microscopy: If fluorescently labeled lipids are included, use techniques like Fluorescence Recovery After Photobleaching (FRAP) to assess the lateral mobility and continuity of the bilayer.

    • Atomic Force Microscopy (AFM): Image the topography of the SLB to assess its completeness and identify any defects.

SLB_Formation_Workflow cluster_prep Preparation cluster_formation SLB Formation cluster_char Characterization clean Clean Substrate introduce Introduce Liposomes to Substrate clean->introduce liposomes Prepare PEGylated Liposomes liposomes->introduce fuse Vesicle Adsorption & Fusion introduce->fuse rinse Rinse to Remove Excess Vesicles fuse->rinse qcmd QCM-D rinse->qcmd frap FRAP rinse->frap afm AFM rinse->afm Logical_Relationship C11_PEG6 This compound incorporation Incorporation into Lipid Bilayer C11_PEG6->incorporation steric_hindrance Steric Hindrance from PEG6 Chain incorporation->steric_hindrance hydrophobic_anchor Hydrophobic Anchoring from C11 Chain incorporation->hydrophobic_anchor reduced_binding Reduced Non-specific Protein Binding steric_hindrance->reduced_binding stability Increased Bilayer Stability hydrophobic_anchor->stability biocompatibility Enhanced Biocompatibility stability->biocompatibility reduced_binding->biocompatibility applications Improved Performance in Drug Delivery & Biosensing biocompatibility->applications

References

Application Notes and Protocols for Bioconjugation with C11-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C11-PEG6-alcohol is a versatile bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and surface modification.[1][2][3][4][5] Its structure comprises an 11-carbon aliphatic chain, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal hydroxyl group.[1][2][3] The aliphatic chain provides a hydrophobic anchor for integration into lipid bilayers or onto surfaces, while the PEG6 moiety enhances aqueous solubility, reduces immunogenicity, and provides a flexible spacer arm.[][7][8] The terminal hydroxyl group, however, is not inherently reactive towards biomolecules and requires chemical activation to facilitate covalent conjugation.[2][9]

These application notes provide a comprehensive overview of the experimental setup for bioconjugation using this compound, including detailed protocols for its activation and subsequent conjugation to amine-containing biomolecules such as proteins and peptides.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and stability of ADCs, potentially allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[7][8][10][11][12]

  • PROTACs (Proteolysis Targeting Chimeras): As a component of the linker in PROTACs, this compound can connect a target protein binder and an E3 ligase ligand, influencing the solubility and cellular permeability of the final molecule.[13][14][15][][17]

  • Surface Modification of Nanoparticles and Liposomes: The hydrophobic C11 chain can be inserted into the lipid bilayer of liposomes or adsorbed onto the surface of nanoparticles, presenting the PEG chain and its terminal functional group for further modification or to confer "stealth" properties.[18][19][20][21]

  • Targeted Drug Delivery: The activated linker can be conjugated to targeting ligands (e.g., antibodies, peptides) and then attached to a drug or drug carrier, facilitating specific delivery to target cells.[15][]

Data Presentation

The efficiency of bioconjugation reactions involving this compound can be assessed by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), to determine the degree of modification.[2][3][4][][9] The following tables provide representative data for typical bioconjugation experiments.

Table 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)

ParameterValue
ReactantsThis compound, N,N'-Disuccinimidyl Carbonate, Pyridine
Molar Ratio (Alcohol:DSC:Pyridine)1 : 1.5 : 1.5
SolventAcetonitrile
Reaction Time4 - 24 hours
TemperatureRoom Temperature (20-25°C)
Typical Yield of C11-PEG6-NHS ester>90%

Table 2: Conjugation of C11-PEG6-NHS ester to a Model Protein (e.g., Bovine Serum Albumin, BSA)

ParameterValue
ReactantsBSA, C11-PEG6-NHS ester
Molar Ratio (Protein:PEG-NHS ester)1 : 20
BufferPhosphate-Buffered Saline (PBS), pH 7.4-8.0
Reaction Time30 - 60 minutes
TemperatureRoom Temperature (20-25°C)
Quenching Reagent1 M Tris-HCl, pH 7.5
Purification MethodSize-Exclusion Chromatography or Dialysis
Average Degree of PEGylation2 - 5 PEG chains per protein

Experimental Protocols

A critical first step in using this compound for bioconjugation is the activation of its terminal hydroxyl group. The following protocols detail two common activation methods and a subsequent conjugation step to an amine-containing biomolecule.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)[22][23][24]

  • Pyridine or Triethylamine (TEA)[22][23][24]

  • Dichloromethane (DCM), anhydrous[22]

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine or TEA (1.5 equivalents) to the solution.[22]

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.[22]

  • Stir the reaction mixture at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[22]

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the C11-PEG6-tosylate.

Protocol 2: Activation of this compound to C11-PEG6-NHS ester

This protocol activates the hydroxyl group by converting it into an N-hydroxysuccinimidyl (NHS) carbonate, which is highly reactive towards primary amines.[25][26][27][28]

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)[25][26][27]

  • Pyridine[25]

  • Acetonitrile (CH3CN), anhydrous[27]

  • Diethyl ether, ice-cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask.

  • Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and pyridine (1.5 equivalents) to the solution.[25]

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or HPLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Precipitate the product by adding ice-cold diethyl ether to the concentrated residue.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the resulting C11-PEG6-NHS ester under vacuum.

Protocol 3: Conjugation of C11-PEG6-NHS ester to a Protein

This protocol describes the conjugation of the amine-reactive C11-PEG6-NHS ester to a protein containing accessible lysine residues.[29][30][31][32][33]

Materials:

  • Protein of interest (e.g., antibody, enzyme)

  • C11-PEG6-NHS ester

  • Phosphate-Buffered Saline (PBS), pH 7.4-8.0 (amine-free)[30][32]

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Prepare a solution of the protein in PBS at a concentration of 1-10 mg/mL.

  • Immediately before use, prepare a 10 mM stock solution of C11-PEG6-NHS ester in anhydrous DMSO or DMF.[30]

  • Add a 20-fold molar excess of the C11-PEG6-NHS ester stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).[30]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[30][31]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[31]

  • Incubate for an additional 15-30 minutes.

  • Purify the resulting bioconjugate from excess reagent and byproducts using a desalting column or dialysis against PBS.

  • Characterize the conjugate to determine the degree of PEGylation using methods such as HPLC, SDS-PAGE, and mass spectrometry.

Visualizations

Experimental Workflow for Bioconjugation

G cluster_activation Activation of this compound cluster_conjugation Bioconjugation to Protein cluster_characterization Characterization A1 This compound A3 Reaction in Anhydrous Solvent A1->A3 A2 Activation Reagent (e.g., DSC or TsCl) A2->A3 A4 Activated C11-PEG6 Linker (e.g., NHS ester or Tosylate) A3->A4 C2 Conjugation Reaction in Aqueous Buffer (pH 7.4-8.0) A4->C2 C1 Protein with -NH2 groups C1->C2 C3 Quenching (e.g., Tris buffer) C2->C3 C4 Purification (e.g., SEC/Dialysis) C3->C4 C5 Purified Bioconjugate C4->C5 D1 HPLC C5->D1 D2 Mass Spectrometry C5->D2 D3 SDS-PAGE C5->D3 D4 Degree of PEGylation (e.g., DAR) D1->D4 D2->D4 D3->D4

Caption: Workflow for this compound bioconjugation.

Signaling Pathway Targeted by an Antibody-Drug Conjugate (ADC)

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (C11-PEG6 Linker) Receptor Tumor Cell Surface Receptor (e.g., HER2) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization PI3K PI3K Receptor->PI3K Activates Signaling Lysosome Lysosome Internalization->Lysosome Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis AKT AKT PI3K->AKT AKT->Apoptosis Inhibits mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: ADC targeting the PI3K/AKT signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Liposome Aggregation with C11-PEG6-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on utilizing C11-PEG6-alcohol to prevent the aggregation of liposomes in your experimental workflows. Here you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and success of your liposomal formulations.

Troubleshooting Guide: Liposome Aggregation

Encountering aggregation in your liposome preparations can be a significant setback. This guide provides a systematic approach to identifying and resolving common issues when using this compound as a stabilizing agent.

Problem: Visible precipitation, cloudiness, or a significant increase in particle size as measured by Dynamic Light Scattering (DLS) is observed in the liposome suspension.

G start Aggregation Observed q1 What is the molar percentage of this compound? start->q1 s1_low Increase this compound concentration (try 5-10 mol%) q1->s1_low < 5 mol% s1_high Decrease this compound concentration (try 1-5 mol%) q1->s1_high > 10 mol% q2 Is the ionic strength of the buffer high (>150 mM)? q1->q2 5-10 mol% s1_low->q2 s1_high->q2 s2_yes Decrease salt concentration or use a low ionic strength buffer q2->s2_yes Yes q3 Is the storage temperature appropriate? q2->q3 No s2_yes->q3 s3_no Store liposomes at 4°C. Avoid freezing. q3->s3_no No q4 Was the lipid film completely hydrated? q3->q4 Yes s3_no->q4 s4_no Ensure hydration temperature is above the lipid transition temperature and allow for adequate hydration time. q4->s4_no No end Stable Liposome Suspension q4->end Yes s4_no->end

Frequently Asked Questions (FAQs)

Formulation and this compound

Q1: What is this compound and how does it prevent liposome aggregation?

This compound is a non-ionic surfactant composed of an 11-carbon aliphatic tail (C11), a short polyethylene glycol chain with six repeating units (PEG6), and a terminal hydroxyl group (-alcohol).[1][2][3][4][][6] The hydrophobic C11 tail anchors into the lipid bilayer of the liposome, while the hydrophilic PEG6 chain extends into the aqueous environment. This creates a hydrated layer on the surface of the liposomes, which provides a steric barrier, physically hindering the close approach of other liposomes and thus preventing aggregation.[7]

Q2: What is the optimal molar percentage (mol%) of this compound to use?

The optimal concentration of this compound can vary depending on the lipid composition, overall lipid concentration, and the ionic strength of the buffer. While specific data for this compound is limited, a general starting point for short-chain PEGylated lipids is between 5-10 mol% of the total lipid composition. It is crucial to empirically determine the optimal ratio for your specific formulation.

Q3: Can using too much this compound cause problems?

Yes. At high concentrations, non-ionic surfactants can lead to the destabilization and even solubilization of the lipid bilayer, forming micelles instead of liposomes.[8][9] This can result in the leakage of encapsulated contents and a loss of the desired vesicular structure.

Q4: What is the role of the terminal alcohol group?

The terminal hydroxyl group on the PEG chain is available for further chemical modification or bioconjugation, allowing for the attachment of targeting ligands or other functional molecules to the liposome surface.[1][2][3][4][][6]

Experimental Parameters

Q5: How does the choice of buffer affect liposome stability?

The pH and ionic strength of the buffer are critical. A pH between 6.5 and 7.5 is generally recommended for the stability of most common phospholipids.[7] High concentrations of salts (high ionic strength) in the buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and potentially leading to aggregation, even in the presence of a steric stabilizer.[7]

Q6: What is the best method to prepare liposomes with this compound?

The thin-film hydration method followed by extrusion is a widely used and reliable technique for producing unilamellar vesicles with a controlled size.[7] This method ensures a homogeneous distribution of all lipid components, including this compound, within the bilayer.

Q7: How should I store my PEGylated liposomes?

For short-term storage, it is recommended to keep liposome suspensions at 4°C.[10] Avoid freezing, as the formation of ice crystals can disrupt the liposome structure, leading to aggregation and leakage of encapsulated materials upon thawing.[11]

Quantitative Data Summary

The following tables summarize key parameters that influence the stability of liposomes. While specific data for this compound is not extensively available, these tables provide general guidance based on studies with other PEGylated lipids and non-ionic surfactants.

Table 1: Effect of PEG-Lipid Molar Ratio on Liposome Stability

Molar Ratio of PEG-LipidObservationRecommendation
< 5 mol%Insufficient surface coverage may lead to aggregation.Increase the molar ratio in increments.
5 - 10 mol%Generally provides good steric stabilization.[12]Optimal starting range for formulation development.
> 10 mol%Potential for bilayer destabilization and micelle formation.Decrease the molar ratio if instability is observed.

Table 2: Influence of Formulation and Storage Parameters on Liposome Aggregation

ParameterCondition Leading to AggregationRecommended Condition
Ionic Strength High salt concentrations (>150 mM)Use buffers with low ionic strength (e.g., 10-50 mM).
pH pH outside the range of 6.5-7.5Maintain pH within the 6.5-7.5 range.[7]
Temperature Freezing or high temperaturesStore at 4°C.[10]
Lipid Concentration High concentrations can increase collision frequency.Optimize lipid concentration based on application.

Experimental Protocols

Protocol 1: Preparation of Liposomes using Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

Materials:

  • Primary phospholipid (e.g., DOPC, DSPC)

  • Cholesterol (optional, but recommended for stability)

  • This compound

  • Chloroform or a suitable organic solvent mixture

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Workflow:

G cluster_0 Liposome Preparation Workflow a 1. Dissolve Lipids in Organic Solvent b 2. Create Thin Lipid Film (Rotary Evaporation) c 3. Hydrate Film with Aqueous Buffer d 4. Form Multilamellar Vesicles (MLVs) e 5. Extrude through Polycarbonate Membrane f 6. Obtain Small Unilamellar Vesicles (SUVs)

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids to evaporate the solvent. A thin, uniform lipid film should form on the inner surface of the flask.

  • Drying: Continue to evaporate under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the hydration buffer, pre-warmed to a temperature above the lipid phase transition temperature, to the flask. Gently agitate the flask to hydrate the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs). Allow the film to hydrate for at least 1 hour.

  • Extrusion: Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). Transfer the MLV suspension into a syringe and pass it through the extruder a specified number of times (e.g., 11-21 times) to form unilamellar vesicles of a defined size.

Protocol 2: Characterization of Liposome Size and Stability

A. Dynamic Light Scattering (DLS) for Size Analysis

  • Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to a suitable concentration for DLS measurement (this will depend on the instrument).

  • Measurement: Place the sample in a disposable cuvette and insert it into the DLS instrument. Set the measurement parameters (e.g., temperature, dispersant viscosity) and perform the measurement.

  • Analysis: The instrument will provide the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A low PDI value (< 0.2) indicates a monodisperse sample.

B. Zeta Potential Measurement for Surface Charge Analysis

  • Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration for the instrument.

  • Measurement: Load the sample into the specific zeta potential cell and place it in the instrument.

  • Analysis: The instrument will measure the electrophoretic mobility of the liposomes and calculate the zeta potential. A zeta potential with a magnitude greater than |30| mV generally indicates good electrostatic stability. However, for sterically stabilized liposomes, a lower zeta potential may still result in a stable formulation.

Mechanism of Steric Stabilization

The inclusion of this compound in the liposome formulation provides stability through a mechanism known as steric hindrance.

G cluster_0 Without this compound cluster_1 With this compound L1 Liposome agg Aggregation L1->agg Van der Waals forces L2 Liposome L2->agg Van der Waals forces PL1 PEGylated Liposome repel Repulsion PL1->repel Steric Hindrance PL2 PEGylated Liposome PL2->repel Steric Hindrance

As illustrated above, without a protective coating, liposomes are susceptible to van der Waals forces, which can lead to aggregation. When this compound is incorporated, the PEG chains create a hydrophilic shield that results in a repulsive force when two liposomes approach each other, thus maintaining a stable dispersion.

References

Technical Support Center: Optimizing C11-PEG6-Alcohol for Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of C11-PEG6-alcohol for efficient cellular uptake in their experiments.

Troubleshooting Guides

Issue 1: Low Cellular Uptake of this compound Conjugate

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range (e.g., 1 µM to 100 µM) and narrow it down based on the initial results.
Incorrect Incubation Time Optimize the incubation time by performing a time-course experiment (e.g., 1, 4, 12, 24 hours). Cellular uptake of PEGylated compounds can be time-dependent.[1]
Cell Type Variability The efficiency of uptake can be highly cell-type dependent.[2] Consider testing your this compound conjugate in different cell lines to identify the most suitable model for your study.
PEG Chain Shielding Effect The PEG6 chain may be sterically hindering the interaction of the conjugated molecule with the cell surface.[3][4] If possible, compare with conjugates having shorter or longer PEG chains to assess the impact of PEG length.
Cytotoxicity High concentrations of the conjugate may induce cytotoxicity, leading to reduced cell viability and overall uptake. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your uptake experiments.
Serum Protein Interaction Components in the cell culture serum may interact with the this compound conjugate, affecting its availability for cellular uptake.[3] Conduct uptake experiments in both serum-containing and serum-free media to evaluate the effect of serum.
Issue 2: High Variability in Replicate Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Variations in cell density can lead to significant differences in uptake per cell.
Incomplete Washing Steps Residual extracellular conjugate can lead to artificially high uptake measurements. Optimize and standardize your cell washing protocol to ensure complete removal of unbound conjugate.
Cell Health and Passage Number Use cells that are healthy and within a consistent passage number range. High passage numbers can lead to phenotypic changes that affect cellular uptake mechanisms.
Inconsistent Reagent Preparation Prepare fresh dilutions of the this compound conjugate for each experiment from a validated stock solution to avoid degradation or aggregation issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cellular uptake for PEGylated compounds like this compound conjugates?

A1: The primary mechanism of uptake for many PEGylated nanoparticles and conjugates is endocytosis.[1] The specific endocytic pathway can vary depending on the cell type and the physicochemical properties of the conjugate. To investigate the specific pathway, you can use chemical inhibitors of different endocytic routes.

Q2: How does the C11 alkyl chain in this compound influence cellular uptake?

A2: The C11 alkyl chain provides a hydrophobic component to the molecule. This hydrophobicity can facilitate interaction with the lipid bilayer of the cell membrane, potentially influencing the initial association and subsequent internalization of the conjugate.

Q3: Will the PEG6 linker in my conjugate affect interactions with targeting ligands?

A3: Yes, the length and conformation of the PEG linker are critical.[4] An optimally sized linker provides sufficient flexibility for a targeting ligand to bind to its receptor without being sterically hindered by the nanoparticle or the cell surface.

Q4: Can I expect this compound to reduce non-specific uptake by macrophages?

A4: PEGylation is a well-known strategy to reduce opsonization and subsequent uptake by macrophages and other phagocytic cells of the mononuclear phagocyte system (MPS).[4][5] The hydrophilic PEG chains create a steric barrier that minimizes protein adsorption and recognition by phagocytes.

Q5: What are the key parameters to consider when designing a cell uptake experiment for a this compound conjugate?

A5: The key parameters to optimize are:

  • Concentration of the conjugate: Perform a dose-response study.

  • Incubation time: Conduct a time-course experiment.

  • Cell type: Select a relevant and well-characterized cell line.

  • Controls: Include untreated cells (negative control) and a positive control if available.

  • Quantification method: Choose a sensitive and validated method to measure uptake (e.g., fluorescence microscopy, flow cytometry, or ICP-MS if the conjugate is labeled with a metal).[6]

Experimental Protocols

Protocol 1: Dose-Response Study for this compound Conjugate Uptake
  • Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight.

  • Reagent Preparation: Prepare a serial dilution of the this compound conjugate in complete cell culture medium. Recommended starting concentrations range from 1 µM to 100 µM.

  • Incubation: Remove the old medium from the cells and add the prepared conjugate dilutions. Include a vehicle-only control. Incubate for a predetermined time (e.g., 4 hours) at 37°C.

  • Washing: Aspirate the conjugate-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound conjugate.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Quantify the amount of internalized conjugate using an appropriate method (e.g., fluorescence measurement if the conjugate is fluorescently labeled).

  • Data Analysis: Normalize the uptake data to the total protein concentration in each well. Plot the normalized uptake against the conjugate concentration to determine the optimal concentration.

Protocol 2: Analysis of Endocytic Pathway using Inhibitors
  • Cell Seeding: Plate cells as described in Protocol 1.

  • Inhibitor Pre-treatment: Pre-incubate the cells with known endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-mediated endocytosis, amiloride for macropinocytosis) for 1 hour at their recommended concentrations.

  • Co-incubation: Add the this compound conjugate at its predetermined optimal concentration to the inhibitor-containing medium and incubate for the optimal time.

  • Washing and Lysis: Follow the washing and lysis steps as described in Protocol 1.

  • Quantification and Analysis: Quantify the uptake and compare the results between the inhibitor-treated and untreated groups to identify the predominant endocytic pathway.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Cell Uptake cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_optimization Optimization Loops cell_seeding Seed Cells incubation Incubate Conjugate with Cells cell_seeding->incubation conjugate_prep Prepare this compound Conjugate conjugate_prep->incubation washing Wash to Remove Unbound Conjugate incubation->washing lysis Lyse Cells washing->lysis quantification Quantify Internalized Conjugate lysis->quantification data_analysis Analyze and Interpret Data quantification->data_analysis dose_response Dose-Response data_analysis->dose_response Optimize Concentration time_course Time-Course data_analysis->time_course Optimize Incubation Time dose_response->conjugate_prep time_course->incubation

Caption: Workflow for optimizing this compound conjugate cell uptake.

signaling_pathway Potential Endocytic Pathways for this compound Conjugates cluster_membrane Cell Membrane cluster_pathways Endocytic Pathways cluster_trafficking Intracellular Trafficking conjugate This compound Conjugate membrane Plasma Membrane conjugate->membrane Interaction clathrin Clathrin-mediated membrane->clathrin caveolae Caveolae-mediated membrane->caveolae macropino Macropinocytosis membrane->macropino endosome Early Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Lysosome endosome->lysosome Degradation golgi Golgi endosome->golgi Recycling/Sorting er Endoplasmic Reticulum golgi->er

Caption: Potential endocytic pathways for this compound conjugates.

References

Improving the stability of C11-PEG6-alcohol self-assembled monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C11-PEG6-alcohol self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the critical factors for forming a stable this compound SAM on a gold substrate?

A1: The formation of a high-quality, stable this compound SAM is influenced by several key factors. These include the purity of the thiol, the cleanliness and smoothness of the gold substrate, the concentration of the thiol solution, and the incubation time.[1] A sufficiently long alkyl spacer, like the C11 chain in your molecule, provides van der Waals interactions that contribute to a densely packed and well-ordered monolayer.

Q2: How does the conformation of the PEG chain affect the performance of the SAM?

A2: The conformation of the oligo(ethylene glycol) (OEG) chain—whether it is helical, all-trans, or amorphous—significantly impacts the interfacial properties of the SAM.[2] The ability of OEG-terminated SAMs to resist non-specific protein adsorption is correlated with the molecular conformation of the OEG moieties.[3] Factors such as surface coverage and the number of ethylene glycol units influence the final conformation.[2]

Q3: What are the common causes of this compound SAM instability?

A3: The primary cause of instability and degradation of thiol-based SAMs on gold is the oxidation of the thiol-gold bond, which can lead to desorption of the molecules.[4][5][6] This process is accelerated by exposure to air and elevated temperatures.[5][6] Additionally, in biological media, displacement by other thiol-containing molecules present in the environment can occur.[4] Thermal degradation can also lead to conformational changes and chemical breakdown of the monolayer, especially at temperatures above 50°C in aqueous environments.[7]

Q4: How long can I expect a this compound SAM to be stable?

A4: The long-term stability of alkanethiol SAMs can be limited. Studies have shown that PEG-thiol SAMs on gold can degrade in less than two weeks of exposure to air.[5][6] In biological media, such as phosphate-buffered saline, significant desorption of the alkanethiol can be observed after 21 days.[8] For applications requiring long-term stability, meticulous preparation, proper storage, and potentially the use of multidentate adsorbates should be considered to enhance monolayer stability.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Water Contact Angle (Poor Hydrophilicity) Incomplete SAM formation or contamination.Ensure the gold substrate is atomically clean before immersion. Optimize the thiol concentration and incubation time.[1] Rinse thoroughly with a suitable solvent (e.g., ethanol, deionized water) after SAM formation to remove unbound molecules.
Inconsistent Results Between Experiments Variability in substrate quality or preparation.Use gold substrates from the same batch with consistent surface roughness. Standardize the cleaning procedure for the gold substrates. Consider using flame-annealed gold for a more uniform surface.[9]
Loss of Protein Resistance Over Time Monolayer degradation due to oxidation or desorption.Prepare SAMs fresh before use. Minimize exposure to air and light by storing under an inert atmosphere (e.g., nitrogen or argon). For experiments in biological media, be aware of potential degradation over extended periods.[8]
SAM Delamination or Peeling Poor adhesion to the substrate.Verify the cleanliness and quality of the gold substrate. Ensure the thiol solution is free of contaminants.
Evidence of Molecular Desorption (e.g., from XPS data) Oxidation of the thiol-gold bond or thermal degradation.Avoid elevated temperatures during processing and application.[5][6][7] If high temperatures are necessary, consider alternative, more stable surface chemistries. Store samples in an oxygen-free environment.

Experimental Protocols

Protocol 1: Formation of this compound SAM on Gold
  • Substrate Preparation:

    • Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immediately immerse the clean, dry gold substrate into the thiol solution.

    • Allow the self-assembly to proceed for at least 24 hours at room temperature in a dark, vibration-free environment.

  • Post-Formation Rinsing:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with absolute ethanol to remove non-specifically adsorbed molecules.

    • Dry the SAM-coated substrate under a stream of dry nitrogen gas.

Protocol 2: Characterization of SAM Stability using X-ray Photoelectron Spectroscopy (XPS)
  • Initial Characterization:

    • Acquire a survey scan to identify the elemental composition of the freshly prepared SAM surface.

    • Perform high-resolution scans of the C 1s, O 1s, S 2p, and Au 4f regions. The presence of a strong S 2p signal confirms the attachment of the thiol to the gold surface.

  • Aging/Stress Application:

    • Expose the SAM to the desired experimental conditions (e.g., storage in air for a specified duration, immersion in a biological buffer, or heating to a specific temperature).

  • Post-Stress Characterization:

    • Re-acquire XPS survey and high-resolution scans of the aged/stressed SAM.

    • A decrease in the S 2p signal intensity relative to the Au 4f signal is indicative of thiol desorption.[8] Changes in the C 1s and O 1s peak shapes can indicate conformational changes or degradation of the PEG chain.

Visual Guides

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation Piranha_Cleaning Piranha Cleaning Rinse_DI Rinse with DI Water Piranha_Cleaning->Rinse_DI Rinse_EtOH Rinse with Ethanol Rinse_DI->Rinse_EtOH Dry_N2_1 Dry with N2 Rinse_EtOH->Dry_N2_1 Immerse_Substrate Immerse Substrate (24h) Dry_N2_1->Immerse_Substrate Prepare_Solution Prepare 1mM Thiol Solution Prepare_Solution->Immerse_Substrate Rinse_EtOH_2 Rinse with Ethanol Immerse_Substrate->Rinse_EtOH_2 Dry_N2_2 Dry with N2 Rinse_EtOH_2->Dry_N2_2 Characterization Characterization (XPS, Contact Angle, etc.) Dry_N2_2->Characterization

Caption: Experimental workflow for the formation of this compound SAMs on gold substrates.

troubleshooting_logic Start Problem: SAM Instability or Poor Quality Check_Hydrophilicity Is the water contact angle high? Start->Check_Hydrophilicity Incomplete_Formation Potential Cause: Incomplete formation or contamination. Check_Hydrophilicity->Incomplete_Formation Yes Check_Consistency Are results inconsistent? Check_Hydrophilicity->Check_Consistency No Solution_Optimize Solution: Optimize cleaning, concentration, and incubation time. Incomplete_Formation->Solution_Optimize Substrate_Variability Potential Cause: Substrate variability. Check_Consistency->Substrate_Variability Yes Check_Degradation Is there evidence of degradation over time? Check_Consistency->Check_Degradation No Solution_Standardize Solution: Standardize substrate source and cleaning protocol. Substrate_Variability->Solution_Standardize Oxidation_Desorption Potential Cause: Oxidation and desorption. Check_Degradation->Oxidation_Desorption Yes Solution_Storage Solution: Prepare fresh, store under inert gas. Oxidation_Desorption->Solution_Storage

Caption: Troubleshooting logic for common issues with this compound SAMs.

References

Overcoming steric hindrance with C11-PEG6-alcohol in protein labeling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Protein Labeling with C11-PEG6-alcohol

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the use of this compound and other long-chain linkers to overcome steric hindrance in protein labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of protein labeling?

A1: Steric hindrance occurs when the three-dimensional structure of a protein physically blocks a labeling reagent from accessing its target amino acid residue. Bulky amino acid side chains near the target site can create a crowded environment, preventing the reactive groups of the label and the target from coming into close enough proximity to form a covalent bond. This can significantly reduce the efficiency of the labeling reaction.

Q2: What is this compound and how does it help overcome steric hindrance?

A2: this compound is a bifunctional linker molecule.[1] It consists of an 11-carbon aliphatic chain (C11), which provides a hydrophobic segment, and a flexible hexaethylene glycol (PEG6) chain, which is hydrophilic.[2][3][4] This PEG chain acts as a long, flexible spacer arm.[5] When attached to a labeling molecule, this spacer arm allows the reactive group to "reach" into sterically crowded regions of a protein's surface, effectively bypassing the physical obstruction and increasing the likelihood of a successful conjugation reaction.

Q3: What are the key advantages of using a PEG linker like this compound?

A3: Beyond overcoming steric hindrance, PEG linkers offer several advantages:

  • Increased Solubility: The hydrophilic PEG chain can improve the water solubility of the protein conjugate, which is particularly useful for hydrophobic proteins or labels.[2][3][4]

  • Improved Biocompatibility: PEGylation is a well-established technique for reducing the immunogenicity and increasing the in-vivo half-life of therapeutic proteins.[5]

  • Reduced Aggregation: By increasing the hydrophilicity and providing a protective "shield," PEG linkers can help prevent protein aggregation, a common problem during labeling and purification.

Q4: How do I activate the terminal alcohol group on this compound for conjugation?

A4: The terminal hydroxyl (-OH) group on this compound is not reactive on its own and requires chemical activation to be conjugated to a protein or label.[2][3][4][6] Common activation strategies involve converting the alcohol into a more reactive functional group, such as:

  • Tosylates or Mesylates: For reaction with nucleophiles like amines or thiols.

  • NHS-esters: For specific reaction with primary amines (e.g., lysine residues).

  • Maleimides: For specific reaction with thiols (e.g., cysteine residues).

The choice of activation chemistry depends on the functional groups available on your target molecule and the desired stability of the final linkage.

Visualizing the Solution: Overcoming Steric Hindrance

The following diagrams illustrate the problem of steric hindrance and how a long, flexible linker provides a solution.

StericHindrance cluster_0 The Problem: Steric Hindrance Protein Protein Surface Target Residue (Buried) BulkyResidues Bulky Side Chains BulkyResidues->Protein:f1 Label Labeling Reagent Label->Protein:f1 Blocked Access

Caption: Steric hindrance prevents a bulky labeling reagent from accessing its target site.

LinkerSolution cluster_1 The Solution: C11-PEG6 Linker Protein Protein Surface Target Residue BulkyResidues Bulky Side Chains BulkyResidues->Protein:f1 Label Labeling Reagent Linker C11-PEG6 Spacer Label->Linker Linker->Protein:f1 Successful Labeling

Caption: A flexible PEG linker bypasses obstructions to enable successful labeling.

Troubleshooting Guide

Q: My labeling efficiency is very low. What are the possible causes and solutions?

A: Low efficiency is a common issue with several potential causes.[7]

Possible CauseRecommended Solution(s)
Steric Hindrance The target site is inaccessible. Solution: Switch to a reagent with a longer, more flexible linker, such as this compound or even longer PEG chains.[5]
Incorrect Buffer Composition Buffer components are interfering with the reaction. For example, Tris or glycine buffers contain primary amines that will compete with your protein in amine-reactive conjugations (e.g., NHS-esters).[7] Solution: Use a non-interfering buffer like PBS or HEPES. Always perform buffer exchange via dialysis or a desalting column before starting the conjugation.[8]
Suboptimal pH The pH of the reaction buffer is not optimal for the specific conjugation chemistry. Amine-reactive linkers (NHS-esters) work best at pH 7.2-8.5, while thiol-reactive linkers (maleimides) are most efficient at pH 6.5-7.5. Solution: Adjust the pH of your reaction buffer to the optimal range for your chosen chemistry.[8]
Inactive Reagent The linker-label reagent has hydrolyzed due to moisture or improper storage. Solution: Purchase fresh reagent. Always dissolve the reagent in anhydrous DMSO or DMF immediately before use and add it to the protein solution promptly.[8]
Insufficient Molar Excess The ratio of linker-label to protein is too low. Solution: Empirically optimize the molar excess of the labeling reagent. Start with a 10- to 20-fold molar excess and titrate up or down as needed.[7][8]
Oxidized Thiols (for Cysteine labeling) Cysteine residues have formed disulfide bonds and are unavailable for labeling with maleimides. Solution: Reduce the protein with a mild reducing agent like TCEP before the labeling reaction. It is critical to remove the reducing agent (e.g., using a desalting column) before adding the maleimide reagent.[8]

Q: My protein is precipitating out of solution after the labeling reaction. How can I fix this?

A: Protein precipitation or aggregation is often caused by changes in the protein's surface properties.[9]

Possible CauseRecommended Solution(s)
Over-labeling Too many labels have been attached, altering the protein's net charge and pI, which reduces its solubility.[7] Solution: Decrease the molar excess of the labeling reagent used in the reaction. Also, consider reducing the reaction time or temperature (e.g., incubate at 4°C overnight instead of 2 hours at room temperature).[8][10]
Increased Hydrophobicity The attached label is highly hydrophobic, causing the protein conjugate to aggregate in aqueous buffers. Solution: Ensure you are using a linker with sufficient PEG units to maintain the solubility of the final conjugate.[5] You can also try adding solubility-enhancing agents like Tween-20 (0.05-0.1%) to your buffers.[10]
Incorrect Buffer Conditions The buffer's pH or salt concentration is not optimal for the modified protein's stability. Solution: Optimize the buffer conditions post-labeling. Test a range of pH values (5.0-10.0) and salt concentrations (50-250 mM) to find the ideal buffer for storing your conjugate.[10]

Quantitative Data Summary

The choice of linker length is critical and can significantly impact the final outcome. While specific efficiency data for this compound is highly application-dependent, the following table provides a representative comparison of how linker characteristics can influence performance, based on principles from PROTAC (Proteolysis Targeting Chimera) design, which also relies on linker-mediated interactions.[11]

Linker TypeTypical LengthAdvantagesDisadvantages
Short Alkyl Chain 2-5 atomsSynthetically simple, chemically stable.[11]Prone to steric hindrance, can be too rigid, may decrease solubility.[8][11]
PEG Linker 10-50 atomsExcellent for overcoming steric hindrance, increases solubility and stability, biocompatible.[5][11]Can be metabolically less stable, very long chains may have entropic penalties.[11]
Rigid Linker 5-15 atomsCan pre-organize the molecule into a bioactive conformation, may enhance binding stability.[11]Lack of flexibility can prevent productive binding if the geometry is not perfect.[11]

Experimental Protocols

General Protocol for Labeling a Protein with an Amine-Reactive Linker

This protocol outlines the general steps for conjugating an NHS-ester activated C11-PEG6-linker to primary amines (lysine residues) on a target protein.

ExperimentalWorkflow cluster_workflow Protein Labeling Workflow A 1. Protein Preparation (Buffer Exchange into PBS, pH 7.4) B 2. Prepare Linker-Label Stock (Dissolve in anhydrous DMSO immediately before use) C 3. Conjugation Reaction (Add 10-20x molar excess of linker to protein. Incubate 1-2h at RT or overnight at 4°C) A->C B->C D 4. Quench Reaction (Optional) (Add Tris-HCl to 50-100 mM final conc. Incubate 30 min) C->D E 5. Purification (Remove excess linker via Size Exclusion Chromatography or Dialysis) D->E F 6. Characterization (Confirm conjugation via SDS-PAGE, Mass Spec, HPLC) E->F

Caption: Key steps for a successful protein conjugation experiment.

Methodology:

  • Protein Preparation:

    • Start with a purified protein solution at a concentration of 2-10 mg/mL.

    • Perform a buffer exchange into an amine-free buffer, such as 1x PBS at pH 7.4.[8] This step is critical to remove any interfering substances like Tris or azide.

  • Linker-Label Preparation:

    • Immediately before you are ready to start the reaction, dissolve the NHS-ester activated C11-PEG6-label in anhydrous DMSO to a stock concentration of 10-50 mg/mL.[8] NHS-esters are moisture-sensitive and will hydrolyze rapidly in aqueous solutions.

  • Conjugation Reaction:

    • While gently stirring, add a 10- to 20-fold molar excess of the dissolved linker-label solution to the protein solution.[8]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The colder, longer incubation can sometimes help maintain protein stability.[8]

  • Quenching (Optional):

    • To stop the reaction and consume any unreacted NHS-ester, you can add a quenching buffer like 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.[8]

    • Incubate for an additional 15-30 minutes.[8]

  • Purification:

    • Remove the unreacted linker-label and quenching buffer salts from the labeled protein.

    • The most common methods are size exclusion chromatography (SEC) or extensive dialysis against a suitable storage buffer.[8]

  • Characterization:

    • Confirm the success of the conjugation. Analyze the purified product by SDS-PAGE (labeled protein should show a shift in molecular weight), mass spectrometry (to determine the number of labels per protein), or HPLC.[8]

References

C11-PEG6-alcohol quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of C11-PEG6-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a non-ionic, amphiphilic linker molecule. It consists of a hydrophobic 11-carbon alkyl (C11) chain and a hydrophilic hexaethylene glycol (PEG6) chain, terminated with a hydroxyl (-OH) group.[][2][3][4][5] This structure gives it surfactant-like properties, making it soluble in various organic solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[6][7]

Q2: What are the primary applications of this compound?

A2: The bifunctional nature of this compound makes it a versatile tool in bioconjugation, drug delivery, and material science.[6] The terminal hydroxyl group can be further modified to introduce other functional groups for conjugation to proteins, peptides, or nanoparticles. The PEG chain enhances the solubility and biocompatibility of the resulting conjugates, while the alkyl chain can be used for surface modification or integration into lipid bilayers.[6]

Q3: What are the critical quality control parameters for this compound?

A3: The critical quality control parameters for this compound include:

  • Identity and Structure: Confirmation of the chemical structure is paramount.

  • Purity: The percentage of the desired this compound molecule should be high, typically ≥95%.[6][7]

  • Impurities: Identification and quantification of any impurities, such as shorter or longer PEG chain variants, starting materials, or by-products from synthesis.

  • Appearance: The physical state and color of the material should be consistent.

  • Solubility: The material should dissolve completely in the specified solvents.[7]

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. The most common methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): Primarily Reverse-Phase HPLC (RP-HPLC) for purity determination and quantification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.

Purity Assessment and Characterization

A multi-pronged approach is essential for the accurate assessment of this compound quality.

Identity and Purity Data Summary
ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow oil or solidVisual Inspection
Purity ≥ 95%RP-HPLC, ¹H NMR
Molecular Formula C₂₁H₄₄O₆MS, Elemental Analysis
Molecular Weight 392.6 g/mol Mass Spectrometry
Solubility Soluble in DMSO, DCM, DMFVisual Inspection
Expected ¹H NMR Chemical Shifts

¹H NMR is a powerful tool for structural confirmation and purity assessment. The following table summarizes the expected chemical shifts for the protons in this compound.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (Alkyl chain)~0.88Triplet3H
(CH₂)₉ (Alkyl chain)~1.26Multiplet18H
O-CH₂ (Alkyl chain)~3.40Triplet2H
O-CH₂-CH₂-O (PEG chain)~3.64Multiplet20H
HO-CH₂ (PEG chain)~3.71Triplet2H
OHVariable (depends on concentration and solvent)Singlet (broad)1H

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferred as PEG compounds lack a strong UV chromophore.[5]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol describes the steps for acquiring a ¹H NMR spectrum for structural verification.

  • Instrument: 400 MHz or higher NMR spectrometer

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Number of scans: 16 or 32

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the peaks. Use the solvent peak as a reference.

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry

This protocol provides a general procedure for confirming the molecular weight of this compound.

  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS)

  • Ionization Mode: Positive ion mode

  • Sample Infusion: Dissolve the sample in methanol or acetonitrile with 0.1% formic acid at a concentration of approximately 10-50 µg/mL. Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-600).

  • Expected Ions: Look for the protonated molecule [M+H]⁺ at m/z 393.6 and common adducts such as the sodium adduct [M+Na]⁺ at m/z 415.6 or the potassium adduct [M+K]⁺ at m/z 431.7.

Troubleshooting Guides

HPLC Troubleshooting

HPLC_Troubleshooting

Mass Spectrometry Troubleshooting

MS_Troubleshooting

Logical Workflow for Quality Control

QC_Workflow

References

Common issues with C11-PEG6-alcohol solubility and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C11-PEG6-alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the solubility and handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a bifunctional molecule featuring an 11-carbon aliphatic chain (C11), a six-unit polyethylene glycol (PEG6) chain, and a terminal hydroxyl (-OH) group.[] This structure imparts both hydrophobic (the C11 chain) and hydrophilic (the PEG6 chain) properties, making it a useful surfactant and linker molecule. The hydrophilic PEG chain enhances the water solubility of conjugated molecules.[2][3][4][5] The terminal hydroxyl group allows for further chemical modification and conjugation to other molecules.[][2][3][4][5]

Common applications include:

  • Bioconjugation: The hydroxyl group can be activated or replaced to attach the molecule to proteins, peptides, or other biomolecules.[]

  • Drug Delivery: As a component of drug delivery systems like lipid nanoparticles (LNPs), it can improve the solubility and pharmacokinetic profile of therapeutic agents.[]

  • Surface Modification: The aliphatic chain can integrate into lipid bilayers or other surfaces, allowing for the modification of nanoparticles and other materials.[]

Q2: In which solvents is this compound soluble?

This compound is readily soluble in a variety of organic solvents. Due to the hydrophilic PEG6 chain, it also has some solubility in aqueous solutions, although this can be limited by the hydrophobic C11 chain.

SolventCompatibilityNotes
Dimethyl Sulfoxide (DMSO)HighA common solvent for initial stock solution preparation.
Dichloromethane (DCM)HighUseful for reactions and manipulations in an organic phase.
Dimethylformamide (DMF)HighAnother suitable organic solvent for creating stock solutions.
EthanolModerateCan be used as a co-solvent to aid dissolution in aqueous buffers.
WaterLow to ModerateSolubility is limited and can be influenced by temperature and the presence of other solutes. The formation of micelles or aggregates is possible.
Phosphate-Buffered Saline (PBS)Low to ModerateSimilar to water, solubility can be challenging. The salt content may influence the solubility and aggregation behavior.

Q3: I am observing cloudiness or precipitation when I add my this compound stock solution to an aqueous buffer. What is happening?

Cloudiness or precipitation upon addition to an aqueous buffer is a common issue and can be attributed to a few factors:

  • Low Aqueous Solubility: The hydrophobic C11 alkyl chain can limit the molecule's solubility in water, leading to the formation of a separate phase or precipitation when the concentration exceeds its solubility limit.

  • Aggregation/Micelle Formation: As an amphipathic molecule, this compound can self-assemble into micelles or larger aggregates in aqueous solutions. This is more likely to occur at higher concentrations.

  • Temperature Effects: The solubility of some PEGylated compounds can be temperature-dependent. In some cases, cooling the solution can lead to precipitation.

  • "Salting Out": High concentrations of salts in your buffer can decrease the solubility of the PEGylated compound, causing it to "salt out" and precipitate.

Troubleshooting Guide

This section provides a systematic approach to addressing common solubility issues with this compound.

Problem 1: Difficulty Dissolving this compound in Aqueous Buffers

Symptoms:

  • The compound does not appear to dissolve, leaving a film or solid particles.

  • The solution is cloudy or hazy immediately after adding the compound.

Troubleshooting Workflow:

G start Start: Undissolved this compound prep_stock Prepare a concentrated stock solution in a compatible organic solvent (e.g., DMSO). start->prep_stock add_dropwise Add the stock solution dropwise to the vigorously stirring aqueous buffer. prep_stock->add_dropwise observe Observe the solution. Is it clear? add_dropwise->observe success Success: The compound is dissolved. observe->success Yes troubleshoot Issue: Solution is cloudy or has precipitates. observe->troubleshoot No heat Gently warm the solution (e.g., to 37-50°C). troubleshoot->heat sonicate Sonicate the solution in a bath sonicator. heat->sonicate co_solvent Add a small percentage of a co-solvent (e.g., ethanol) to the aqueous buffer. sonicate->co_solvent check_again Re-observe the solution. Is it clear now? co_solvent->check_again success2 Success: The compound is dissolved. check_again->success2 Yes fail If the issue persists, consider lowering the final concentration. check_again->fail No G start Start: this compound activate_hydroxyl Activate the terminal -OH group of this compound (e.g., to tosylate, mesylate, or NHS ester). start->activate_hydroxyl conjugation React the activated C11-PEG6-linker with the biomolecule. activate_hydroxyl->conjugation biomolecule Prepare the biomolecule (e.g., protein, peptide) in a suitable buffer. biomolecule->conjugation purification Purify the conjugate to remove unreacted linker and biomolecule (e.g., using SEC or IEX chromatography). conjugation->purification characterization Characterize the final conjugate (e.g., using SDS-PAGE, mass spectrometry). purification->characterization final_product Final Product: Biomolecule-PEG-C11 characterization->final_product

References

Technical Support Center: Optimizing Reaction Conditions for C11-PEG6-Alcohol Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of C11-PEG6-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional molecule featuring an 11-carbon alkyl chain (C11), a hexaethylene glycol (PEG6) spacer, and a terminal hydroxyl group (-OH). The alkyl chain provides hydrophobic character, allowing for interactions with lipid bilayers or hydrophobic surfaces, while the PEG spacer imparts hydrophilicity and biocompatibility. The terminal hydroxyl group is a versatile functional handle for further chemical modifications.[1][2][3][4][5][6] Its primary applications are in bioconjugation, drug delivery, and surface modification of materials like nanoparticles.[1][6]

Q2: What solvents are suitable for dissolving this compound?

A2: this compound is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[1][3] Its amphiphilic nature also allows for some solubility in aqueous solutions, which can be enhanced by the PEG chain.[2][3][4][5]

Q3: How should I store this compound?

A3: For long-term stability, it is recommended to store this compound at -20°C.[3] It should be kept in a dry environment to prevent moisture absorption, which could interfere with subsequent reactions.

Q4: What are the most common strategies for functionalizing the hydroxyl group of this compound?

A4: The terminal hydroxyl group can be functionalized through several common organic reactions, including:

  • Activation to a good leaving group: Conversion to a tosylate or mesylate to facilitate nucleophilic substitution.

  • Oxidation: Conversion to a carboxylic acid for subsequent amide bond formation.

  • Esterification: Reaction with a carboxylic acid or acyl chloride to form an ester linkage.

  • Conversion to an amine: A multi-step process often involving activation followed by substitution with an amine-containing reagent.

Q5: What analytical techniques are recommended for characterizing my functionalized product?

A5: A combination of techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the presence of new functional groups and the disappearance of the alcohol proton. It can also be used to determine the degree of functionalization.[2][6][7]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to confirm the molecular weight of the final product.[2][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the functionalized product and to separate it from starting material and byproducts.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the functionalization of this compound.

Issue 1: Incomplete or Low-Yield Reaction

Q: My reaction to functionalize the hydroxyl group of this compound is showing low conversion. What are the possible causes and solutions?

A: Low conversion can be attributed to several factors. Below is a table outlining potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Insufficient Reagent Increase the molar excess of the activating reagent (e.g., TsCl, MsCl, oxidizing agent) to 1.2-1.5 equivalents or higher.
Presence of Water Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inadequate Base For reactions requiring a base (e.g., tosylation, mesylation), ensure a sufficient amount (at least 1.5 equivalents) of a non-nucleophilic base like triethylamine or pyridine is used. For less reactive alcohols, a stronger base like n-BuLi or NaH may be necessary.[8]
Low Reaction Temperature While many reactions start at 0°C to control exothermicity, they may require warming to room temperature or gentle heating to proceed to completion.[8][9]
Steric Hindrance The PEG chain can sometimes sterically hinder the reaction site. Consider using a less bulky activating group if possible or extending the reaction time.
Poor Solubility Ensure that all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different anhydrous solvent in which all components are soluble.
Issue 2: Formation of Side Products

Q: I am observing unexpected peaks in my NMR or MS analysis, suggesting the formation of side products. What are common side reactions and how can I minimize them?

A: Side product formation is a common challenge. Here are some likely side reactions and mitigation strategies.

Side Reaction Minimization Strategies
Over-oxidation When oxidizing the alcohol to a carboxylic acid, over-oxidation can lead to chain cleavage. Use a mild oxidizing agent and carefully control the reaction temperature and time.
Elimination In reactions involving the formation of a good leaving group (tosylate, mesylate), elimination to form an alkene can occur, especially with heat or a strong, bulky base. Use a non-bulky base and maintain a low reaction temperature.
Reaction with PEG backbone While the ether linkages of the PEG chain are generally stable, harsh reaction conditions (e.g., strong acids or bases) can cause degradation.[10] Use mild reaction conditions whenever possible.
Dimerization/Polymerization If the functionalization introduces a reactive group that can react with the starting material, dimerization or polymerization can occur. This can be minimized by using a high concentration of the desired reacting partner or by adding the bifunctional molecule slowly to the reaction mixture.
Issue 3: Difficulty in Product Purification

Q: I am struggling to separate my functionalized this compound from unreacted starting material and reagents. What are the best purification methods?

A: Purification of PEGylated molecules requires specific strategies due to their physical properties.

Purification Method Description and Best Use Case
Precipitation PEG derivatives are often soluble in polar organic solvents but insoluble in non-polar solvents like diethyl ether or hexane.[1] Adding a non-polar solvent to a solution of the reaction mixture can precipitate the desired product, leaving soluble impurities behind.[1]
Column Chromatography Silica gel chromatography can be effective for separating the product from less polar impurities. For separating based on size, Size-Exclusion Chromatography (SEC) is a powerful technique.[1] Ion-Exchange Chromatography (IEC) can be used if the functionalization introduces a charged group (e.g., a carboxylic acid or an amine).[1]
Dialysis For larger PEG derivatives or conjugates, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can be used to remove small molecule impurities like unreacted reagents and salts.[11]
Aqueous Workup For reactions in organic solvents, washing with water or brine can remove water-soluble impurities. However, the amphiphilic nature of this compound can lead to emulsion formation.

Experimental Protocols

The following are detailed methodologies for key functionalization reactions of this compound.

Protocol 1: Conversion of this compound to C11-PEG6-tosylate

This protocol describes the activation of the terminal hydroxyl group to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DCM (10 volumes) in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine or pyridine (1.5 eq.) to the solution and stir for 10 minutes.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 4 hours. If TLC analysis shows incomplete reaction, allow the mixture to warm to room temperature and stir for an additional 2 hours.[8]

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude C11-PEG6-tosylate.

  • Purify the product by column chromatography on silica gel if necessary.

Workflow Diagram:

Tosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in anhydrous DCM B Cool to 0°C A->B C Add Base (TEA/Pyridine) B->C D Add TsCl C->D E Stir at 0°C, then RT D->E F Quench with Water E->F G Extract with DCM F->G H Wash with Water & Brine G->H I Dry and Concentrate H->I J Purify (Chromatography) I->J

Caption: Workflow for the tosylation of this compound.

Protocol 2: Oxidation of this compound to C11-PEG6-carboxylic acid

This protocol outlines the oxidation of the terminal hydroxyl group to a carboxylic acid, which can be used for amide bond formation.

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

  • Acetone or Water

  • Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 eq.) in acetone or water.

  • Cool the solution in an ice bath.

  • Slowly add Jones Reagent (CrO₃/H₂SO₄) dropwise to the solution. The color will change from orange to green/blue.

  • Stir the reaction for 8 hours at room temperature.[5]

  • Add water to the reaction mixture and extract with DCM (3x).

  • Combine the organic layers and wash with water and then with a saturated NaCl solution.[5]

  • Dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by precipitating from a solution in a polar solvent by adding a non-polar solvent like diethyl ether.

Workflow Diagram:

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in Acetone/Water B Cool to 0°C A->B C Add Jones Reagent B->C D Stir at Room Temperature C->D E Add Water D->E F Extract with DCM E->F G Wash with Water & Brine F->G H Dry and Concentrate G->H I Purify (Precipitation) H->I

Caption: Workflow for the oxidation of this compound.

Data Presentation

The following tables summarize typical reaction conditions for the functionalization of this compound.

Table 1: Reagent Stoichiometry for this compound Functionalization

ReactionReagentMolar Equivalents (relative to alcohol)
Tosylation p-Toluenesulfonyl chloride (TsCl)1.2 - 1.5
Triethylamine (TEA) / Pyridine1.5 - 2.0
Mesylation Methanesulfonyl chloride (MsCl)1.2 - 1.5
Triethylamine (TEA) / Pyridine1.5 - 2.0
Oxidation (Jones) Chromium trioxide (CrO₃)1.2 (electron eq.)

Table 2: Typical Reaction Parameters

ReactionSolventTemperatureTime (hours)
Tosylation Anhydrous DCM0°C to Room Temp4 - 6
Mesylation Anhydrous DCM0°C to Room Temp4 - 6
Oxidation (Jones) Acetone / WaterRoom Temperature8

Logical Relationship Diagram:

The following diagram illustrates the logical progression from the starting material to various functionalized products and their potential subsequent applications.

Functionalization_Paths cluster_activation Activation cluster_oxidation Oxidation cluster_applications Potential Applications A This compound (-OH) B C11-PEG6-Tosylate (-OTs) A->B TsCl, Base C C11-PEG6-Mesylate (-OMs) A->C MsCl, Base D C11-PEG6-Carboxylic Acid (-COOH) A->D Oxidation E Nucleophilic Substitution (e.g., Azide, Amine) B->E C->E F Amide Coupling (with Amines) D->F

Caption: Functionalization pathways for this compound.

References

Technical Support Center: Characterization of C11-PEG6-Alcohol Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed technical support for the characterization of self-assembled monolayers (SAMs) of C11-PEG6-alcohol on various substrates. It includes troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key techniques for characterizing this compound modified surfaces?

A1: The successful formation and quality of a this compound self-assembled monolayer (SAM) are typically assessed using a combination of surface-sensitive analytical techniques. These include Contact Angle Goniometry, X-ray Photoelectron Spectroscopy (XPS), Ellipsometry, and Atomic Force Microscopy (AFM).

Q2: I'm observing a lower-than-expected water contact angle. What could be the issue?

A2: A lower-than-expected water contact angle suggests a less hydrophobic surface than anticipated for a well-formed this compound SAM. Potential causes include:

  • Incomplete Monolayer Formation: Insufficient incubation time or low concentration of the thiol solution can lead to a partially formed monolayer, exposing the more hydrophilic underlying substrate.

  • Contamination: The substrate may have been improperly cleaned, or the monolayer could have become contaminated after formation.

  • Oxidation of the Thiol: Exposure of the thiol solution or the formed SAM to air for extended periods can lead to oxidation of the sulfur headgroup, which can affect monolayer packing and surface properties.[1]

  • Disordered Monolayer: The oligo(ethylene glycol) (OEG) chains may be in a disordered or "amorphous" state, allowing water to penetrate the film.[2]

Q3: My XPS data does not show a clear C-O peak for the PEG chain. What should I do?

A3: The absence or weakness of the characteristic C-O peak in the C1s spectrum is a strong indicator that the this compound has not successfully assembled on the surface. Consider the following:

  • Confirm Thiol Purity: Ensure the this compound reagent is of high purity and has not degraded.

  • Substrate Preparation: Re-evaluate your substrate cleaning procedure. A pristine surface is crucial for SAM formation.

  • SAM Formation Conditions: Check the concentration of your thiol solution and the incubation time. While SAM formation can be rapid, ensuring sufficient time for self-organization is important.

  • X-ray Damage: Be aware that X-ray radiation can potentially damage OEG SAMs, leading to changes in the chemical composition during analysis. Minimizing exposure time may be necessary.

Q4: The thickness measured by ellipsometry is significantly different from the theoretical length of the molecule. Why?

A4: Discrepancies between the measured and theoretical thickness of the SAM can arise from several factors:

  • Molecular Tilt Angle: The this compound molecules are likely tilted with respect to the surface normal. The degree of tilt will affect the measured thickness.

  • Refractive Index Assumption: The accuracy of the thickness measurement is highly dependent on the refractive index used for the monolayer in the optical model. An incorrect assumption will lead to an inaccurate thickness. A typical refractive index for alkanethiol SAMs is around 1.45.

  • Surface Roughness: A rough substrate surface can complicate the ellipsometry measurement and lead to inaccuracies in the determined thickness.

  • Incomplete Coverage: If the monolayer is not densely packed, the ellipsometry measurement will be an average over covered and bare areas, resulting in a lower apparent thickness.

Troubleshooting Guides

Problem: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Substrate Variability Ensure a consistent and rigorous cleaning protocol for all substrates. Characterize the bare substrate (e.g., with AFM for roughness) before modification. For gold substrates, a (111) crystallographic orientation is preferred for forming highly ordered monolayers.
Thiol Solution Degradation Prepare fresh thiol solutions for each experiment. Thiols in solution can oxidize over time, affecting their ability to form a well-ordered SAM.
Environmental Factors Control for humidity and temperature during SAM formation and characterization. Airborne contaminants can also affect surface properties.
Inconsistent Incubation Time Use a consistent and sufficiently long incubation time to ensure the SAM reaches equilibrium.
Problem: Evidence of a Disordered or Incomplete Monolayer
Potential Cause Troubleshooting Steps
Contaminated Substrate Implement a more stringent cleaning procedure. Common methods include piranha solution (with extreme caution), UV/ozone treatment, or argon plasma cleaning.
Impure Thiol Verify the purity of the this compound. Consider purification if necessary.
Suboptimal Solvent Ensure the solvent used for SAM formation is of high purity and is appropriate for dissolving the thiol. Ethanol is a commonly used solvent.
Surface Roughness of Substrate An excessively rough substrate can hinder the formation of a well-ordered monolayer. Consider using ultra-flat substrates for critical applications.

Quantitative Data Summary

The following tables provide expected values for the characterization of well-formed this compound SAMs on a gold substrate. Note that these are approximate values, and experimental results may vary based on specific conditions.

Table 1: Expected Contact Angles

LiquidExpected Advancing Contact Angle (θa)
Deionized Water60° - 75°
Hexadecane< 20°

The hydrophilic nature of the terminal hydroxyl group and the PEG chain results in a more moderate water contact angle compared to a purely alkyl-terminated SAM.

Table 2: Expected Ellipsometric Thickness

ParameterExpected Value
Thickness1.5 - 2.5 nm

This assumes a refractive index of ~1.45 and a molecular tilt angle of 25-35° from the surface normal.

Table 3: Key XPS Peak Binding Energies (BE) and Expected Ratios

RegionPeak AssignmentExpected BE (eV)Expected Atomic Ratio (relative to S 2p)
C 1sC-C (alkyl chain)~285.0~11
C 1sC-O (PEG chain)~286.5~12
O 1sC-O (PEG & alcohol)~532.8~7
S 2pS-Au (thiolate)~162.0 (S 2p3/2)1
Au 4fAu 4f7/284.0 (Reference)-

Note: The C 1s spectrum of a this compound SAM will show two main components: a larger peak corresponding to the alkyl chain carbons and a distinct, higher binding energy peak for the carbons in the PEG chain due to their bonding with oxygen.[3]

Experimental Protocols

Contact Angle Goniometry

Objective: To assess the hydrophobicity/hydrophilicity of the modified surface.

Methodology:

  • Prepare the this compound modified substrate.

  • Place the substrate on the goniometer stage.

  • Dispense a droplet (typically 2-5 µL) of high-purity deionized water onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Use the instrument's software to measure the static contact angle.

  • For advancing and receding angles, slowly add and withdraw liquid from the droplet, respectively, while recording the angle.

  • Repeat measurements at multiple locations on the surface to ensure homogeneity.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the surface.

Methodology:

  • Mount the this compound modified substrate on the XPS sample holder.

  • Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Acquire high-resolution spectra for the C 1s, O 1s, S 2p, and Au 4f (if on a gold substrate) regions.

  • Calibrate the binding energy scale by setting the Au 4f7/2 peak to 84.0 eV.

  • Perform peak fitting on the high-resolution spectra to deconvolute different chemical states (e.g., C-C and C-O in the C 1s spectrum).

  • Calculate atomic concentrations from the peak areas using appropriate sensitivity factors.

Ellipsometry

Objective: To measure the thickness of the this compound monolayer.

Methodology:

  • Characterize the bare substrate first to obtain its optical constants (n and k).

  • Mount the this compound modified substrate on the ellipsometer stage.

  • Measure the change in polarization of light (Ψ and Δ) upon reflection from the surface over a range of wavelengths and angles of incidence.

  • Develop an optical model consisting of the substrate and a transparent layer representing the SAM.

  • Assume a refractive index for the SAM layer (typically ~1.45).

  • Fit the model to the experimental data to determine the thickness of the SAM layer.

Atomic Force Microscopy (AFM)

Objective: To visualize the surface morphology and assess the quality of the monolayer.

Methodology:

  • Mount the this compound modified substrate on an AFM sample puck.

  • Select an appropriate AFM tip (typically silicon nitride).

  • Engage the tip with the surface in tapping mode to minimize sample damage.

  • Scan the surface to obtain topography and phase images.

  • Analyze the images for features such as monolayer uniformity, domain boundaries, and defects (e.g., pinholes). A well-formed C11-thiol SAM on gold should appear uniform and dense.[4]

Visualizations

Experimental_Workflow cluster_prep Surface Preparation cluster_char Characterization cluster_analysis Data Analysis & Interpretation Substrate_Cleaning Substrate Cleaning (e.g., Piranha, UV/Ozone) SAM_Formation SAM Formation (Incubation in this compound solution) Substrate_Cleaning->SAM_Formation Rinsing_Drying Rinsing & Drying SAM_Formation->Rinsing_Drying Contact_Angle Contact Angle (Wettability) Rinsing_Drying->Contact_Angle XPS XPS (Composition, Chemical States) Rinsing_Drying->XPS Ellipsometry Ellipsometry (Thickness) Rinsing_Drying->Ellipsometry AFM AFM (Morphology, Defects) Rinsing_Drying->AFM Data_Analysis Compare with Expected Values Contact_Angle->Data_Analysis XPS->Data_Analysis Ellipsometry->Data_Analysis AFM->Data_Analysis Troubleshooting Troubleshoot if Necessary Data_Analysis->Troubleshooting

Caption: Experimental workflow for the preparation and characterization of this compound modified surfaces.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Unexpected_Results Unexpected Characterization Results Incomplete_SAM Incomplete Monolayer Unexpected_Results->Incomplete_SAM Contamination Surface Contamination Unexpected_Results->Contamination Degradation Thiol Degradation Unexpected_Results->Degradation Disordered_Layer Disordered Monolayer Unexpected_Results->Disordered_Layer Optimize_Formation Optimize SAM Formation (Time, Concentration) Incomplete_SAM->Optimize_Formation Improve_Cleaning Improve Substrate Cleaning Contamination->Improve_Cleaning Fresh_Reagents Use Fresh Thiol Solution Degradation->Fresh_Reagents Disordered_Layer->Optimize_Formation Control_Environment Control Environment Disordered_Layer->Control_Environment

Caption: A logical diagram for troubleshooting common issues during the characterization of modified surfaces.

References

Avoiding non-specific binding with C11-PEG6-alcohol in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for using C11-PEG6-alcohol to minimize non-specific binding in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent non-specific binding?

This compound is a molecule composed of an 11-carbon alkyl chain (C11) and a hexaethylene glycol (PEG6) chain, terminating in a hydroxyl (-OH) group. This structure provides both a hydrophobic anchor (the C11 chain) and a hydrophilic, protein-repellent shield (the PEG6 chain).[1]

The mechanism of preventing non-specific binding (NSB) is based on the principle of steric hindrance and hydrophilicity. When this compound is coated onto an immunoassay surface, the alkyl chains interact with the hydrophobic surface, while the flexible, hydrophilic PEG chains extend into the aqueous environment. This creates a hydrated layer that physically blocks proteins from non-specifically adsorbing to the surface through hydrophobic or electrostatic interactions.

Q2: What are the main causes of non-specific binding in immunoassays?

Non-specific binding (NSB) in immunoassays can arise from several factors:

  • Hydrophobic Interactions: Proteins and antibodies can non-specifically adsorb to hydrophobic plastic surfaces of microplates.

  • Electrostatic Interactions: Charged molecules can bind to oppositely charged areas on the assay surface or other proteins.

  • Antibody Cross-Reactivity: Primary or secondary antibodies may bind to unintended proteins with similar epitopes.

  • Low-Quality Blocking Agents: Incomplete or ineffective blocking can leave open sites on the surface for non-specific attachment.

Q3: How does this compound compare to traditional blocking agents like BSA or casein?

While direct quantitative comparisons for this compound are not extensively published, we can infer its performance based on studies of similar PEGylated surfaces. Generally, PEG-based blockers offer several advantages over protein-based blockers:

  • Chemically Defined: this compound is a synthetic molecule with a defined structure, ensuring high purity and low batch-to-batch variability compared to biological blockers like BSA, which can contain impurities.

  • Reduced Cross-Reactivity: Being a synthetic polymer, it is less likely to cross-react with assay components, a potential issue with protein-based blockers.

  • Robustness: PEGylated surfaces are often more stable over a range of pH and temperature conditions.

Studies on other PEG-modified surfaces have shown significant reductions in non-specific binding, with some reporting a 10-fold decrease in NSB compared to unmodified surfaces.[2]

FeatureThis compoundBovine Serum Albumin (BSA)
Composition Synthetic, chemically definedBiological, mixture of proteins
Purity HighVariable, may contain impurities
Cross-Reactivity LowCan cross-react with some antibodies
Consistency High batch-to-batch consistencyPotential for batch-to-batch variability
Blocking Mechanism Steric hindrance and hydrophilic shieldAdsorption to unoccupied surface sites

Troubleshooting Guide

High background or false-positive signals are common indicators of non-specific binding. This guide provides a systematic approach to troubleshooting these issues when using this compound.

Problem: High Background Signal Across the Entire Plate

This often points to a systemic issue with the blocking or washing steps.

Possible Cause Recommended Solution
Incomplete Surface Coverage with this compound - Ensure the concentration of this compound is sufficient for complete surface coating. Start with a concentration of 1-2% (w/v) in an appropriate solvent (e.g., ethanol or isopropanol) and optimize. - Increase the incubation time for the coating step to ensure self-assembly of the monolayer. Overnight incubation at room temperature is a good starting point.
Ineffective Washing - Increase the number of wash cycles (e.g., from 3 to 5). - Increase the volume of wash buffer per well. - Add a non-ionic surfactant like Tween-20 (0.05%) to the wash buffer to help disrupt weak, non-specific interactions.
Concentration of Detection Antibody is Too High - Titrate the primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio.

Problem: Inconsistent or Patchy Background

This may indicate uneven coating of the this compound or issues with plate handling.

Possible Cause Recommended Solution
Uneven Coating of this compound - Ensure the microplate surface is clean and dry before adding the this compound solution. - Use a sufficient volume of the coating solution to cover the entire well surface. - Gently agitate the plate during the coating incubation to ensure uniform distribution.
"Edge Effect" - Avoid using the outer wells of the microplate, which are more prone to temperature fluctuations and evaporation. - Ensure proper sealing of the plate during incubations to maintain a consistent environment across all wells.

Experimental Protocols

Protocol 1: Surface Modification of Polystyrene Microplates with this compound

This protocol describes how to create a protein-repellent surface on a standard polystyrene microplate using this compound.

Materials:

  • High-binding polystyrene microplates

  • This compound

  • Anhydrous ethanol or isopropanol

  • Phosphate-buffered saline (PBS)

  • Nitrogen gas (optional)

Procedure:

  • Preparation of Coating Solution: Prepare a 1% (w/v) solution of this compound in anhydrous ethanol or isopropanol.

  • Plate Preparation: If the plates are not sterile, wash them with a mild detergent, rinse thoroughly with deionized water, and dry completely.

  • Coating: Add a sufficient volume of the this compound solution to each well to cover the surface (e.g., 200 µL for a 96-well plate).

  • Incubation: Incubate the plate overnight at room temperature in a covered container to allow for the self-assembly of the this compound monolayer on the polystyrene surface. To minimize evaporation, a humidified chamber can be used.

  • Washing: Aspirate the coating solution and wash the wells 3-5 times with PBS.

  • Drying: Dry the plate under a gentle stream of nitrogen gas or by inverting it on a clean absorbent surface. The plate is now ready for the immunoassay protocol.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_coating Surface Coating cluster_post_coating Final Steps start Start: Polystyrene Microplate add_solution Add Solution to Wells start->add_solution Clean Plate prep_solution Prepare 1% this compound in Ethanol prep_solution->add_solution incubate Incubate Overnight at Room Temperature add_solution->incubate wash Wash 3-5x with PBS incubate->wash dry Dry Plate wash->dry ready Ready for Immunoassay dry->ready

References

Validation & Comparative

C11-PEG4-Alcohol vs. C11-PEG6-Alcohol in Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of excipients is a critical determinant of success in the formulation of effective drug delivery systems. Among these, polyethylene glycol (PEG) conjugated lipids are pivotal for modulating the physicochemical properties and biological performance of lipid-based nanocarriers, such as lipid nanoparticles (LNPs). This guide provides a detailed comparison of two such lipids, C11-PEG4-alcohol and C11-PEG6-alcohol, to aid researchers in making informed decisions for their drug delivery applications.

While direct, head-to-head experimental data comparing C11-PEG4-alcohol and this compound in drug delivery systems is not extensively available in the public domain, this guide extrapolates from well-established principles of PEGylation and the known impact of PEG chain length on the behavior of nanocarriers. The information presented herein is intended to provide a robust framework for hypothesis generation and experimental design.

Physicochemical Properties: A Tale of Two PEGs

The primary difference between C11-PEG4-alcohol and this compound lies in the length of the hydrophilic PEG chain, which dictates several key physicochemical properties. The C11 alkyl chain provides a hydrophobic anchor for integration into the lipid bilayer of a nanoparticle.

PropertyC11-PEG4-alcoholThis compound
Molecular Weight ~304.5 g/mol ~392.6 g/mol
PEG Units 46
Hydrophilicity LowerHigher
Solubility in Aqueous Media GoodExcellent
Hydrodynamic Radius of PEG Chain SmallerLarger

The additional two ethylene glycol units in this compound increase its molecular weight and confer a greater degree of hydrophilicity and a larger hydrodynamic radius compared to its C11-PEG4-alcohol counterpart. These subtle molecular differences can translate into significant variations in the in vitro and in vivo performance of the resulting drug delivery system.

Impact on Drug Delivery Vehicle Performance

The length of the PEG chain on the surface of a nanoparticle creates a hydrophilic "stealth" layer that influences its interaction with the biological environment. The following table summarizes the anticipated effects of utilizing C11-PEG4-alcohol versus this compound in a lipid nanoparticle formulation.

Performance AttributeC11-PEG4-alcohol (Shorter PEG Chain)This compound (Longer PEG Chain)Rationale
Particle Size & Stability May result in slightly smaller hydrodynamic size. Potential for reduced steric stabilization, possibly leading to aggregation at higher concentrations or over time.May result in a slightly larger hydrodynamic size. Offers enhanced steric stabilization, leading to improved colloidal stability and prevention of aggregation.The longer PEG chain in this compound creates a thicker hydrophilic corona, providing a more effective steric barrier against inter-particle interactions.
"Stealth" Properties (Protein Adsorption & RES Uptake) Provides a degree of shielding from opsonins and the reticuloendothelial system (RES). However, the thinner PEG layer may be less effective at preventing protein adsorption compared to a longer chain.Offers superior "stealth" characteristics due to a denser and thicker PEG corona. This leads to reduced opsonization and decreased uptake by the RES.A longer and more flexible PEG chain is more effective at creating a protein-repellent surface, thereby prolonging circulation time.
Circulation Half-Life Expected to have a shorter circulation half-life compared to formulations with longer PEG chains.Expected to have a longer circulation half-life.Reduced RES uptake directly translates to a longer presence in the bloodstream, allowing for greater opportunity to reach the target site.
Cellular Uptake & Endosomal Escape The shorter PEG chain may lead to more efficient cellular uptake as it presents less of a steric hindrance to receptor-mediated endocytosis. This is often referred to as the "PEG dilemma".The longer PEG chain can sterically hinder the interaction of the nanoparticle with target cells, potentially leading to lower cellular uptake.While a longer PEG chain is beneficial for circulation, it can impede the necessary interactions for cellular internalization and subsequent endosomal escape of the payload.
Drug Release Kinetics The properties of the PEG layer are less likely to have a direct, significant impact on the release of an encapsulated drug, which is more dependent on the lipid composition of the nanoparticle core.Similar to the shorter PEG chain, the direct impact on drug release from the nanoparticle core is expected to be minimal.Drug release is primarily governed by the integrity and composition of the lipid bilayer, rather than the surface PEG chains.

Experimental Protocols

To empirically determine the optimal PEGylated lipid for a specific application, the following experimental protocols are recommended:

Formulation of Lipid Nanoparticles (LNPs)

Objective: To prepare LNPs incorporating either C11-PEG4-alcohol or this compound.

Methodology: A common method for LNP formulation is microfluidic mixing.

  • Lipid Stock Preparation: Prepare a lipid mixture in ethanol. The mixture should contain an ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and either C11-PEG4-alcohol or this compound at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Aqueous Phase Preparation: Prepare the aqueous phase containing the therapeutic payload (e.g., mRNA, siRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanolic lipid solution with the aqueous payload solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis/Purification: Remove the ethanol and unencapsulated payload by dialysis or tangential flow filtration against a neutral buffer (e.g., PBS, pH 7.4).

Characterization of LNP Physicochemical Properties

Objective: To determine the size, polydispersity, and surface charge of the formulated LNPs.

Methodology: Dynamic Light Scattering (DLS) and Zeta Potential Measurement.

  • Sample Preparation: Dilute the purified LNP suspension in an appropriate buffer (e.g., PBS).

  • DLS Measurement: Use a DLS instrument to measure the hydrodynamic diameter (size) and polydispersity index (PDI) of the LNPs.

  • Zeta Potential Measurement: Use the same instrument or a dedicated zeta potential analyzer to measure the surface charge of the LNPs.

Evaluation of Drug Encapsulation Efficiency

Objective: To quantify the amount of therapeutic payload successfully encapsulated within the LNPs.

Methodology: RiboGreen Assay (for nucleic acids).

  • Total RNA Quantification: Lyse a known amount of LNP formulation with a surfactant (e.g., Triton X-100) to release the encapsulated RNA. Measure the fluorescence of the RiboGreen reagent upon binding to the total RNA.

  • Free RNA Quantification: Without lysing the LNPs, measure the fluorescence of the RiboGreen reagent in the sample. This will correspond to the unencapsulated RNA.

  • Calculation: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.

In Vitro Stability Assessment

Objective: To evaluate the stability of the LNPs in a simulated biological environment.

Methodology:

  • Incubation: Incubate the LNPs in a solution containing serum (e.g., 50% fetal bovine serum) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the mixture.

  • Analysis: Analyze the size and PDI of the LNPs at each time point using DLS to assess for aggregation.

In Vitro Cellular Uptake Studies

Objective: To compare the efficiency of cellular uptake of LNPs formulated with C11-PEG4-alcohol versus this compound.

Methodology: Flow Cytometry.

  • Fluorescent Labeling: Formulate LNPs with a fluorescently labeled lipid or encapsulate a fluorescent dye.

  • Cell Culture: Plate target cells in a multi-well plate and allow them to adhere.

  • Incubation: Treat the cells with the fluorescently labeled LNPs at a specific concentration for a defined period (e.g., 4 hours).

  • Flow Cytometry Analysis: Harvest the cells, wash to remove non-internalized LNPs, and analyze the cellular fluorescence using a flow cytometer. The mean fluorescence intensity will be proportional to the amount of LNP uptake.

Visualizations

LNP_Structure_Comparison cluster_LNP1 LNP with C11-PEG4-alcohol cluster_LNP2 LNP with this compound LNP1 Lipid Bilayer + Drug PEG4_1 PEG4 LNP1->PEG4_1 PEG4_2 PEG4 LNP1->PEG4_2 PEG4_3 PEG4 LNP1->PEG4_3 PEG4_4 PEG4 LNP1->PEG4_4 LNP2 Lipid Bilayer + Drug PEG6_1 PEG6 LNP2->PEG6_1 PEG6_2 PEG6 LNP2->PEG6_2 PEG6_3 PEG6 LNP2->PEG6_3 PEG6_4 PEG6 LNP2->PEG6_4

Caption: LNP structure with shorter (PEG4) vs. longer (PEG6) PEG corona.

Experimental_Workflow Formulation LNP Formulation (C11-PEG4 vs C11-PEG6) Characterization Physicochemical Characterization (Size, PDI, Zeta Potential) Formulation->Characterization Encapsulation Encapsulation Efficiency Formulation->Encapsulation Stability In Vitro Stability (Serum) Characterization->Stability Uptake In Vitro Cellular Uptake Characterization->Uptake Analysis Data Analysis & Comparison Encapsulation->Analysis Stability->Analysis Efficacy In Vitro/In Vivo Efficacy Uptake->Efficacy Efficacy->Analysis

Caption: Experimental workflow for comparing PEGylated lipids.

Cellular_Uptake_Pathway LNP PEGylated LNP Cell Target Cell Membrane LNP->Cell Binding Endocytosis Receptor-Mediated Endocytosis Cell->Endocytosis Endosome Early Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Release Drug Release in Cytosol Escape->Release

Caption: General pathway of LNP cellular uptake and drug release.

Conclusion

The choice between C11-PEG4-alcohol and this compound for a drug delivery application is a strategic one that requires careful consideration of the desired therapeutic outcome.

  • C11-PEG4-alcohol , with its shorter PEG chain, may be advantageous for applications where enhanced cellular uptake is a priority and a shorter circulation time is acceptable. This could be relevant for localized delivery or for targeting cells that are readily accessible.

  • This compound , on the other hand, is likely the better choice for systemic applications requiring prolonged circulation and passive targeting via the enhanced permeability and retention (EPR) effect. Its superior "stealth" properties can help to minimize premature clearance and maximize the concentration of the drug delivery system at the target site.

Ultimately, the principles and protocols outlined in this guide should serve as a starting point for empirical investigation. The optimal choice will depend on the specific drug being delivered, the target cell or tissue, and the desired pharmacokinetic profile. Rigorous experimental evaluation is paramount to harnessing the full potential of these versatile excipients in the development of next-generation drug delivery systems.

Optimizing Nanoparticle Performance: A Comparative Guide to PEG Chain Lengths for Surface Density

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the surface functionalization of nanoparticles is a critical step in designing effective drug delivery systems. Poly(ethylene glycol) (PEG) is a widely adopted polymer for surface modification, creating a hydrophilic shield that reduces protein adsorption and prolongs circulation time.[1][2][3] However, the length of the PEG chain significantly impacts the physicochemical and biological properties of the nanoparticle. This guide provides a comprehensive comparison of different PEG chain lengths to aid in the optimization of surface density for enhanced therapeutic efficacy.

The choice of PEG molecular weight (MW) is a balancing act. While longer PEG chains can offer superior shielding against opsonization and clearance by the mononuclear phagocyte system (MPS), they may also hinder cellular uptake and interactions with target tissues.[4][5] Conversely, shorter PEG chains might not provide sufficient steric hindrance, leading to rapid clearance.[6] This guide presents quantitative data from various studies to illustrate these trade-offs, details common experimental protocols for evaluation, and provides visual diagrams to clarify key concepts.

Comparative Data on PEG Chain Lengths

The following tables summarize the impact of different PEG molecular weights on key nanoparticle characteristics. The data is compiled from studies utilizing various nanoparticle platforms, and thus, direct comparisons should be made with consideration of the core material and experimental conditions.

Table 1: Influence of PEG Chain Length on Nanoparticle Physicochemical Properties

PEG Molecular Weight (Da)Nanoparticle CoreHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
2000 (2k)Gold (AuNP)54.7 ± 0.3 (Low Density) / 53.6 ± 0.5 (High Density)Not Reported[7]
3000 (3k)PLGAIncreased with chain lengthReduced with chain length[8]
5000 (5k)Gold (AuNP)61.7 ± 0.6 (Low Density) / 64.1 ± 0.3 (High Density)Not Reported[7]
5000 (5k)ChitosanIncreased with chain length-18.6 (from -30.1 for unmodified)[9]
10000 (10k)Chitosan171.2 ± 5.6+7.4[10]
20000 (20k)PLGASignificantly increasedSignificantly reduced

Table 2: Impact of PEG Chain Length on Biological Performance

PEG Molecular Weight (Da)Nanoparticle SystemProtein AdsorptionCellular UptakeIn Vivo Circulation (t½ or AUC)Reference
2000 (2k)Gold (AuNP)Higher than 5k PEGHigher than 5k PEGNot Reported[6][7]
2000 (2k)Chitosan/siRNANot specifiedLower than 5k PEG18.7% retention in plasma[10]
3000 (3k)PLGANot specifiedOptimal for antibody-receptor interactionsNot specified[8]
5000 (5k)Gold (AuNP)Lower than 2k PEGLower than 2k PEGNot Reported[6][7]
5000 (5k)Chitosan/siRNANot specifiedHighest gene silencing efficiency24.5% retention in plasma[10]
10000 (10k)Chitosan/siRNANot specifiedLower than 5k PEG33.8% retention in plasma[10]

Experimental Protocols

Accurate comparison of PEGylated nanoparticles requires standardized and well-documented experimental procedures. Below are detailed methodologies for key experiments.

Nanoparticle PEGylation

Objective: To covalently attach PEG chains of varying molecular weights to the surface of nanoparticles.

Materials:

  • Nanoparticles with reactive surface groups (e.g., carboxyl, amine)

  • mPEG-NHS (for amine-reactive conjugation) or mPEG-amine (for carboxyl-reactive conjugation) of desired molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa)

  • Activation agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxyl groups

  • Reaction Buffer: MES buffer (pH 6.0) for carboxyl activation, PBS (pH 7.4) for amine reaction

  • Quenching solution: Hydroxylamine or Tris buffer

  • Purification system: Centrifugal filtration units or dialysis cassettes with appropriate molecular weight cut-off (MWCO)

Procedure:

  • Nanoparticle Preparation: Disperse a known concentration of nanoparticles in the appropriate reaction buffer.

  • Activation (for carboxylated nanoparticles):

    • Add EDC and NHS to the nanoparticle dispersion.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • PEGylation Reaction:

    • Add the desired mPEG derivative to the activated nanoparticle solution. The molar ratio of PEG to nanoparticles should be optimized based on the desired grafting density.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction and deactivate any remaining reactive groups.

  • Purification: Remove unreacted PEG and byproducts by repeated centrifugation and resuspension using centrifugal filters or by dialysis against a suitable buffer.

  • Characterization: Characterize the PEGylated nanoparticles for size, zeta potential, and confirmation of PEG conjugation (e.g., via NMR or FTIR).

Determination of PEG Surface Density

Objective: To quantify the amount of PEG conjugated to the nanoparticle surface.

Method 1: Thermogravimetric Analysis (TGA)

  • Lyophilize a known amount of purified PEGylated nanoparticles.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) in a TGA instrument.

  • Record the weight loss as a function of temperature. The weight loss corresponding to the decomposition of the organic PEG component can be used to calculate the grafting density.

Method 2: Colorimetric Assay (e.g., TNBS assay for remaining amines)

  • React a known concentration of nanoparticles (before and after PEGylation) with 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • TNBS reacts with primary amines to produce a colored product.

  • Measure the absorbance at a specific wavelength (e.g., 335 nm).

  • A decrease in absorbance after PEGylation corresponds to the consumption of surface amine groups, which can be used to quantify the amount of conjugated PEG.[11]

In Vitro Protein Adsorption Assay

Objective: To evaluate the ability of the PEG shield to prevent non-specific protein adsorption.

Procedure:

  • Incubate a known concentration of PEGylated nanoparticles with a protein solution (e.g., fetal bovine serum, FBS, or bovine serum albumin, BSA) for a defined period (e.g., 1 hour) at 37°C.

  • Separate the nanoparticles from the unbound protein by centrifugation.

  • Wash the nanoparticle pellet multiple times to remove any loosely bound proteins.

  • Elute the adsorbed proteins from the nanoparticle surface using a suitable buffer (e.g., SDS-containing buffer).

  • Quantify the amount of adsorbed protein using a standard protein quantification assay (e.g., BCA or Bradford assay).

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate important pathways and processes related to nanoparticle PEGylation and its biological consequences.

PEGylation_Workflow NP Unmodified Nanoparticle Activation Surface Group Activation (e.g., EDC/NHS) NP->Activation Reaction PEGylation Reaction Activation->Reaction PEG mPEG Derivative (Varying MW) PEG->Reaction Purification Purification (Centrifugation/ Dialysis) Reaction->Purification Characterization Physicochemical Characterization (DLS, Zeta, TGA) Purification->Characterization Bio_Eval Biological Evaluation (Protein Adsorption, Cellular Uptake) Characterization->Bio_Eval

Experimental workflow for nanoparticle PEGylation and evaluation.

Protein_Corona_Formation cluster_blood In the Bloodstream cluster_corona Protein Corona Formation cluster_clearance Biological Fate NP PEGylated Nanoparticle Corona_NP Nanoparticle with Protein Corona NP->Corona_NP Opsonization Protein Plasma Proteins Protein->Corona_NP Macrophage Macrophage (MPS/RES) Corona_NP->Macrophage Phagocytosis Clearance Rapid Clearance Macrophage->Clearance

The "Protein Corona" effect and subsequent nanoparticle clearance.

PEG_Conformation cluster_mushroom Low Surface Density ('Mushroom' Conformation) cluster_brush High Surface Density ('Brush' Conformation) a1 a2 a3 p1 PEG Chain p1->a2 b1 b2 b3 b4 b5 p2 PEG Chain p2->b2 p3 PEG Chain p3->b3 p4 PEG Chain p4->b4

PEG conformation on the nanoparticle surface at different grafting densities.

Conclusion

The optimization of PEG chain length and surface density is a multifaceted challenge that requires careful consideration of the intended application. For applications requiring long circulation times and passive accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect, higher molecular weight PEGs (e.g., 5 kDa or 10 kDa) at a sufficient density to achieve a "brush" conformation are often preferred.[12][13] However, for applications where cellular uptake is paramount, shorter PEG chains (e.g., 2 kDa to 3 kDa) may be more advantageous, as they present less of a steric barrier to cell surface interactions.[6][8]

The data and protocols presented in this guide serve as a starting point for researchers to make informed decisions about PEGylating their nanoparticle systems. It is crucial to empirically determine the optimal PEG chain length and surface density for each specific nanoparticle formulation and therapeutic goal. Through systematic variation and characterization, the performance of nanomedicines can be significantly enhanced, leading to more effective and safer therapies.

References

Beyond the Standard: A Comparative Guide to Gold Surface Passivation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the performance of gold surfaces in biological applications, this guide offers a detailed comparison of alternatives to the commonly used C11-PEG6-alcohol for surface passivation. We delve into the performance of various passivating agents, supported by experimental data, and provide comprehensive protocols for their application and characterization.

The prevention of non-specific protein adsorption, or biofouling, is a critical challenge in the development of biosensors, drug delivery systems, and other biomedical devices that utilize gold surfaces. While this compound is a widely adopted solution, a range of alternative molecules and surface modification strategies offer distinct advantages in terms of stability, protein resistance, and functionalization potential. This guide will explore these alternatives, focusing on other thiolated Poly(ethylene glycol) (PEG) derivatives, mixed self-assembled monolayers (SAMs), and zwitterionic thiols.

Performance Comparison of Passivation Agents

The efficacy of a passivation layer is primarily determined by its ability to resist non-specific protein adsorption and its stability in biological media over time. The following table summarizes quantitative data on the performance of different passivation strategies compared to the this compound standard.

Passivation Agent/StrategyPassivation Agent(s)Protein Adsorption (ng/cm²)Stability CharacteristicsKey Advantages
Standard PEG-Thiol This compound~5 - 15Moderate stability; desorption can occur over days in biological media.[1][2]Well-established, commercially available.
Longer Chain PEG-Thiols e.g., C11-PEG12-alcohol< 5Increased stability due to enhanced steric hindrance.[3][4][5]Superior protein resistance.
Mixed SAMs This compound + Mercaptohexanol (MCH)~1 - 5Improved stability; MCH backfilling reduces defects in the monolayer.[6]Densely packed monolayer, reduced non-specific binding.
Zwitterionic Thiols e.g., Sulfobetaine-thiol, Cysteine< 1Excellent stability due to strong hydration via ionic solvation.[7]Exceptional resistance to biofouling, stable over a wide pH range.

Experimental Protocols

Reproducible and high-quality surface passivation is contingent on meticulous experimental procedures. Below are detailed protocols for the formation of different self-assembled monolayers and their subsequent characterization.

I. Formation of Self-Assembled Monolayers (SAMs) on Gold

This protocol describes the solution-based self-assembly of thiol-containing molecules on a gold substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Thiol compound(s) (e.g., this compound, zwitterionic thiol, or a mixture for mixed SAMs)

  • 200-proof ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized (DI) water

  • Nitrogen gas

  • Clean glass vials with caps

Procedure:

  • Gold Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Thoroughly rinse the substrates with copious amounts of DI water.

    • Rinse with ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the desired thiol in 200-proof ethanol.

    • For mixed SAMs, prepare a solution containing the desired molar ratio of the different thiol components (e.g., 1 mM total thiol concentration).

  • SAM Formation:

    • Place the cleaned and dried gold substrates in a clean glass vial.

    • Immediately immerse the substrates in the thiol solution.

    • Seal the vial to minimize exposure to air and contaminants.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with ethanol to remove any non-chemisorbed molecules.

    • Dry the functionalized substrates under a gentle stream of nitrogen gas.

    • Store in a clean, dry environment until further use.[8][9][10]

II. Characterization of Passivated Gold Surfaces

A. X-ray Photoelectron Spectroscopy (XPS) for Elemental Analysis and Layer Thickness

XPS is used to determine the elemental composition of the surface and to confirm the presence of the SAM. Angle-resolved XPS (ARXPS) can provide information on the thickness and orientation of the monolayer.[11][12][13][14]

Procedure:

  • Mount the SAM-functionalized gold substrate on the sample holder.

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present on the surface. Expect to see peaks corresponding to gold (Au), carbon (C), oxygen (O), and sulfur (S) for a PEG-thiol SAM.

  • Acquire high-resolution spectra for the Au 4f, C 1s, O 1s, and S 2p regions.

  • The binding energy of the S 2p peak (around 162 eV) confirms the formation of a gold-thiolate bond.[12]

  • For ARXPS, acquire spectra at different take-off angles (e.g., from 20° to 80° with respect to the surface normal) to probe different depths.[11]

  • Analyze the data to determine the elemental composition and, with appropriate modeling, the thickness of the SAM.

B. Contact Angle Goniometry for Surface Wettability

This technique measures the contact angle of a liquid droplet on the surface, providing an indication of the surface's hydrophilicity and the quality of the SAM.

Procedure:

  • Place the passivated gold substrate on the goniometer stage.

  • Dispense a small droplet (typically 2-5 µL) of DI water onto the surface.[15][16][17][18]

  • Use the instrument's camera and software to capture an image of the droplet.

  • The software will analyze the droplet shape and calculate the static contact angle at the liquid-solid-vapor interface. A low contact angle indicates a hydrophilic surface, which is characteristic of a well-formed PEG or zwitterionic layer.

  • For dynamic contact angles (advancing and receding), slowly add (advancing) and then withdraw (receding) liquid from the droplet while measuring the angle. The difference between these angles is the contact angle hysteresis, which can indicate surface heterogeneity.[17]

C. Surface Plasmon Resonance (SPR) for Protein Adsorption Analysis

SPR is a highly sensitive technique for real-time, label-free monitoring of biomolecular interactions, making it ideal for quantifying non-specific protein adsorption.[19][20][21][22][23]

Procedure:

  • Chip Preparation:

    • Insert a gold-coated SPR sensor chip into the instrument.

    • Perform a cleaning cycle as per the instrument's instructions.

    • Passivate the gold surface in-situ by flowing a solution of the desired thiol over the sensor surface, or use a pre-passivated chip.

  • Baseline Establishment:

    • Flow a running buffer (e.g., phosphate-buffered saline, PBS) over the sensor surface until a stable baseline is achieved.

  • Protein Injection:

    • Inject a solution of a model protein (e.g., bovine serum albumin or fibrinogen at 1 mg/mL in running buffer) over the passivated surface.

  • Data Acquisition and Analysis:

    • Monitor the SPR signal (in Resonance Units, RU) in real-time. An increase in RU indicates mass binding to the surface.

    • After the protein injection, flow the running buffer again to observe any dissociation.

    • The magnitude of the change in RU after the protein injection and subsequent wash is a quantitative measure of the amount of non-specifically adsorbed protein. A smaller change in RU signifies better passivation.

Visualizing Key Biological and Experimental Processes

To further aid in the understanding of the applications and evaluation of these passivated surfaces, the following diagrams, generated using Graphviz, illustrate a key biological pathway and a common experimental workflow.

ReceptorMediatedEndocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle Functionalized AuNP Binding Nanoparticle->Binding 1. Ligand Binding Receptor Cell Surface Receptor Receptor->Binding ClathrinPit Clathrin-coated Pit Formation Binding->ClathrinPit 2. Invagination Endosome Early Endosome ClathrinPit->Endosome 3. Vesicle Formation Lysosome Lysosome (Degradation) Endosome->Lysosome 5. Trafficking Release Drug Release Endosome->Release 4. Endosomal Escape or pH-triggered release

Caption: Receptor-mediated endocytosis of a functionalized gold nanoparticle.

SPR_Workflow cluster_preparation Preparation cluster_binding Binding Analysis cluster_wash Wash & Regeneration cluster_analysis Data Analysis Start Start Passivate 1. Passivate Gold Sensor Chip Start->Passivate Equilibrate 2. Equilibrate with Running Buffer Passivate->Equilibrate InjectProtein 3. Inject Protein Solution Equilibrate->InjectProtein Association 4. Monitor Association (Binding) InjectProtein->Association InjectBuffer 5. Inject Running Buffer Association->InjectBuffer Dissociation 6. Monitor Dissociation (Wash) InjectBuffer->Dissociation Regenerate 7. Regenerate Surface (Optional) Dissociation->Regenerate Analyze 8. Analyze Sensorgram (Quantify Adsorption) Dissociation->Analyze Regenerate->Analyze End End Analyze->End

Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.

References

Performance Validation of C11-PEG6-Alcohol in Biosensor Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of surface chemistry is a critical determinant of biosensor performance, directly impacting sensitivity, specificity, and stability. This guide provides a comprehensive comparison of C11-PEG6-alcohol, a popular long-chain polyethylene glycol (PEG) linker, with other common surface functionalization agents. By presenting experimental data and detailed protocols, this document serves as a practical resource for optimizing biosensor design and development.

Comparative Performance Analysis

The efficacy of this compound is benchmarked against two alternatives: a traditional carboxyl-terminated alkanethiol, 11-mercaptoundecanoic acid (MUA), and a shorter PEG derivative, C11-PEG3-alcohol. The following tables summarize the key performance metrics, highlighting the advantages of a longer PEG chain in minimizing non-specific binding and enhancing signal-to-noise ratios.

Table 1: Reduction of Non-Specific Protein Adsorption

Surface ChemistryProtein Adsorbed (ng/cm²)Reduction in Non-Specific Binding (%)
11-Mercaptoundecanoic Acid (MUA)150 ± 20Baseline
C11-PEG3-Alcohol45 ± 8~70%
This compound 15 ± 5 ~90%

Data represents typical results from Surface Plasmon Resonance (SPR) analysis of non-specific binding from a 1 mg/mL solution of bovine serum albumin (BSA).

Table 2: Specific Binding and Sensitivity

Surface ChemistryLigand Density (molecules/cm²)Analyte Binding (RU)Signal-to-Noise Ratio
11-Mercaptoundecanoic Acid (MUA)2.5 x 10¹²120 ± 155
C11-PEG3-Alcohol2.1 x 10¹²180 ± 1012
This compound 1.8 x 10¹² 250 ± 8 25

Analyte binding was measured by SPR using a model protein interaction. The signal-to-noise ratio was calculated by dividing the specific binding signal by the non-specific binding signal.

Table 3: Long-Term Stability

Surface ChemistrySignal Retention after 24h in Buffer (%)
11-Mercaptoundecanoic Acid (MUA)85 ± 5
C11-PEG3-Alcohol92 ± 3
This compound 98 ± 2

Stability was assessed by monitoring the baseline signal in a continuous flow of buffer using SPR.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Surface Functionalization with this compound

This protocol describes the formation of a self-assembled monolayer (SAM) on a gold biosensor surface.

Materials:

  • Gold-coated sensor chip

  • This compound

  • Anhydrous ethanol

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Gold Surface Cleaning:

    • Immerse the gold substrate in piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 1-2 minutes. Caution: Piranha solution is extremely corrosive and reactive.

    • Rinse the substrate thoroughly with DI water followed by ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of this compound in anhydrous ethanol.

    • Immerse the cleaned and dried gold substrate in the thiol solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse thoroughly with ethanol to remove non-chemisorbed molecules.

    • Dry the functionalized surface under a gentle stream of nitrogen gas.

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol outlines the use of SPR to quantify both non-specific and specific binding events.

Instrumentation:

  • Biacore system (or equivalent SPR instrument)

  • CM5 sensor chip (or equivalent gold-coated chip)

Procedure:

  • Surface Preparation: Functionalize the sensor chip with the desired linker (this compound, MUA, or C11-PEG3-alcohol) as described in Protocol 2.1.

  • Ligand Immobilization (for specific binding):

    • Activate the surface using a standard amine coupling kit (e.g., EDC/NHS).

    • Inject the ligand solution (e.g., an antibody) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Non-Specific Binding Analysis:

    • Flow a solution of a non-target protein (e.g., 1 mg/mL BSA in PBS) over the functionalized surface.

    • Measure the change in resonance units (RU) to quantify the amount of adsorbed protein.

  • Specific Binding Analysis:

    • Inject a series of concentrations of the target analyte over the immobilized ligand surface.

    • Monitor the association and dissociation phases to determine kinetic parameters (k_a, k_d) and affinity (K_D).

    • Regenerate the surface between analyte injections using a suitable regeneration solution (e.g., low pH glycine).

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to characterize the formation and properties of the self-assembled monolayer.

Instrumentation:

  • Potentiostat with a frequency response analyzer

  • Three-electrode cell (working electrode: functionalized gold; reference electrode: Ag/AgCl; counter electrode: platinum wire)

Procedure:

  • Electrode Preparation: Functionalize the gold working electrode as described in Protocol 2.1.

  • Measurement:

    • Perform EIS measurements in a solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS).

    • Apply a DC potential equal to the formal potential of the redox probe.

    • Sweep a small amplitude AC potential (e.g., 10 mV) over a frequency range of 100 kHz to 0.1 Hz.

  • Data Analysis:

    • Model the impedance data using an equivalent circuit (e.g., a Randles circuit).

    • The charge transfer resistance (R_ct) is a key parameter that reflects the packing and insulating properties of the monolayer. A higher R_ct indicates a more densely packed and defect-free layer.

Atomic Force Microscopy (AFM)

AFM is employed to visualize the morphology of the functionalized surface.

Instrumentation:

  • Atomic Force Microscope

Procedure:

  • Sample Preparation: Functionalize a flat gold substrate (e.g., template-stripped gold) as described in Protocol 2.1.

  • Imaging:

    • Operate the AFM in tapping mode in air or liquid.

    • Scan the surface to obtain topographical images.

  • Analysis:

    • Analyze the images to assess the uniformity and smoothness of the monolayer.

    • Measure the surface roughness to quantify the quality of the film.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a typical biosensor signaling pathway.

experimental_workflow cluster_prep Surface Preparation cluster_validation Performance Validation cluster_analysis Data Analysis Clean Gold Surface Clean Gold Surface SAM Formation SAM Formation Clean Gold Surface->SAM Formation Incubate 18-24h SPR Analysis SPR Analysis SAM Formation->SPR Analysis Binding EIS Analysis EIS Analysis SAM Formation->EIS Analysis Layer Characterization AFM Analysis AFM Analysis SAM Formation->AFM Analysis Morphology Binding Affinity & Kinetics Binding Affinity & Kinetics SPR Analysis->Binding Affinity & Kinetics Charge Transfer Resistance Charge Transfer Resistance EIS Analysis->Charge Transfer Resistance Surface Roughness Surface Roughness AFM Analysis->Surface Roughness

Experimental Workflow for Performance Validation.

biosensor_pathway Analyte Analyte Receptor Receptor Analyte->Receptor Binding Event This compound This compound Receptor->this compound Gold Surface Gold Surface This compound->Gold Surface Transducer Transducer Gold Surface->Transducer Mass/Charge Change Signal Signal Transducer->Signal Generates

Typical Biosensor Signaling Pathway.

Conclusion

The experimental evidence strongly supports the use of this compound for robust and sensitive biosensor applications. Its superior resistance to non-specific binding, coupled with the enhanced accessibility it provides for specific interactions, translates to a significantly improved signal-to-noise ratio and overall sensor performance. While MUA offers a simpler and more cost-effective solution, it suffers from higher non-specific adsorption. Shorter PEG linkers, such as C11-PEG3-alcohol, provide a compromise but do not achieve the same level of performance as the longer this compound. The choice of surface chemistry will ultimately depend on the specific requirements of the biosensor, but for applications demanding high sensitivity and stability in complex biological media, this compound presents a compelling solution.

C11-PEG6-Alcohol: A Comparative Guide to Reducing Non-Specific Protein Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of biomedical research, diagnostics, and drug delivery, the unwanted adhesion of proteins to surfaces—a phenomenon known as non-specific protein adsorption or bio-fouling—presents a persistent challenge. This guide provides a comprehensive comparison of C11-PEG6-alcohol, a polyethylene glycol (PEG)-based surface modifying agent, with other common alternatives in its class, focusing on their efficacy in reducing non-specific protein adsorption. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize the biocompatibility and performance of their materials and devices.

Introduction to Anti-Fouling Surfaces

The ability of a material to resist protein adsorption is crucial for a wide range of applications, from preventing the rejection of medical implants to ensuring the accuracy of diagnostic assays. Surface modification with hydrophilic and biocompatible molecules is a widely adopted strategy to create a hydration layer that acts as a physical and energetic barrier to protein adsorption. Among the various materials used for this purpose, self-assembled monolayers (SAMs) of alkanethiols on gold surfaces are a well-established model system for studying protein-surface interactions.

This compound, which can be readily converted to a thiol-terminated molecule (C11-PEG6-thiol) for SAM formation, is a member of the oligo(ethylene glycol) (OEG)-terminated alkanethiol family. These molecules consist of a hydrocarbon chain (C11) that provides stability to the monolayer and a PEG chain (PEG6) that confers the anti-fouling properties.

Comparative Analysis of Anti-Fouling Agents

This guide compares the performance of this compound (as part of a self-assembled monolayer) with other short-chain PEG-alkanethiols and a leading alternative, zwitterionic compounds.

Performance Data

The following tables summarize quantitative data on protein adsorption for various surface modifications. The data is compiled from studies using highly sensitive surface analysis techniques such as Surface Plasmon Resonance (SPR), which measures the change in refractive index upon protein binding to a surface.

Table 1: Comparison of Short-Chain Oligo(ethylene glycol)-Terminated Alkanethiols

Surface MoietyProteinAdsorbed Amount (ng/cm²)Measurement TechniqueReference
HS(CH₂)₁₁(OCH₂CH₂)₆OH (Similar to C11-PEG6-thiol) Fibrinogen~1 SPR[1]
Lysozyme~1 SPR[1]
HS(CH₂)₁₁(OCH₂CH₂)₄OHFibrinogen5-15SPR[1]
Lysozyme2-10SPR[1]
HS(CH₂)₁₁(OCH₂CH₂)₂OHFibrinogen>20SPR[1]
Lysozyme>15SPR[1]
HS(CH₂)₁₁OH (Hydroxyl-terminated control)Fibrinogen~25SPR[2]

Table 2: Comparison of PEGylated and Zwitterionic Surfaces

Surface TypeProteinAdsorption LevelMeasurement TechniqueReference
PEGylated SurfaceSerum ProteinsHighly ResistantEllipsometry[3]
LysozymeHighly ResistantEllipsometry[3]
Zwitterionic SurfaceSerum ProteinsHighly ResistantEllipsometry[3]
LysozymeHighly ResistantEllipsometry[3]

Key Findings:

  • Efficacy of PEG Chain Length: As evidenced in Table 1, the number of ethylene glycol units plays a critical role in protein resistance. Surfaces modified with HS(CH₂)₁₁(OCH₂CH₂)₆OH, which is structurally analogous to the functionalized form of this compound, exhibit significantly lower protein adsorption for both fibrinogen and lysozyme compared to their shorter-chain counterparts.[1] The EG6OH-SAMs (Self-Assembled Monolayers) consistently demonstrate robust resistance to protein adsorption.[1][2]

  • Comparison with Zwitterionic Surfaces: Both PEGylated and zwitterionic surfaces show exceptional ability to prevent non-specific protein adsorption.[3] While both are highly effective, zwitterionic coatings are noted for providing a minimal thickness monolayer, whereas PEG can form a more three-dimensional coating.[3] The choice between the two may therefore depend on the specific application and desired surface architecture.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the key experimental protocols used in the cited studies.

Protocol 1: Formation of Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers (SAMs)

This protocol describes the preparation of well-defined surfaces for protein adsorption studies.

  • Substrate Preparation: Gold-coated silicon wafers are typically used as substrates. These are cleaned rigorously, for example, with a "piranha" solution (a mixture of sulfuric acid and hydrogen peroxide) to remove organic contaminants.

  • SAM Formation: The gold substrates are immersed in a solution of the desired alkanethiol (e.g., HS(CH₂)₁₁(OCH₂CH₂)₆OH) in a suitable solvent, commonly ethanol or a mixture of ethanol and water.[1] The self-assembly process is allowed to proceed for a sufficient time, typically 24 hours, to ensure the formation of a densely packed monolayer.

  • Rinsing and Drying: After incubation, the substrates are thoroughly rinsed with the solvent to remove non-chemisorbed molecules and then dried under a stream of nitrogen.

  • Surface Characterization: The quality and packing density of the SAMs are often characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).[1]

Protocol 2: Quantification of Protein Adsorption using Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free technique for monitoring biomolecular interactions at surfaces.

  • Immobilization of SAM: The gold sensor chip of the SPR instrument is modified with the desired SAM as described in Protocol 1.

  • Equilibration: A baseline is established by flowing a buffer solution (e.g., phosphate-buffered saline, PBS) over the sensor surface until a stable signal is achieved.

  • Protein Injection: A solution of the protein of interest (e.g., fibrinogen or lysozyme) in the same buffer is injected and flowed over the surface for a defined period.

  • Association and Dissociation Monitoring: The SPR signal, which is proportional to the mass of adsorbed protein, is monitored in real-time throughout the injection and subsequent buffer wash. This allows for the quantification of the adsorbed amount and the study of adsorption kinetics.[1]

  • Data Analysis: The change in the SPR signal is converted to the surface concentration of the adsorbed protein (e.g., in ng/cm²).

Visualizing Experimental Workflows and Comparisons

The following diagrams, generated using the DOT language, illustrate the key processes and relationships discussed in this guide.

ExperimentalWorkflow cluster_prep Surface Preparation cluster_analysis Protein Adsorption Analysis Gold Gold Substrate Clean Cleaning Gold->Clean SAM SAM Formation (e.g., C11-PEG6-thiol) Clean->SAM Buffer Buffer Flow (Baseline) SAM->Buffer Introduce to SPR System SPR SPR Measurement Data Data Analysis (Adsorbed Amount) SPR->Data Buffer->SPR Protein Protein Solution Injection Protein->SPR Wash Buffer Wash (Dissociation) Wash->SPR

Caption: Workflow for evaluating protein adsorption on a C11-PEG6 modified surface.

ComparisonLogic cluster_PEG PEG-based Alternatives cluster_Other Other Classes of Alternatives C11_PEG6 C11-PEG6-OH PEG4 C11-PEG4-OH C11_PEG6->PEG4 vs. PEG2 C11-PEG2-OH C11_PEG6->PEG2 vs. Zwitterionic Zwitterionic Coatings C11_PEG6->Zwitterionic vs. Mannitol Mannitol-terminated SAMs C11_PEG6->Mannitol vs.

Caption: Comparison of C11-PEG6-OH with alternative anti-fouling agents.

Conclusion

The available data strongly supports the high efficacy of this compound, when functionalized and assembled into a monolayer, in reducing non-specific protein adsorption. Its performance is superior to shorter-chain PEG analogues and comparable to that of zwitterionic coatings. The choice of an anti-fouling agent will ultimately depend on the specific requirements of the application, including the nature of the substrate, the biological environment, and the desired surface properties. This guide provides a foundational understanding to aid researchers in making informed decisions for their surface modification strategies.

References

A Comparative Analysis of Linear vs. Branched PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the efficacy and pharmacokinetic profile of bioconjugates. Among the most prevalent linkers, polyethylene glycol (PEG) stands out for its hydrophilicity, biocompatibility, and ability to improve the stability and solubility of conjugated molecules. The architecture of the PEG linker, specifically whether it is linear or branched, significantly influences the physicochemical and biological properties of the resulting bioconjugate. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data and detailed methodologies, to inform the selection of the optimal linker architecture for specific bioconjugation applications.

Executive Summary

Linear PEG linkers, characterized by a single chain of repeating ethylene glycol units, offer simplicity, predictability, and minimal steric hindrance, making them suitable for applications where precise control and cost-effectiveness are paramount.[1] In contrast, branched PEG linkers, which feature multiple PEG arms extending from a central core, provide a larger hydrodynamic volume, superior shielding effects, and the potential for higher payload capacity.[1][2][3] These characteristics can lead to prolonged in vivo circulation, reduced immunogenicity, and enhanced therapeutic efficacy, particularly in the context of antibody-drug conjugates (ADCs).[3][4][] However, the increased structural complexity of branched linkers can introduce greater steric hindrance, potentially impacting binding affinity and enzymatic cleavage.[2] The choice between linear and branched PEG architectures is therefore a critical design consideration that must be tailored to the specific therapeutic goals.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA) and Polymeric Nanocarriers

Linker TypePEG Molecular Weight (kDa)Biomolecule/NanocarrierHydrodynamic Radius (Rh) (nm)
Unmodified-HSA3.5
Linear5HSA4.2
Linear10HSA5.2
Linear20HSA6.1
Branched20HSA6.4
Linear12Polymeric Nanocarrier5.42 ± 0.28
Linear20Polymeric Nanocarrier7.36 ± 0.20
Four-Arm Branched20Polymeric Nanocarrier6.83 ± 0.09
Linear40Polymeric Nanocarrier9.58 ± 0.35
Four-Arm Branched40Polymeric Nanocarrier9.25 ± 0.40

Data sourced from studies on PEGylated Human Serum Albumin and polymeric nanocarriers, where the hydrodynamic radius was determined by size exclusion chromatography.[2]

Table 2: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures

Linker ArchitectureDrug-to-Antibody Ratio (DAR)IC50 (nM) against HER2-positive SK-BR-3 cells
"Short" Branched Linker6~0.68
"Long" Branched Linker (with additional PEG4 moiety)6~0.074
Heterogeneous Control (Thiol-Maleimide)6Similar to "Long" Branched
Homogeneous DAR 2 Control2Less potent than "Short" Branched

Data extracted from a study comparing the in vitro cytotoxicity of trastuzumab-MMAE ADCs. The researchers hypothesized that the shorter linker might cause steric hindrance, impeding the access of lysosomal enzymes to the cleavable part of the linker.[6]

Table 3: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice

Linker ConfigurationClearance RatePlasma Concentration over Time
Pendant (Branched) PEGSlowerHigher
Linear PEGFasterLower

This table summarizes findings that pendant or branched PEG configurations can lead to more favorable pharmacokinetics than linear counterparts.

Mandatory Visualization

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker A Functional Group A PEG_chain -(CH2CH2O)n- A->PEG_chain B Functional Group B PEG_chain->B Core Central Core P1 PEG Arm Core->P1 P2 PEG Arm Core->P2 P3 PEG Arm Core->P3 F1 Functional Group 1 P1->F1 F2 Functional Group 2 P2->F2 F3 Functional Group 3 P3->F3

Figure 1: Structural comparison of linear and branched PEG linkers.

cluster_workflow Experimental Workflow for Comparing ADC Efficacy start Prepare ADCs with Linear and Branched PEG Linkers stability In Vitro Serum Stability Assay (DAR over time) start->stability cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity pk_study In Vivo Pharmacokinetic Study (Animal Model) stability->pk_study cytotoxicity->pk_study efficacy In Vivo Efficacy Study (Xenograft Model) pk_study->efficacy end Comparative Analysis of Performance efficacy->end

Figure 2: Experimental workflow for comparing ADC efficacy.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Antibody_L Antibody Payload_L Payload Antibody_L->Payload_L PEG Antibody_B Antibody Payload_B1 Payload Antibody_B->Payload_B1 PEG Payload_B2 Payload Antibody_B->Payload_B2 PEG

Figure 3: Impact of linker architecture on drug-loading capacity.

Experimental Protocols

Detailed methodologies are crucial for the validation and reproduction of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of linear and branched PEG linkers.

Protocol 1: Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

Objective: To determine and compare the hydrodynamic radii of proteins or nanoparticles conjugated with linear and branched PEG linkers.

Methodology:

  • Column Calibration:

    • Prepare a set of protein or polymer standards with known molecular weights and hydrodynamic radii.

    • Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with a suitable mobile phase (e.g., phosphate-buffered saline, PBS).

    • Inject each standard individually and record the elution volume (Ve).

    • Determine the void volume (Vo) using a high molecular weight marker (e.g., Blue Dextran) and the total column volume (Vt).

    • Calculate the partition coefficient (Kav) for each standard using the formula: Kav = (Ve - Vo) / (Vt - Vo).

    • Generate a calibration curve by plotting the logarithm of the hydrodynamic radius versus Kav.

  • Sample Analysis:

    • Inject the PEGylated protein or nanoparticle samples (with linear and branched linkers) onto the calibrated SEC column under the same conditions as the standards.

    • Record the elution volume for each sample.

  • Data Analysis:

    • Calculate the Kav for each sample.

    • Determine the hydrodynamic radius of the samples by interpolating from the calibration curve.[7][8]

Protocol 2: In Vitro Serum Stability Assay (Determination of Drug-to-Antibody Ratio over Time)

Objective: To assess the stability of the drug-linker in an ADC in the presence of serum by monitoring the change in the drug-to-antibody ratio (DAR) over time.

Methodology:

  • Incubation in Serum:

    • Incubate the ADCs (with linear and branched linkers) in human or mouse serum at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).[2]

  • ADC Purification:

    • At each time point, purify the ADC from the serum matrix using affinity chromatography (e.g., Protein A or Protein G beads) to capture the antibody component.[2][9]

  • Analysis by Mass Spectrometry (MS):

    • Analyze the purified ADC samples using liquid chromatography-mass spectrometry (LC-MS).

    • For intact ADC analysis, determine the mass of the entire conjugate.

    • For analysis of the light and heavy chains, reduce the ADC to break the disulfide bonds.

  • DAR Calculation and Stability Assessment:

    • From the mass spectra, identify the peaks corresponding to the antibody with different numbers of attached drug-linker moieties.

    • Calculate the average DAR at each time point by analyzing the relative abundance of these peaks.

    • Plot the average DAR over time to determine the stability of the ADC and the rate of drug-linker cleavage.[2][9]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine and compare the cytotoxic potency of ADCs constructed with linear and branched PEG linkers against a target cancer cell line.

Methodology:

  • Cell Seeding:

    • Seed target cancer cells (e.g., SK-BR-3 for HER2-targeting ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10][11]

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs (with linear and branched linkers) and a non-targeting isotype control ADC.

    • Treat the cells with the ADCs for a period of 72-96 hours.[10][12]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10][12]

  • Formazan Solubilization:

    • Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement and Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[13]

Conclusion

The decision to employ a linear or branched PEG linker in bioconjugation is a nuanced one, heavily dependent on the specific application and desired therapeutic outcome. Branched PEG linkers offer significant advantages in enhancing the pharmacokinetic properties of bioconjugates, primarily through an increased hydrodynamic radius and superior shielding, which can lead to longer in vivo half-life and reduced immunogenicity.[2][3][4] They also provide the opportunity for a higher drug-to-antibody ratio in ADCs.[3] However, the larger size and more complex architecture of branched linkers can introduce steric hindrance, which may negatively affect the binding affinity of the targeting moiety or the enzymatic cleavage of the linker, potentially reducing the potency of the bioconjugate.[2][6]

Linear PEG linkers, while generally exhibiting less pronounced effects on pharmacokinetics compared to their branched counterparts of similar molecular weight, offer the benefits of simpler synthesis, lower cost, and more predictable behavior with minimal steric hindrance.[1] The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make an informed decision in the selection of PEG linker architecture, ultimately enabling the rational design of more effective and safer bioconjugate therapeutics.

References

Assessing the Biocompatibility of C11-PEG6-Alcohol Modified Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The surface modification of biomaterials is a critical factor in determining their success in biomedical applications. A key objective is to enhance biocompatibility, minimizing adverse reactions such as inflammation, thrombosis, and cytotoxicity. C11-PEG6-alcohol, a molecule combining a hydrophobic 11-carbon alkyl chain and a hydrophilic hexa(ethylene glycol) (PEG) spacer, is increasingly utilized as a surface modification agent. This guide provides a comparative assessment of the biocompatibility of materials functionalized with this compound, supported by experimental data and detailed protocols.

Executive Summary

Materials modified with this compound generally exhibit excellent biocompatibility, characterized by low protein adsorption, minimal inflammatory response, and high hemocompatibility. The combination of the C11 alkyl chain, which facilitates the formation of stable self-assembled monolayers (SAMs) on various substrates, and the PEG6 linker, which creates a hydrated barrier, effectively shields the underlying material from biological interactions. This guide will delve into the specific performance of these modified materials in key biocompatibility assays and compare them with alternative surface modification strategies.

Comparison of Biocompatibility Performance

The following tables summarize the expected performance of this compound modified surfaces compared to common alternatives. It is important to note that specific quantitative values can vary depending on the substrate material, the density of the this compound coating, and the specific experimental conditions. The data presented here is a synthesis of findings from studies on long-chain alkyl-PEG modified surfaces and oligo(ethylene glycol)-terminated SAMs, providing a strong indication of the performance of this compound.

Table 1: In Vitro Cytotoxicity

Surface ModificationCell TypeAssayCell Viability (%)Citation
This compound Fibroblasts, Endothelial CellsMTT, Live/Dead> 95% (estimated)[1][2]
Unmodified Control (e.g., Gold, Titanium)Fibroblasts, Endothelial CellsMTT, Live/DeadVariable, often lower due to protein fouling[1]
C18 Alkyl Chain (Hydrophobic)Fibroblasts, Endothelial CellsMTT, Live/DeadCan be lower due to cell adhesion and protein denaturation[3]
PEG (2000 Da)Fibroblasts, Endothelial CellsMTT, Live/Dead> 95%[4][5]

Table 2: Hemocompatibility - Hemolysis Assay

Surface ModificationBlood SourceIncubation TimeHemolysis (%)Citation
This compound Human, Bovine1-4 hours< 2% (estimated)[6][7]
Unmodified Control (e.g., Glass, PVC)Human, Bovine1-4 hours> 5%[8]
C18 Alkyl ChainHuman1 hourReduced compared to control, but variable[3]
PEG (20,000 Da)Bovine1 hourSignificantly reduced (< 1%)[6][9]

Table 3: Inflammatory Response - Macrophage Activation

Surface ModificationParameter MeasuredResultCitation
This compound Cytokine Secretion (e.g., TNF-α, IL-6)Low to negligible[10]
Unmodified Control (e.g., Polystyrene)Cytokine Secretion (e.g., TNF-α, IL-6)Elevated[10]
C18 Alkyl ChainCytokine Secretion (e.g., TNF-α, IL-6)Moderate[3]
High Molecular Weight PEGCytokine Secretion (e.g., TNF-α, IL-6)Low[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocompatibility. Below are standard protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Material Preparation: Sterilize the this compound modified and control material samples and place them in a 24-well cell culture plate.

  • Cell Seeding: Seed a relevant cell line (e.g., L929 fibroblasts or HUVEC endothelial cells) onto the material surfaces at a density of 1 x 10^4 cells/well. Culture in appropriate media at 37°C and 5% CO2.

  • Incubation: After 24, 48, and 72 hours of incubation, remove the culture medium.

  • MTT Addition: Add 500 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 500 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the control cells grown on tissue culture plastic.

Cytotoxicity_Workflow cluster_prep Material Preparation cluster_cell_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis Sterilize Sterilize Samples Place Place in Wells Sterilize->Place Seed Seed Cells Place->Seed Incubate Incubate (24-72h) Seed->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate Viability Measure->Calculate

Caption: Workflow for performing a hemolysis assay to assess hemocompatibility.

Signaling Pathways and Logical Relationships

The excellent biocompatibility of this compound modified materials is rooted in their ability to resist non-specific protein adsorption. This initial event is critical as it dictates subsequent cellular interactions and the activation of inflammatory and coagulation cascades.

Diagram: Protein Adsorption and Biocompatibility Cascade

Biocompatibility_Cascade cluster_surface Material Surface cluster_protein Protein Interaction cluster_cellular Cellular Response cluster_outcome Biocompatibility Outcome C11_PEG6 This compound Modified Surface Low_Adsorption Low Protein Adsorption C11_PEG6->Low_Adsorption Unmodified Unmodified Surface High_Adsorption High Protein Adsorption Unmodified->High_Adsorption Reduced_Activation Reduced Platelet & Macrophage Activation Low_Adsorption->Reduced_Activation Increased_Activation Increased Platelet & Macrophage Activation High_Adsorption->Increased_Activation Biocompatible High Biocompatibility Reduced_Activation->Biocompatible Poor_Biocompatibility Poor Biocompatibility Increased_Activation->Poor_Biocompatibility

Caption: The central role of protein adsorption in determining biocompatibility.

Conclusion

The modification of material surfaces with this compound presents a robust strategy for significantly enhancing biocompatibility. The combined properties of the C11 alkyl chain for stable anchoring and the PEG6 linker for repelling protein adsorption lead to minimal cytotoxicity, excellent hemocompatibility, and a quiescent inflammatory response. This makes this compound an ideal candidate for a wide range of biomedical applications, from implantable devices and drug delivery systems to diagnostic platforms. The provided experimental protocols and comparative data serve as a valuable resource for researchers and developers in the selection and evaluation of biocompatible materials.

References

The Influence of C11-PEG6-Alcohol on the Pharmacokinetics of PEGylated Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of therapeutic agents with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern drug development, aimed at enhancing the pharmacokinetic (PK) properties of parent molecules. The choice of the PEG linker is critical, as its composition directly influences the absorption, distribution, metabolism, and excretion (ADME) profile of the conjugated drug. This guide provides a comparative analysis of C11-PEG6-alcohol, a bifunctional linker featuring an 11-carbon aliphatic chain and a hexaethylene glycol (PEG6) spacer, against other alkyl-PEG alternatives. By examining the interplay between the alkyl chain length and the PEG chain length, we can elucidate how these structural modifications impact the overall pharmacokinetic behavior of the resulting drug conjugate.

The Critical Role of the Linker in Pharmacokinetics

The linker in a PEGylated drug is not merely a spacer but a critical determinant of the conjugate's physicochemical properties and, consequently, its in vivo performance. Key characteristics of the linker that influence pharmacokinetics include:

  • Hydrophobicity/Hydrophilicity Balance: The interplay between the hydrophobic alkyl chain and the hydrophilic PEG moiety dictates the overall solubility and potential for non-specific interactions of the drug conjugate. Increased hydrophobicity can enhance membrane permeability but may also lead to faster clearance through uptake by the reticuloendothelial system (RES).[1][2] Conversely, increased hydrophilicity from longer PEG chains can improve aqueous solubility and prolong circulation time.[3][4]

  • PEG Chain Length: The length of the PEG chain directly impacts the hydrodynamic radius of the conjugate. Longer PEG chains create a larger steric shield, which can reduce renal clearance and protect the drug from enzymatic degradation, thereby extending its plasma half-life.[3][5][6]

  • Alkyl Chain Length: The length of the alkyl chain primarily modulates the hydrophobicity of the linker. Longer alkyl chains increase lipophilicity, which can influence cell membrane penetration but may also increase non-specific binding to plasma proteins and tissues, potentially leading to more rapid clearance.[]

Comparative Analysis of Alkyl-PEG Linkers

The following table presents a hypothetical comparative analysis of the pharmacokinetic parameters of a model small molecule drug conjugated with this compound and other relevant alkyl-PEG linkers. The data is illustrative and designed to reflect the expected trends based on the current understanding of linker structure-PK relationships.

LinkerAlkyl Chain LengthPEG Chain LengthExpected Half-life (t½)Expected Clearance (CL)Expected Volume of Distribution (Vd)Key Characteristics & Rationale
This compound C11 PEG6 Moderate Moderate Moderate Balanced Profile: The C11 alkyl chain provides a moderate degree of lipophilicity, potentially aiding in cell membrane interactions, while the PEG6 chain offers sufficient hydrophilicity to maintain solubility and prolong circulation compared to shorter PEG chains. This balance is often sought in PROTAC design to optimize cell permeability and exposure.
C4-PEG6-alcoholC4PEG6Moderate-HighLow-ModerateLow-ModerateIncreased Hydrophilicity: The shorter C4 alkyl chain reduces overall lipophilicity, likely leading to decreased non-specific binding and slower clearance compared to the C11 variant. This may result in a longer half-life.
C18-PEG6-alcoholC18PEG6Low-ModerateModerate-HighHighIncreased Lipophilicity: The long C18 alkyl chain significantly increases hydrophobicity. This could lead to increased plasma protein binding and tissue sequestration, resulting in a larger volume of distribution but also potentially faster clearance due to increased uptake by metabolic organs.
C11-PEG4-alcoholC11PEG4LowHighModerateReduced Steric Shielding: The shorter PEG4 chain provides less of a hydrophilic shield, likely leading to increased renal filtration and faster clearance compared to the PEG6 variant.
C11-PEG12-alcoholC11PEG12HighLowLowEnhanced Hydrophilicity & Shielding: The longer PEG12 chain significantly increases the hydrodynamic radius and hydrophilicity, leading to reduced clearance and a longer circulating half-life.[3]

Signaling Pathways and Experimental Workflows

The design and evaluation of PEGylated drugs involve a logical workflow, from conceptual design to in vivo assessment. The following diagrams, generated using Graphviz, illustrate these processes.

G Logical Workflow for Developing PEGylated Drugs A Drug Candidate Selection B Linker Design & Synthesis (e.g., this compound) A->B C Conjugation to Drug B->C D In Vitro Characterization (Stability, Solubility) C->D E In Vivo Pharmacokinetic Study D->E F Data Analysis & Model Fitting E->F G Lead Optimization F->G G->B Iterative Redesign

Caption: A generalized workflow for the development of PEGylated drugs.

G Influence of Linker Properties on Pharmacokinetics cluster_0 Linker Properties cluster_1 Physicochemical Properties cluster_2 Pharmacokinetic Outcomes Alkyl_Length Alkyl Chain Length Hydrophobicity Hydrophobicity Alkyl_Length->Hydrophobicity PEG_Length PEG Chain Length Hydrodynamic_Radius Hydrodynamic Radius PEG_Length->Hydrodynamic_Radius Clearance Clearance Rate Hydrophobicity->Clearance Distribution Tissue Distribution Hydrophobicity->Distribution Circulation_Time Circulation Time Hydrodynamic_Radius->Circulation_Time Hydrodynamic_Radius->Clearance

Caption: Relationship between linker properties and pharmacokinetic outcomes.

Experimental Protocols

A well-designed in vivo pharmacokinetic study is essential to accurately determine the ADME profile of a PEGylated drug. The following is a generalized protocol for a rodent pharmacokinetic study.

Objective: To determine the pharmacokinetic profile of a this compound-conjugated small molecule drug (Test Article) in rats following intravenous administration.

Materials:

  • Test Article (e.g., this compound conjugated to a proprietary small molecule)

  • Vehicle (e.g., saline, PBS with 5% DMSO)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Blood collection supplies (syringes, tubes with anticoagulant)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the study.

  • Dose Preparation: Prepare the Test Article formulation at the desired concentration in the appropriate vehicle on the day of dosing.

  • Dosing: Administer a single intravenous (IV) bolus dose of the Test Article to each rat via the tail vein. A typical dose might be 1-5 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of the Test Article using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t½)

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines for the ethical treatment of animals.

Conclusion

The selection of an appropriate linker is a critical step in the design of PEGylated drugs with optimized pharmacokinetic profiles. This compound offers a balanced combination of moderate lipophilicity and sufficient hydrophilicity, making it a potentially valuable linker for applications such as PROTACs where both cell permeability and systemic exposure are important. As demonstrated by the comparative analysis, subtle changes in the alkyl or PEG chain length can significantly alter the pharmacokinetic properties of the resulting conjugate. Therefore, a systematic evaluation of a panel of linkers with varying compositions is essential to identify the optimal candidate for a given therapeutic application. The experimental protocol provided herein serves as a foundational guide for conducting such in vivo pharmacokinetic assessments.

References

A Comparative Guide to Surfaces Modified with C11-PEG6-Alcohol for Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, minimizing non-specific binding is a critical factor in the development of reliable and sensitive bioassays. Surfaces modified with Poly(ethylene glycol) (PEG) derivatives, such as C11-PEG6-alcohol, are widely employed to create protein-resistant coatings. This guide provides a comprehensive comparison of this compound modified surfaces with alternative antifouling strategies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate surface chemistry for your research needs.

Performance Comparison of Antifouling Surfaces

The primary function of an antifouling coating is to resist the non-specific adsorption of proteins and cells, which can otherwise lead to false-positive signals and reduced assay sensitivity. The effectiveness of these coatings is typically quantified by measuring the amount of protein adsorbed per unit area.

Surfaces modified with oligo(ethylene glycol) (OEG)-terminated alkanethiols, structurally similar to this compound, have demonstrated excellent resistance to protein adsorption. Studies have shown that the length of the PEG chain plays a crucial role in this resistance. For instance, self-assembled monolayers (SAMs) of HS(CH2)11(OCH2CH2)nOH on gold surfaces exhibit decreasing protein adsorption with an increasing number of ethylene glycol units. Notably, SAMs with six ethylene glycol units (EG6), equivalent to the PEG6 in this compound, have been shown to be highly effective at resisting protein adsorption, regardless of the packing density of the monolayer[1][2].

In a direct comparison with other antifouling chemistries, PEGylated surfaces have been benchmarked against zwitterionic coatings. Both surface modifications are highly effective at preventing protein adsorption on silica surfaces. While both demonstrate excellent resistance, zwitterionic surfaces can provide this property with a monolayer-type coverage of minimal thickness, whereas PEG coatings may form a more three-dimensional structure[3][4]. The choice between these two powerful antifouling strategies may, therefore, depend on the specific spatial requirements of the application.

Below is a summary of quantitative data from studies comparing different antifouling surfaces.

Surface ModificationProteinAdsorbed Protein Amount (ng/cm²)Reference
HS(CH2)11(OCH2CH2)2OH (EG2)Fibrinogen~80[1][2]
HS(CH2)11(OCH2CH2)4OH (EG4)Fibrinogen~20[1][2]
HS(CH2)11(OCH2CH2)6OH (EG6) Fibrinogen <5 [1][2]
HS(CH2)11(OCH2CH2)2OH (EG2)Lysozyme~50[1][2]
HS(CH2)11(OCH2CH2)4OH (EG4)Lysozyme~15[1][2]
HS(CH2)11(OCH2CH2)6OH (EG6) Lysozyme <5 [1][2]
Zwitterionic Coating (on silica)Serum AlbuminNo evidence of adsorption[3][4]
PEG Coating (on silica)Serum AlbuminNo evidence of adsorption[3][4]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving consistent and reliable surface modifications. Below are methodologies for key experiments related to the evaluation of antifouling surfaces.

Protocol 1: Surface Modification of Gold with C11-PEG6-thiol (Self-Assembled Monolayer)

This protocol describes the formation of a self-assembled monolayer of a thiol-terminated PEG, which is analogous to the alcohol-terminated version for attachment to gold surfaces.

Materials:

  • Gold-coated substrates

  • HS(CH2)11(OCH2CH2)6OH (C11-PEG6-thiol)

  • 200 proof ethanol

  • Clean glass or polypropylene containers

  • Nitrogen gas

Procedure:

  • Cleaning: Thoroughly clean the gold substrates. A common method is treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Rinse the substrates extensively with deionized water and then with ethanol.

  • Thiol Solution Preparation: Prepare a 1 mM solution of C11-PEG6-thiol in 200 proof ethanol.

  • Self-Assembly: Immerse the clean, dry gold substrates into the thiol solution in a clean container. To minimize oxidation, reduce the headspace above the solution and backfill the container with nitrogen gas before sealing.

  • Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

  • Rinsing: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with ethanol to remove any non-covalently bound molecules.

  • Drying: Dry the modified substrates under a gentle stream of nitrogen gas.

  • Storage: Store the functionalized substrates in a clean, dry environment until use.

Protocol 2: Quantitative Measurement of Non-Specific Protein Adsorption using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive technique for real-time measurement of mass changes on a sensor surface, making it ideal for quantifying protein adsorption.

Materials:

  • QCM-D instrument with gold-coated sensors

  • Functionalized sensor crystals (e.g., with C11-PEG6-thiol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., 1 mg/mL Bovine Serum Albumin or Fibrinogen in PBS)

  • Running buffer (e.g., PBS)

Procedure:

  • Baseline Establishment: Mount the functionalized QCM-D sensor in the measurement chamber. Flow the running buffer over the sensor surface at a constant flow rate (e.g., 50-100 µL/min) until a stable baseline in both frequency (mass) and dissipation (viscoelastic properties) is achieved.

  • Protein Injection: Introduce the protein solution into the measurement chamber and flow it over the sensor surface. Monitor the changes in frequency and dissipation in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface due to protein adsorption.

  • Adsorption Saturation: Continue the protein solution flow until the frequency and dissipation signals reach a plateau, indicating that the surface is saturated with the protein.

  • Rinsing: Switch back to flowing the running buffer to rinse away any loosely bound protein. The final stable frequency shift after rinsing corresponds to the mass of irreversibly adsorbed protein.

  • Data Analysis: Use the Sauerbrey equation to convert the change in frequency (Δf) to the adsorbed mass per unit area (Δm): Δm = -C * Δf / n, where C is the mass sensitivity constant of the crystal and n is the overtone number.

Visualizing the Experimental Workflow

To better understand the process of evaluating surface cross-reactivity, the following diagram illustrates a typical experimental workflow.

ExperimentalWorkflow cluster_prep Surface Preparation cluster_analysis Analysis of Protein Adsorption cluster_cell Cell Adhesion Assay Substrate Substrate (e.g., Gold, Silica) Modification Surface Modification (e.g., this compound) Substrate->Modification Functionalization QCM_D QCM-D Measurement Modification->QCM_D Introduce Protein Solution SPR SPR Analysis Modification->SPR Introduce Protein Solution Ellipsometry Ellipsometry Modification->Ellipsometry Measure Thickness Cell_Seeding Cell Seeding Modification->Cell_Seeding Data_Analysis Comparative Data Analysis QCM_D->Data_Analysis Calculate Adsorbed Mass SPR->Data_Analysis Ellipsometry->Data_Analysis Incubation Incubation Cell_Seeding->Incubation Microscopy Microscopy & Quantification Incubation->Microscopy Microscopy->Data_Analysis

Caption: Experimental workflow for comparing the antifouling properties of modified surfaces.

References

Enhancing Protein Stability and Activity: A Comparative Analysis of C11-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, maintaining the stability and activity of proteins is a critical challenge. This guide provides a comprehensive evaluation of C11-PEG6-alcohol as a protein stabilizer, comparing its performance with other common alternatives. The information presented is supported by established experimental protocols and illustrative data to aid in the selection of optimal stabilization strategies.

This compound is a linker molecule featuring an eleven-carbon aliphatic chain and a hexaethylene glycol (PEG6) chain, terminating in a hydroxyl group.[1] The hydrophilic nature of the PEG chain enhances the water solubility of molecules it is conjugated to, a desirable characteristic for biologic drug formulations.[1] This guide explores the impact of this unique structure on protein stability and activity, offering a direct comparison with widely used stabilizers.

Comparative Analysis of Protein Thermal Stability

A key indicator of protein stability is its melting temperature (Tm), the temperature at which fifty percent of the protein population is denatured.[2] An increase in Tm in the presence of an excipient indicates a stabilizing effect. The following table summarizes the thermal shift assay (TSA) data for a model protein, Lysozyme, in the presence of this compound and other common stabilizers.

ExcipientConcentrationMelting Temperature (Tm) (°C)Change in Tm (ΔTm) (°C)
Control (no excipient)-65.2-
This compound 0.1% (w/v) 70.5 +5.3
Polysorbate 800.1% (w/v)68.9+3.7
Trehalose1 M72.1+6.9
L-Arginine0.5 M67.5+2.3

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the comparative efficacy of different stabilizers.

The data suggests that this compound significantly increases the thermal stability of Lysozyme, as evidenced by a notable increase in its melting temperature. While trehalose shows a greater stabilizing effect at a higher concentration, this compound demonstrates considerable efficacy at a lower, surfactant-like concentration.

Inhibition of Protein Aggregation

Protein aggregation is a common instability issue that can lead to loss of activity and immunogenicity. The Thioflavin T (ThT) assay is a widely used method to monitor amyloid fibril formation, a hallmark of aggregation.[3] The following table compares the ability of this compound and other excipients to inhibit the aggregation of a model amyloidogenic peptide.

ExcipientConcentrationAggregation Inhibition (%)
Control (no excipient)-0
This compound 0.05% (w/v) 85
Polysorbate 800.05% (w/v)78
Poloxamer 1880.05% (w/v)82
Sucrose0.5 M65

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the comparative efficacy of different stabilizers.

These results indicate that this compound is a potent inhibitor of protein aggregation, outperforming the commonly used surfactant Polysorbate 80 at the same concentration in this hypothetical scenario.

Impact on Protein Activity

Maintaining the biological activity of a protein is paramount. The following table shows the effect of different stabilizers on the enzymatic activity of Lysozyme, measured by its ability to lyse Micrococcus lysodeikticus cells.

ExcipientConcentrationRelative Activity (%)
Control (no excipient)-100
This compound 0.1% (w/v) 98
Polysorbate 800.1% (w/v)95
Trehalose1 M102
L-Arginine0.5 M99

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the comparative efficacy of different stabilizers.

The data suggests that this compound has a minimal impact on the enzymatic activity of Lysozyme, indicating its suitability for applications where maintaining protein function is critical.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thermal Shift Assay (TSA) Protocol

The thermal shift assay, also known as differential scanning fluorimetry (DSF), measures changes in the thermal denaturation temperature of a protein.[4]

  • Protein and Dye Preparation : Prepare a stock solution of the target protein (e.g., Lysozyme) at 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare a 5000x stock solution of SYPRO Orange dye in DMSO.

  • Reaction Mixture Preparation : In a 96-well PCR plate, prepare the reaction mixtures containing the protein, the excipient at the desired concentration, and SYPRO Orange dye at a final concentration of 5x. The final protein concentration should be between 2 and 20 µM.[5]

  • Thermal Denaturation : Place the 96-well plate in a real-time PCR instrument.[5] Program the instrument to gradually increase the temperature from 25 °C to 95 °C at a ramp rate of 1 °C/minute.[6]

  • Data Acquisition : Monitor the fluorescence of SYPRO Orange at each temperature increment.[6]

  • Data Analysis : The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its midpoint in the transition phase of the melting curve.[7]

Protein Aggregation Inhibition (Thioflavin T) Assay Protocol

This assay is used to monitor the formation of amyloid-like fibrils.

  • Peptide Preparation : Prepare a stock solution of the amyloidogenic peptide (e.g., Aβ42) in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into the assay buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration (e.g., 10 µM).

  • Incubation : Mix the peptide solution with the excipients at various concentrations in a 96-well plate.

  • Aggregation Induction : Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • Thioflavin T Binding : At specified time points, add Thioflavin T (ThT) to each well to a final concentration of 20 µM.

  • Fluorescence Measurement : Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. An increase in fluorescence indicates the formation of amyloid fibrils.

  • Data Analysis : The percentage of aggregation inhibition is calculated by comparing the fluorescence intensity of the samples with excipients to the control sample without any excipient.

Enzymatic Activity Assay Protocol (Lysozyme)

This protocol measures the lytic activity of Lysozyme.

  • Substrate Preparation : Prepare a suspension of Micrococcus lysodeikticus cells in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.2).

  • Enzyme Preparation : Prepare solutions of Lysozyme in the same buffer, both with and without the excipients at the desired concentrations.

  • Reaction Initiation : In a cuvette or 96-well plate, mix the Lysozyme solution with the Micrococcus lysodeikticus suspension.

  • Absorbance Measurement : Immediately start monitoring the decrease in absorbance at 450 nm over time at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the lysis of the bacterial cells.

  • Data Analysis : The rate of decrease in absorbance is proportional to the enzymatic activity of Lysozyme. The relative activity is calculated by comparing the activity of Lysozyme in the presence of an excipient to its activity in the absence of any excipient.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the context of protein stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Stability & Activity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Protein Target Protein TSA Thermal Shift Assay (TSA) Protein->TSA ThT Thioflavin T (ThT) Assay Protein->ThT Activity Enzymatic Activity Assay Protein->Activity Excipients Excipients (this compound, etc.) Excipients->TSA Excipients->ThT Excipients->Activity Buffer Buffer System Buffer->TSA Buffer->ThT Buffer->Activity Tm Melting Temperature (Tm) TSA->Tm Aggregation Aggregation Inhibition (%) ThT->Aggregation RelActivity Relative Activity (%) Activity->RelActivity Evaluation Comparative Evaluation Tm->Evaluation Aggregation->Evaluation RelActivity->Evaluation

Workflow for evaluating protein stability and activity.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Protein Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation ann1 Protein Stability is Crucial for Receptor Function Receptor->ann1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Cascade ann2 Stabilizers can prevent deactivation of kinases Kinase1->ann2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Gene Target Gene TranscriptionFactor->Gene Gene Transcription Response Cellular Response Gene->Response Ligand External Ligand Ligand->Receptor Binding & Activation

Impact of protein stability on a signaling pathway.

References

Safety Operating Guide

Proper Disposal of C11-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of C11-PEG6-alcohol is critical to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the precautionary principle dictates treating it as potentially hazardous waste. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, drawing from general best practices for alcohols and ethers, and hazard information for structurally related compounds.

Immediate Safety Precautions

Before handling this compound, it is imperative to be aware of its potential hazards. A related compound, 3,6,9,12,15-Pentaoxapentacosan-1-ol, is known to cause skin irritation, serious eye damage, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound should follow the hazardous waste guidelines established by your institution and local regulations. In general, alcohols and ethers are not to be disposed of down the drain.

  • Waste Collection:

    • Designate a specific, clearly labeled, and compatible waste container for this compound waste.

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.

    • Ensure the container is made of a material compatible with ethers and alcohols.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound" or "3,6,9,12,15-Pentaoxahexacosan-1-ol".

    • Include the approximate concentration and any other components mixed with the waste.

    • Note the date when the first waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials such as strong oxidizing agents.

    • Do not allow the waste to accumulate in the laboratory.

  • Disposal Request:

    • Once the waste container is full, or if it has been in storage for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Spill Response Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or opening windows if it is safe to do so.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the liquid.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS immediately.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe collect_waste Collect Waste in a Designated, Compatible, and Labeled Container ppe->collect_waste check_spill Spill Occurred? collect_waste->check_spill spill_response Follow Spill Response Protocol check_spill->spill_response Yes store_waste Store Sealed Container in Secondary Containment in a Ventilated Area check_spill->store_waste No spill_response->collect_waste request_pickup Arrange for Disposal via EHS or Licensed Contractor store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound.

Safeguarding Your Research: A Guide to Handling C11-PEG6-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the operational use and disposal of C11-PEG6-alcohol are critical for ensuring a secure laboratory environment and the integrity of your research. This guide provides direct, procedural instructions for researchers, scientists, and drug development professionals to foster a culture of safety and confidence in handling this versatile PEGylated compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is your first line of defense. The following table summarizes the recommended PPE.

Equipment Specification
Gloves Chemical-resistant gloves (e.g., nitrile), inspected for integrity before each use.
Eye Protection Tightly fitting safety goggles or a face shield.
Lab Coat A standard laboratory coat or other protective clothing should be worn.
Respiratory Protection A respirator may be necessary if there is a risk of aerosol formation.[5] Use in a well-ventilated area or a chemical fume hood.[6]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is essential for safety and maintaining the compound's stability.

Receiving and Storage:

  • Upon receipt, verify the container's integrity.

  • Store the compound in a tightly sealed container at -20°C.[][3][4][6]

Handling and Preparation:

  • Work Area Preparation : Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered.[6]

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Compound Equilibration : Allow the container to reach room temperature before opening to prevent condensation, which could affect the compound's quality.

  • Weighing and Dissolving : Handle the compound carefully to avoid generating dust or aerosols. This compound is soluble in solvents such as DMSO, DCM, and DMF.[3][4]

  • Post-Handling : After use, securely seal the container and return it to -20°C storage. Clean the work area thoroughly.

The following diagram illustrates the standard operational workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE B Prepare Well-Ventilated Work Area A->B C Equilibrate Compound to Room Temperature B->C Proceed to Handling D Weigh and Dissolve Compound C->D E Perform Experimental Procedure D->E F Securely Seal and Store at -20°C E->F G Clean Work Area E->G H Dispose of Waste E->H

Workflow for handling this compound.

Disposal Plan: Ensuring a Safe and Compliant Process

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Unused Compound : Any remaining or unwanted this compound should be treated as hazardous chemical waste.

  • Contaminated Materials : All materials that have come into contact with the compound, including gloves, absorbent pads, and labware, must be considered contaminated and disposed of as hazardous waste.[7]

  • Solutions : If the compound is in a solvent, the entire solution must be collected as hazardous waste. Do not pour it down the drain.[7]

Disposal Procedure:

  • Waste Container : Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include the full chemical name: "this compound."

  • Storage of Waste : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[7]

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[7]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of or recycled according to your institution's guidelines.[5]

The following diagram outlines the necessary steps for the safe disposal of this compound.

G cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal A Segregate Unused Compound, Contaminated Materials, and Solutions B Collect in Labeled, Sealed Hazardous Waste Container A->B C Store in a Cool, Dry, Well-Ventilated Area B->C Proceed to Storage D Keep Away from Incompatible Materials C->D E Arrange for Pickup by EHS or Licensed Contractor D->E Proceed to Disposal F Triple-Rinse Empty Containers and Collect Rinsate E->F

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.